molecular formula C8H14O2 B1396113 Methyl 3,3-dimethylcyclobutane-1-carboxylate CAS No. 3854-83-9

Methyl 3,3-dimethylcyclobutane-1-carboxylate

Cat. No.: B1396113
CAS No.: 3854-83-9
M. Wt: 142.2 g/mol
InChI Key: CHNSELMPFKJRDN-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethylcyclobutane-1-carboxylate is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3,3-dimethylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2)4-6(5-8)7(9)10-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNSELMPFKJRDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3,3-dimethylcyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of methyl 3,3-dimethylcyclobutane-1-carboxylate, a valuable building block in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategies, experimental intricacies, and underlying chemical principles. Two primary convergent pathways are detailed: the Malonic Ester Synthesis Route and the Nitrile Hydrolysis Pathway. Each section includes a theoretical framework, detailed step-by-step protocols, and a critical analysis of the experimental choices. All claims are substantiated with citations to authoritative literature, ensuring the scientific integrity of the presented methods.

Introduction: The Significance of the Gem-Dimethylcyclobutane Moiety

The cyclobutane ring, a four-membered carbocycle, is a recurring motif in a variety of natural products and pharmaceuticals.[1] Its inherent ring strain, a consequence of deviations from ideal tetrahedral bond angles, imparts unique chemical reactivity that can be harnessed in organic synthesis.[2] The gem-dimethyl substitution pattern, specifically, offers steric bulk and conformational rigidity, which are desirable attributes in the design of bioactive molecules. This compound serves as a key intermediate for the elaboration of more complex molecular architectures, finding applications in the development of novel therapeutics and advanced polymers. This guide will explore two efficacious routes for its preparation, emphasizing practical considerations and mechanistic understanding.

Synthetic Strategy I: The Malonic Ester Pathway

The malonic ester synthesis is a classic and highly versatile method for the formation of carbon-carbon bonds and the construction of cyclic systems. This pathway leverages the acidity of the α-protons of a malonic ester to create a nucleophile that can participate in substitution and cyclization reactions. The overall strategy involves the construction of the cyclobutane ring with two carboxylate groups, followed by a selective decarboxylation and final esterification.

Mechanistic Rationale

The core of this approach lies in a tandem alkylation and intramolecular cyclization. Diethyl 2,2-dimethylmalonate, the starting material, is deprotonated to form a stable enolate. This enolate then acts as a nucleophile in a reaction with a 1,3-dihalopropane. The initial alkylation is followed by a second, intramolecular SN2 reaction, where the enolate displaces the second halide to form the cyclobutane ring. Subsequent hydrolysis of the diester to a dicarboxylic acid, followed by thermal decarboxylation, yields the monosubstituted cyclobutanecarboxylic acid. The final step is a standard esterification to afford the target molecule.

Diagram 1: Overall Workflow of the Malonic Ester Pathway

malonic_ester_pathway start Diethyl Malonate step1 Methylation start->step1 intermediate1 Diethyl 2,2-Dimethylmalonate step1->intermediate1 step2 Cyclization with 1,3-Dibromopropane intermediate1->step2 intermediate2 Diethyl 3,3-Dimethylcyclobutane- 1,1-dicarboxylate step2->intermediate2 step3 Hydrolysis intermediate2->step3 intermediate3 3,3-Dimethylcyclobutane- 1,1-dicarboxylic Acid step3->intermediate3 step4 Decarboxylation intermediate3->step4 intermediate4 3,3-Dimethylcyclobutane- 1-carboxylic Acid step4->intermediate4 step5 Esterification intermediate4->step5 end Methyl 3,3-Dimethylcyclobutane- 1-carboxylate step5->end

Caption: Workflow for the synthesis via the Malonic Ester Pathway.

Experimental Protocols

This initial step involves the exhaustive methylation of diethyl malonate. The use of a strong base is crucial for the complete deprotonation of the malonic ester, and an excess of the methylating agent ensures the formation of the desired dimethylated product.

  • Protocol:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (2 equivalents) in absolute ethanol.

    • To the stirred sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, add methyl iodide (2.2 equivalents) dropwise.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC or GC-MS.

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by fractional distillation to yield diethyl 2,2-dimethylmalonate.

This step constitutes the key ring-forming reaction. The dimethylated malonic ester is reacted with 1,3-dibromopropane in the presence of a base to facilitate the intramolecular cyclization.[3]

  • Protocol:

    • In a similar setup as Step 1, prepare a solution of sodium ethoxide in absolute ethanol.

    • Add diethyl 2,2-dimethylmalonate (1 equivalent) to the stirred solution.

    • Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture.

    • Reflux the mixture for 8-12 hours.

    • Work-up the reaction as described in Step 1.

    • Purify the crude product by vacuum distillation to obtain diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate.

The formed cyclic diester is hydrolyzed to the corresponding dicarboxylic acid, which is then decarboxylated by heating to yield the monosubstituted carboxylic acid.[4]

  • Protocol:

    • Reflux the diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate from Step 2 with an excess of a 10% aqueous solution of sodium hydroxide for 4 hours.

    • After cooling, acidify the reaction mixture with concentrated hydrochloric acid until a pH of 1-2 is reached.

    • Extract the aqueous layer with diethyl ether (4 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield crude 3,3-dimethylcyclobutane-1,1-dicarboxylic acid.

    • Heat the crude dicarboxylic acid at 150-180 °C until the evolution of carbon dioxide ceases.

    • Purify the resulting 3,3-dimethylcyclobutanecarboxylic acid by distillation or recrystallization.

The final step is the conversion of the carboxylic acid to its methyl ester. Two reliable methods are presented here: the Fischer esterification and the Steglich esterification.

  • Fischer Esterification Protocol:

    • Dissolve 3,3-dimethylcyclobutanecarboxylic acid (1 equivalent) in a large excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

    • Reflux the mixture for 4-6 hours.

    • Neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by distillation.

  • Steglich Esterification Protocol:

    • Dissolve 3,3-dimethylcyclobutanecarboxylic acid (1 equivalent), methanol (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Filter off the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the product by column chromatography or distillation.

Method Reagents Conditions Advantages Disadvantages
Fischer Esterification Methanol, H₂SO₄ (cat.)RefluxSimple, inexpensive reagentsRequires harsh acidic conditions, reversible
Steglich Esterification Methanol, DCC, DMAP (cat.)Room TemperatureMild conditions, high yieldDCC is an allergen, DCU can be difficult to remove

Synthetic Strategy II: The Nitrile Hydrolysis Pathway

An alternative and equally viable route to the target molecule proceeds through a nitrile intermediate. This pathway can be advantageous if the corresponding halo-cyclobutane precursor is readily accessible. The key steps are the formation of the cyclobutane nitrile followed by its hydrolysis to the carboxylic acid and subsequent esterification.

Mechanistic Rationale

The synthesis of the nitrile intermediate can be envisioned through a nucleophilic substitution reaction on a suitable 3,3-dimethylcyclobutyl halide with a cyanide salt. The subsequent hydrolysis of the nitrile to a carboxylic acid can be performed under either acidic or basic conditions.[5][6][7] Under acidic conditions, the nitrile is protonated, making it more susceptible to nucleophilic attack by water, leading to an amide intermediate which is further hydrolyzed.[8] The final esterification step is identical to that in the malonic ester pathway.

Diagram 2: Overall Workflow of the Nitrile Hydrolysis Pathway

nitrile_hydrolysis_pathway start 3,3-Dimethylcyclobutyl Halide step1 Cyanation start->step1 intermediate1 3,3-Dimethylcyclobutane- 1-carbonitrile step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 3,3-Dimethylcyclobutane- 1-carboxylic Acid step2->intermediate2 step3 Esterification intermediate2->step3 end Methyl 3,3-Dimethylcyclobutane- 1-carboxylate step3->end

Caption: Workflow for the synthesis via the Nitrile Hydrolysis Pathway.

Experimental Protocols

Assuming the availability of a suitable precursor such as 1-bromo-3,3-dimethylcyclobutane, the nitrile can be introduced via a standard SN2 reaction.

  • Protocol:

    • In a round-bottom flask, dissolve 1-bromo-3,3-dimethylcyclobutane (1 equivalent) in a polar aprotic solvent such as DMSO or DMF.

    • Add sodium cyanide (1.2 equivalents) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by GC-MS.

    • After cooling, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude nitrile by vacuum distillation.

The hydrolysis of the nitrile can be effectively carried out under acidic conditions.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, combine 3,3-dimethylcyclobutane-1-carbonitrile (1 equivalent) with a 6 M aqueous solution of hydrochloric acid.

    • Reflux the mixture for 6-12 hours, until the disappearance of the nitrile is confirmed by IR spectroscopy or GC-MS.

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the carboxylic acid.

    • The crude product can be purified by distillation or recrystallization if necessary.

The final esterification can be performed using either the Fischer or Steglich methods as detailed in Section 2.2, Step 5.

Alternative Synthetic Considerations: [2+2] Cycloaddition

A conceptually direct approach to the cyclobutane ring is the [2+2] cycloaddition reaction.[9] For the synthesis of the target molecule's core structure, a potential strategy would involve the cycloaddition of isobutylene with a suitable ketene equivalent. The resulting 3,3-dimethylcyclobutanone could then be converted to the carboxylic acid or ester through various functional group manipulations, such as a Wittig-type olefination followed by oxidation. While elegant, these methods often require specialized reagents and conditions and may present challenges in terms of regioselectivity and scalability.[10][11][12]

Conclusion

This technical guide has outlined two robust and well-precedented synthetic routes for the preparation of this compound. The Malonic Ester Pathway offers a classical and reliable approach, building the cyclobutane ring through a series of well-understood transformations. The Nitrile Hydrolysis Pathway provides a more convergent route, contingent on the availability of a suitable cyclobutyl halide precursor. The choice of synthetic strategy will ultimately depend on the starting material availability, scalability requirements, and the specific expertise of the research team. Both pathways culminate in a final esterification step for which both acidic (Fischer) and mild (Steglich) conditions have been detailed, offering flexibility to accommodate various substrate sensitivities. The information presented herein is intended to serve as a comprehensive resource for the efficient and logical synthesis of this important chemical intermediate.

References

An In-Depth Technical Guide to Methyl 3,3-dimethylcyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,3-dimethylcyclobutane-1-carboxylate, identified by its CAS number 3854-83-9 , is a pivotal chemical intermediate gaining significant traction in the field of medicinal chemistry.[1][2] Its rigid, three-dimensional cyclobutane scaffold offers a unique structural motif that is increasingly incorporated into complex molecules, particularly in the design of Proteolysis-Targeting Chimeras (PROTACs).[3] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound, including its synthesis, characterization, and applications, with a focus on the underlying scientific principles and practical laboratory considerations.

The inherent strain of the cyclobutane ring imparts distinct chemical properties, influencing the conformation and physicochemical attributes of molecules that contain this moiety.[3] In the context of drug discovery, the 3,3-dimethyl substitution provides a lipophilic and sterically defined feature, which can be exploited to modulate properties such as metabolic stability, cell permeability, and binding affinity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 3854-83-9[1]
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.20 g/mol [1]
IUPAC Name This compound[1]
SMILES COC(=O)C1CC(C)(C)C1[1]
InChI InChI=1S/C8H14O2/c1-8(2)4-6(5-8)7(9)10-3/h6H,4-5H2,1-3H3[4]

Synthesis Protocol: A Two-Stage Approach

The synthesis of this compound is most effectively approached in two distinct stages: first, the synthesis of the carboxylic acid precursor, 3,3-dimethylcyclobutane-1-carboxylic acid, followed by its esterification. This modular approach allows for the purification of the intermediate, ensuring a high-quality final product.

Stage 1: Synthesis of 3,3-Dimethylcyclobutane-1-carboxylic Acid

The synthesis of the cyclobutane ring with the desired substitution pattern is the cornerstone of this process. A robust and scalable method involves the dialkylation of a malonic ester followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of 3,3-Dimethylcyclobutane-1,1-dicarboxylic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place diethyl malonate and 1,3-dibromo-2,2-dimethylpropane.

  • Base Addition: Prepare a solution of sodium ethoxide in absolute ethanol. While vigorously stirring the contents of the flask, add the sodium ethoxide solution dropwise. The gem-dimethyl group on the dibromide sterically hinders the reaction, so maintaining a consistent reaction temperature is crucial for preventing side reactions.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete dialkylation. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to dissolve the sodium bromide byproduct and extract the aqueous layer with diethyl ether.

  • Hydrolysis: Combine the organic extracts and hydrolyze the diethyl ester to the dicarboxylic acid using a solution of potassium hydroxide in ethanol, followed by heating under reflux.

  • Isolation: After hydrolysis, remove the ethanol by distillation. Dissolve the residue in hot water and acidify with concentrated hydrochloric acid to precipitate the 3,3-dimethylcyclobutane-1,1-dicarboxylic acid.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent like ethyl acetate to yield the pure dicarboxylic acid.

Rationale behind Experimental Choices:

  • Choice of Base: Sodium ethoxide is a strong base, necessary to deprotonate the acidic α-hydrogen of diethyl malonate, forming the nucleophilic enolate.

  • Solvent: Absolute ethanol is used as it is the solvent for the sodium ethoxide solution and is suitable for the reaction temperature.

  • Hydrolysis: Saponification with potassium hydroxide is a standard and effective method for hydrolyzing esters to their corresponding carboxylic acids.

  • Acidification: Strong acid is required to protonate the dicarboxylate salt and precipitate the neutral dicarboxylic acid.

Experimental Protocol: Decarboxylation to 3,3-Dimethylcyclobutane-1-carboxylic Acid

  • Setup: Place the purified 3,3-dimethylcyclobutane-1,1-dicarboxylic acid in a distillation flask.

  • Heating: Heat the solid gently in an oil bath. As the temperature rises, the dicarboxylic acid will melt and begin to decarboxylate, evolving carbon dioxide gas.

  • Distillation: The product, 3,3-dimethylcyclobutane-1-carboxylic acid, can be distilled directly from the reaction flask as it is formed. Collect the fraction that distills at the expected boiling point.

Causality in Decarboxylation: The gem-dicarboxylic acid structure is key to this facile decarboxylation. The presence of two carboxylic acid groups on the same carbon atom allows for the formation of a cyclic transition state upon heating, leading to the loss of carbon dioxide and the formation of the mono-carboxylic acid.

Stage 2: Esterification to this compound

The final step is the conversion of the carboxylic acid to its methyl ester. Due to the steric hindrance around the carboxylic acid group from the gem-dimethyl substituents, a standard Fischer esterification is a reliable method.[5][6]

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve 3,3-dimethylcyclobutane-1-carboxylic acid in a large excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The large excess of methanol helps to drive the equilibrium towards the ester product.

  • Workup: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude ester can be purified by distillation to yield this compound.

Self-Validating System: The success of this esterification is validated by the clear separation of the product during extraction and the characteristic boiling point during distillation. Further confirmation is achieved through spectroscopic analysis as detailed in the next section.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_stage1 Stage 1: Carboxylic Acid Synthesis cluster_stage2 Stage 2: Esterification A Diethyl Malonate + 1,3-Dibromo-2,2-dimethylpropane B Dialkylation with NaOEt A->B C Hydrolysis (KOH) B->C D Acidification (HCl) C->D E 3,3-Dimethylcyclobutane-1,1-dicarboxylic Acid D->E F Decarboxylation (Heat) E->F G 3,3-Dimethylcyclobutane-1-carboxylic Acid F->G H 3,3-Dimethylcyclobutane-1-carboxylic Acid I Fischer Esterification (Methanol, H₂SO₄ cat.) H->I J This compound I->J HNMR_Structure structure PROTAC_Structure cluster_linker POI_Ligand Target Protein Ligand Cyclobutane 3,3-Dimethylcyclobutane Moiety POI_Ligand->Cyclobutane Linker Linker E3_Ligand E3 Ligase Ligand Cyclobutane->E3_Ligand

References

An In-depth Technical Guide to the Structure Elucidation of Methyl 3,3-dimethylcyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the complete structure elucidation of Methyl 3,3-dimethylcyclobutane-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document outlines the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The narrative emphasizes the rationale behind experimental choices and the self-validating nature of a multi-technique approach to structural confirmation.

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of chemical sciences, particularly in pharmaceutical and materials development, the precise determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function and properties. The adage "structure dictates function" remains a central tenet. Erroneous structural assignment can lead to wasted resources, misinterpreted biological activity, and potential safety risks. The subject of this guide, this compound (C8H14O2), is a small organic molecule whose seemingly simple formula belies the structural nuances that only a rigorous, multi-faceted analytical approach can resolve.[1][2][3]

This document will detail the logical workflow for elucidating the structure of this specific molecule, treating it as an unknown. We will proceed from foundational molecular formula determination to the fine details of atomic connectivity and functional group identification. Each analytical step is designed to build upon the last, creating a self-reinforcing web of evidence that culminates in a single, validated structural assignment.

Part 1: Foundational Analysis - Determining the Molecular Blueprint

The first step in any structure elucidation is to determine the molecular formula. This provides the fundamental count of each type of atom in the molecule, a critical piece of information for piecing together the structural puzzle. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common and gentle method for producing intact molecular ions of moderately polar compounds like esters.

  • Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: The instrument is calibrated to ensure high mass accuracy, and the mass-to-charge ratio (m/z) of the molecular ion is measured.

Data Interpretation and Rationale

For this compound, the molecular formula is C8H14O2, with a corresponding molecular weight of approximately 142.198 g/mol .[4] An HRMS experiment would aim to measure the exact mass of the molecular ion ([M+H]+ or [M+Na]+). The high accuracy of the measurement allows for the unambiguous determination of the elemental composition from the short list of possibilities generated by the instrument's software. This initial step provides the "parts list" for our molecular structure.

Part 2: Unveiling the Carbon Skeleton and Proton Environments with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a comprehensive analysis, both ¹H (proton) and ¹³C (carbon-13) NMR spectra are essential.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. Given the symmetry of this compound, we can predict the number of distinct carbon signals.

Predicted ¹³C NMR Data

Predicted Chemical Shift (ppm)Carbon Atom AssignmentRationale
~175C=O (Ester Carbonyl)The deshielded nature of the carbonyl carbon in an ester functional group typically places its resonance in this downfield region.
~51O-CH₃ (Ester Methyl)The methyl carbon directly attached to the electron-withdrawing oxygen atom of the ester is expected in this range.
~40-CH- (Cyclobutane C1)The methine carbon of the cyclobutane ring, bonded to the ester group, will be deshielded relative to other ring carbons.
~35C(CH₃)₂ (Cyclobutane C3)This quaternary carbon is in the aliphatic region. Its chemical shift is influenced by the two attached methyl groups.
~30-CH₂- (Cyclobutane C2/C4)Due to the molecule's symmetry, the two methylene carbons of the cyclobutane ring are chemically equivalent and will produce a single signal.
~25C(CH₃)₂ (Gem-dimethyl)The two methyl groups attached to C3 are also equivalent due to free rotation around the C-C bond and the overall symmetry of the molecule, resulting in a single peak for these two carbons. The presence of a quaternary carbon often results in an upfield shift for the attached methyls.[5]

The observation of six distinct signals in the ¹³C NMR spectrum would be a strong confirmation of the proposed molecular symmetry.

¹H NMR Spectroscopy: Probing the Proton Environments and Connectivity

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling). A reference spectrum for this compound exists, confirming its characterization by this technique.[6]

Predicted ¹H NMR Data

Predicted Chemical Shift (ppm)MultiplicityIntegrationProton AssignmentRationale and Coupling
~3.67Singlet3HO-CH₃ (Ester Methyl)The protons of the methyl ester are in a distinct chemical environment and have no adjacent protons to couple with, hence a singlet.
~2.8 - 3.0Multiplet1H-CH- (Cyclobutane C1)This methine proton is adjacent to the two methylene groups on the cyclobutane ring. The complex coupling with these four non-equivalent protons would result in a multiplet.
~2.0 - 2.2Multiplet4H-CH₂- (Cyclobutane C2/C4)The four protons of the two methylene groups are diastereotopic and will exhibit complex coupling with each other and with the C1 proton, resulting in a complex multiplet.
~1.15Singlet6HC(CH₃)₂ (Gem-dimethyl)The six protons of the two equivalent methyl groups at the C3 position have no adjacent protons to couple with, leading to a sharp singlet. Their integration value of 6H is a key identifier for the gem-dimethyl group.
Experimental Protocol: 1D and 2D NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR (COSY & HSQC): To definitively assign connectivity, acquire a Correlation Spectroscopy (COSY) experiment to show ¹H-¹H couplings and a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded ¹H and ¹³C atoms.

The COSY spectrum would show a correlation between the multiplet at ~2.8-3.0 ppm (C1-H) and the multiplet at ~2.0-2.2 ppm (C2/C4-H₂), confirming their adjacent positions on the cyclobutane ring. The HSQC spectrum would link each proton signal to its corresponding carbon signal, for example, the singlet at ~3.67 ppm to the carbon at ~51 ppm.

Part 3: Identifying Functional Groups with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[3] For this compound, IR spectroscopy would provide definitive evidence for the ester functional group.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: A small amount of the neat liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: An IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is taken and subtracted from the sample spectrum.

Data Interpretation and Rationale

Key Predicted IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~1735C=O StretchEsterA strong, sharp absorption in this region is highly characteristic of a saturated ester carbonyl group. This is often the most prominent peak in the spectrum.
~1200 - 1150C-O StretchEsterA strong absorption corresponding to the stretching of the C-O single bond of the ester linkage provides further confirmation of this functional group.
~2960 - 2850C-H StretchAlkane (sp³ C-H)These absorptions are characteristic of the C-H bonds in the cyclobutane ring and the methyl groups.

The presence of a strong peak around 1735 cm⁻¹ is a crucial piece of evidence that corroborates the ester functionality suggested by the ¹³C and ¹H NMR data.

Part 4: Fragmentation Analysis with Mass Spectrometry (MS)

Beyond determining the molecular formula, mass spectrometry can provide structural information through the analysis of fragmentation patterns.[1][7] In electron ionization (EI) or collision-induced dissociation (CID) experiments, the molecular ion fragments in a predictable manner, offering clues about the molecule's connectivity.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
  • Sample Introduction: The sample is injected into a gas chromatograph to separate it from any impurities.

  • Ionization: The separated analyte enters the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting charged fragments are separated by their mass-to-charge ratio and detected.

Predicted Fragmentation Pattern
  • [M - OCH₃]⁺ (m/z 111): Loss of the methoxy radical from the ester is a very common fragmentation pathway for methyl esters.

  • [M - COOCH₃]⁺ (m/z 83): Loss of the entire carbomethoxy group would result in a fragment corresponding to the 3,3-dimethylcyclobutyl cation.

  • [C₄H₈]⁺ (m/z 56): Cleavage of the cyclobutane ring can lead to the formation of isobutene, a stable carbocation.

Analyzing these fragmentation patterns provides further confidence in the assigned structure, as the observed fragments are logical losses from the proposed molecule.

Synthesis and Visualization of the Elucidation Workflow

StructureElucidation cluster_initial Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion HRMS High-Resolution MS MolFormula Molecular Formula (C8H14O2) HRMS->MolFormula Provides IR IR Spectroscopy FuncGroups Functional Groups (Ester) IR->FuncGroups Identifies NMR NMR Spectroscopy Connectivity Atom Connectivity (¹H, ¹³C, 2D NMR) NMR->Connectivity Determines MS_Frag MS Fragmentation FragPattern Fragmentation Pattern MS_Frag->FragPattern Reveals FinalStructure Final Structure Confirmed MolFormula->FinalStructure FuncGroups->FinalStructure Connectivity->FinalStructure FragPattern->FinalStructure

Caption: Workflow for the structure elucidation of this compound.

The confirmed structure of this compound is presented below, with key NMR correlations highlighted.

FinalStructure cluster_key_correlations Key NMR Correlations H_ester ¹H: ~3.67 ppm (s, 3H) C_ester_methyl ¹³C: ~51 ppm H_ester->C_ester_methyl HSQC H_methine ¹H: ~2.9 ppm (m, 1H) H_methylene ¹H: ~2.1 ppm (m, 4H) H_methine->H_methylene COSY C_methine ¹³C: ~40 ppm H_methine->C_methine HSQC C_methylene ¹³C: ~30 ppm H_methylene->C_methylene HSQC H_gem_dimethyl ¹H: ~1.15 ppm (s, 6H) C_gem_dimethyl ¹³C: ~25 ppm H_gem_dimethyl->C_gem_dimethyl HSQC C_carbonyl ¹³C: ~175 ppm C_quat ¹³C: ~35 ppm

Caption: Final confirmed structure with key 2D NMR correlations.

Conclusion

References

An In-depth Technical Guide to Methyl 3,3-dimethylcyclobutane-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Strained Ring Systems in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Among these, strained carbocycles, particularly the cyclobutane motif, have garnered significant attention for their unique conformational properties and their ability to impart favorable pharmacokinetic profiles to drug candidates.[1][2] This guide focuses on a key exemplar of this class: Methyl 3,3-dimethylcyclobutane-1-carboxylate. This seemingly simple molecule serves as a critical building block, particularly in the burgeoning field of protein degradation, offering a structurally rigid core that can be strategically elaborated to create highly specific and potent therapeutic agents.[3] Its utility stems from the inherent characteristics of the cyclobutane ring, which can enhance metabolic stability, provide conformational restriction, and act as a non-planar bioisostere for larger or more flexible moieties.[1][2]

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis and drug design. While comprehensive experimental data for this compound is not extensively published, its key identifiers and predicted properties provide a solid foundation for its application.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3854-83-9[3][4]
Molecular Formula C₈H₁₄O₂[3][4]
Molecular Weight 142.20 g/mol [3][4]
Appearance Colorless liquid (predicted)[5]
Boiling Point Not explicitly reported; likely distillable under reduced pressure
Melting Point Not applicable (liquid at room temperature)
Density Not explicitly reported
Purity Commercially available at ≥97%[3][4]
Storage Room temperature[3]

The gem-dimethyl substitution on the cyclobutane ring is a key structural feature, influencing the molecule's overall shape and lipophilicity. This substitution pattern can also sterically hinder certain metabolic pathways, potentially enhancing the in vivo stability of drug candidates derived from this scaffold.[1]

Synthesis and Chemical Reactivity: Forging the Path to Novel Therapeutics

The primary route to this compound involves the esterification of its corresponding carboxylic acid, 3,3-dimethylcyclobutanecarboxylic acid. This precursor is commercially available and can be synthesized through various established methods.

Synthesis of the Carboxylic Acid Precursor

A common synthetic strategy for 3,3-disubstituted cyclobutane derivatives involves the [2+2] cycloaddition of a ketene with an appropriately substituted alkene. Subsequent functional group manipulations can then yield the desired carboxylic acid.

Ketene Ketene Cyclobutanone Cyclobutanone Ketene->Cyclobutanone [2+2] Cycloaddition Alkene Alkene Alkene->Cyclobutanone Carboxylic_Acid 3,3-dimethylcyclobutane- 1-carboxylic acid Cyclobutanone->Carboxylic_Acid Further manipulation

Caption: Generalized synthetic approach to 3,3-disubstituted cyclobutanecarboxylic acids.

Experimental Protocol: Esterification of 3,3-dimethylcyclobutanecarboxylic acid

Method 1: Fischer Esterification

This acid-catalyzed equilibrium reaction is a straightforward method for producing esters.[6]

  • Step 1: Reaction Setup In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3-dimethylcyclobutanecarboxylic acid (1.0 eq) in an excess of methanol (which acts as both reactant and solvent).

  • Step 2: Acid Catalysis Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).

  • Step 3: Reflux Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Step 4: Work-up Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Step 5: Extraction and Purification Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.

Method 2: DCC/DMAP Coupling

For reactions that are sensitive to acidic conditions or for more sterically hindered substrates, coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) offer a mild and efficient alternative.[7][8]

  • Step 1: Initial Solution In a flask under an inert atmosphere, dissolve 3,3-dimethylcyclobutanecarboxylic acid (1.0 eq), methanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).

  • Step 2: Addition of Coupling Agent Cool the solution in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Step 3: Reaction Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Step 4: Filtration A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Step 5: Purification Wash the filtrate with dilute aqueous acid and then with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer, concentrate, and purify the product by column chromatography.

Chemical Reactivity

The reactivity of this compound is dominated by the ester functionality. It can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid, reduction to the alcohol, and amidation to form amides. The cyclobutane ring itself is relatively inert under many conditions, contributing to its utility as a stable scaffold.[1] However, the inherent ring strain can make it susceptible to ring-opening reactions under certain harsh conditions, such as hydrogenation at high temperatures and pressures.[9][10]

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the gem-dimethyl groups on the cyclobutane ring (two singlets), and the methylene and methine protons of the cyclobutane ring (complex multiplets).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display a signal for the carbonyl carbon of the ester at approximately 175 ppm. The methoxy carbon will appear around 52 ppm. The quaternary carbon of the gem-dimethyl group and the other carbons of the cyclobutane ring will have distinct chemical shifts.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1730-1750 cm⁻¹ is indicative of the C=O stretch of the ester. C-H stretching vibrations for the aliphatic and methyl groups will be observed in the 2850-3000 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 142. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) and other characteristic fragments of the cyclobutane ring.

Applications in Drug Development: A Scaffold for Innovation

The rigid, three-dimensional nature of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry.[1][11] this compound, in particular, has emerged as a valuable building block in the design of Proteolysis Targeting Chimeras (PROTACs).[3][12]

Role in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[13][14][15] They consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The linker is a critical component that dictates the distance and orientation between the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.

cluster_0 PROTAC Molecule cluster_1 Ternary Complex Formation Target_Ligand Target Protein Ligand Linker Linker (incorporating the cyclobutane scaffold) Target_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand Target_Protein Target Protein PROTAC PROTAC Target_Protein->PROTAC Binds Degradation Degradation PROTAC->Degradation Leads to Ubiquitination and Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds

Caption: The role of the cyclobutane-containing linker in PROTAC-mediated protein degradation.

This compound can be readily converted into a bifunctional linker. The ester can be hydrolyzed to the carboxylic acid, which can then be coupled to an amine-containing E3 ligase ligand. The other end of the cyclobutane can be functionalized to attach the target protein ligand. The rigidity of the cyclobutane core helps to pre-organize the two ligands in a defined spatial orientation, which can enhance the efficiency of ternary complex formation between the target protein and the E3 ligase.

Conclusion

This compound is more than just a simple organic molecule; it is a testament to the power of strained ring systems in modern drug discovery. Its well-defined three-dimensional structure, coupled with its synthetic accessibility and relative stability, makes it an invaluable tool for medicinal chemists. As the field of targeted protein degradation continues to evolve, the demand for sophisticated and versatile building blocks like this compound is set to increase, solidifying its place as a cornerstone of innovative therapeutic design.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 3,3-dimethylcyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. A precise understanding of a molecule's three-dimensional architecture and electronic properties is paramount for predicting its biological activity, metabolic fate, and potential toxicities. Spectroscopic techniques remain the workhorse for achieving this, providing a detailed fingerprint of a compound's molecular framework. This guide offers an in-depth analysis of the spectroscopic data for Methyl 3,3-dimethylcyclobutane-1-carboxylate, a substituted cyclobutane derivative. As a Senior Application Scientist, the following sections synthesize theoretical principles with practical, field-proven insights to provide a comprehensive understanding of how nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are applied to characterize this specific molecule. The causality behind experimental choices and the self-validating nature of the collective data are emphasized throughout.

Molecular Structure and Spectroscopic Overview

This compound presents a compact and sterically hindered scaffold. The cyclobutane ring, with its inherent ring strain, and the presence of a quaternary carbon and an ester functionality, give rise to a unique spectroscopic signature. A thorough characterization requires a multi-technique approach to unambiguously assign all atoms and functional groups.

Figure 1: Structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Experimental Data

The following table summarizes the experimental ¹H NMR data for this compound.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.66s3H-OCH₃
2.80 - 2.60m1H-CH(COOCH₃)-
2.20 - 2.00m2H-CH₂- (cis to ester)
1.95 - 1.75m2H-CH₂- (trans to ester)
1.14s6H-C(CH₃)₂
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is consistent with its proposed structure. The singlet at 3.66 ppm integrating to three protons is characteristic of the methyl group of the ester functionality (-OCH₃). The two geminal methyl groups on the cyclobutane ring are equivalent due to molecular symmetry and appear as a sharp singlet at 1.14 ppm, integrating to six protons.

The protons on the cyclobutane ring exhibit more complex splitting patterns due to restricted rotation and diastereotopicity. The methine proton alpha to the ester group appears as a multiplet between 2.80 and 2.60 ppm. The methylene protons on the cyclobutane ring are diastereotopic and are expected to show complex splitting. They appear as two distinct multiplets, one between 2.20 and 2.00 ppm and the other between 1.95 and 1.75 ppm, each integrating to two protons. The downfield shift of one set of methylene protons can be attributed to their cis relationship to the electron-withdrawing ester group.

Figure 2: ¹H NMR spectral correlations for this compound.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: 4.0 s

    • Spectral width: 16 ppm

  • Processing: Apply a Fourier transform to the free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, this technique is less sensitive than ¹H NMR.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ) ppmCarbon Assignment
~175C=O (ester)
~51-OCH₃
~45-C (CH₃)₂
~40-C H(COOCH₃)-
~35-C H₂-
~25-C(C H₃)₂
Interpretation of the Predicted ¹³C NMR Spectrum

The predicted spectrum shows six distinct carbon signals, which is consistent with the molecular symmetry. The ester carbonyl carbon is expected to be the most downfield signal, around 175 ppm. The methoxy carbon of the ester should appear around 51 ppm. The quaternary carbon of the cyclobutane ring is predicted at approximately 45 ppm, while the methine carbon alpha to the ester is expected around 40 ppm. The two equivalent methylene carbons of the cyclobutane ring are predicted to resonate at about 35 ppm. Finally, the two equivalent methyl carbons of the gem-dimethyl group are predicted to be the most upfield signal, around 25 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 50-100 mg of this compound in approximately 0.6 mL of CDCl₃.

  • NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Technique: Proton-decoupled

    • Number of scans: 1024 or more, depending on concentration

    • Relaxation delay: 2.0 s

    • Pulse width: 90°

    • Acquisition time: 1.0 s

    • Spectral width: 220 ppm

  • Processing: Apply a Fourier transform with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shifts using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2960-2850C-H stretchAlkanes
1735C=O stretchEster
1470-1450C-H bendAlkanes
1250-1150C-O stretchEster
Interpretation of the Predicted IR Spectrum

The IR spectrum is expected to be dominated by a strong absorption band around 1735 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated ester. The C-H stretching vibrations of the methyl and methylene groups on the cyclobutane ring and the methyl group of the ester will appear in the 2960-2850 cm⁻¹ region. Bending vibrations for these C-H bonds are expected in the 1470-1450 cm⁻¹ range. A significant band in the 1250-1150 cm⁻¹ region should correspond to the C-O stretching of the ester group.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: As this compound is likely a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Number of scans: 16

    • Resolution: 4 cm⁻¹

  • Background Correction: A background spectrum of the clean KBr/NaCl plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum Data
m/zProposed Fragment
142[M]⁺ (Molecular Ion)
127[M - CH₃]⁺
111[M - OCH₃]⁺
83[M - COOCH₃]⁺
59[COOCH₃]⁺
Interpretation of the Predicted Mass Spectrum

The molecular ion peak ([M]⁺) is expected at an m/z of 142, corresponding to the molecular weight of the compound (C₈H₁₄O₂). A common fragmentation pathway for esters is the loss of the alkoxy group, which in this case would lead to a peak at m/z 111 ([M - OCH₃]⁺). Loss of a methyl group from the gem-dimethyl group would result in a fragment at m/z 127 ([M - CH₃]⁺). Cleavage of the ester group from the cyclobutane ring would generate a fragment at m/z 83 ([M - COOCH₃]⁺). A prominent peak at m/z 59, corresponding to the methoxycarbonyl fragment ([COOCH₃]⁺), is also anticipated. The fragmentation of esters can be complex, and other fragmentation pathways are possible.[2][3][4]

Mass_Spec_Fragmentation M [M]⁺˙ (m/z 142) M_minus_CH3 [M - CH₃]⁺ (m/z 127) M->M_minus_CH3 - •CH₃ M_minus_OCH3 [M - OCH₃]⁺ (m/z 111) M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ (m/z 83) M->M_minus_COOCH3 - •COOCH₃ COOCH3 [COOCH₃]⁺ (m/z 59) M->COOCH3

Figure 3: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Detection: Scan a mass range of m/z 40-200.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, predicted ¹³C NMR, IR, and MS data, provides a self-consistent and robust structural confirmation. The experimental ¹H NMR data precisely aligns with the expected proton environments, while the predicted data for other techniques offer a strong corroborative framework. This multi-faceted approach, grounded in established spectroscopic principles, exemplifies the rigorous process of molecular characterization essential in chemical research and development.

References

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 3,3-Dimethylcyclobutane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Gem-Dimethylcyclobutane Scaffold in Medicinal Chemistry

The quest for novel molecular scaffolds that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates is a central theme in modern medicinal chemistry. Among the various carbocyclic systems, the cyclobutane ring has emerged as a particularly attractive motif.[1] Its inherent ring strain, puckered conformation, and unique stereochemical features offer a distinct three-dimensional architecture that can effectively probe the binding pockets of biological targets.[2] This guide focuses on a specific and increasingly important class of these compounds: the derivatives of 3,3-dimethylcyclobutane-1-carboxylic acid.

The gem-dimethyl substitution on the cyclobutane ring, often referred to as the Thorpe-Ingold effect, can significantly influence the reactivity and conformational preferences of the molecule.[3] This substitution can favor ring-closing reactions during synthesis and provides a rigid anchor that can position other functional groups in well-defined spatial orientations. The carboxylic acid moiety, a common pharmacophore, allows for the facile generation of a diverse library of derivatives, such as amides and esters, which are fundamental in establishing structure-activity relationships (SAR).[4]

This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, reactivity, conformational analysis, and, most importantly, the application of 3,3-dimethylcyclobutane-1-carboxylic acid and its derivatives in the context of drug discovery and development. It is intended for researchers, scientists, and drug development professionals who are seeking to leverage this unique scaffold in their research programs.

Synthesis of the 3,3-Dimethylcyclobutane-1-carboxylic Acid Core and its Derivatives

The construction of the 3,3-dimethylcyclobutane-1-carboxylic acid core can be approached through several synthetic strategies. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis. Two of the most common and reliable methods are the malonic ester synthesis and a route starting from 3-oxocyclobutane-1-carboxylic acid.

Method 1: Malonic Ester Synthesis

This classical approach builds the cyclobutane ring through a double alkylation of a malonate ester. The gem-dimethyl group is introduced via the choice of the appropriate dihaloalkane.

diethyl_malonate Diethyl Malonate naoet NaOEt, EtOH diethyl_malonate->naoet Deprotonation dibromodimethylpropane 1,3-dibromo-2,2-dimethylpropane naoet->dibromodimethylpropane Double Alkylation hydrolysis_decarboxylation 1. NaOH, H₂O, Δ 2. H₃O⁺, Δ dibromodimethylpropane->hydrolysis_decarboxylation Hydrolysis & Decarboxylation final_product 3,3-Dimethylcyclobutane- 1-carboxylic Acid hydrolysis_decarboxylation->final_product

Caption: Malonic Ester Synthesis Workflow.

Experimental Protocol: Synthesis of 3,3-Dimethylcyclobutane-1-carboxylic Acid via Malonic Ester Synthesis

  • Preparation of Diethyl 2,2-dimethylcyclobutane-1,1-dicarboxylate:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

    • To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring.

    • After the addition is complete, add 1,3-dibromo-2,2-dimethylpropane dropwise.

    • Heat the reaction mixture to reflux for 8-12 hours.

    • After cooling, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain diethyl 2,2-dimethylcyclobutane-1,1-dicarboxylate.

  • Hydrolysis and Decarboxylation:

    • To the purified diester, add an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 4-6 hours to effect saponification.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

    • Heat the acidified mixture to reflux for 2-4 hours to induce decarboxylation.

    • After cooling, extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,3-dimethylcyclobutane-1-carboxylic acid.

Method 2: Synthesis from 3-Oxocyclobutane-1-carboxylic Acid

An alternative and often more direct route involves the use of commercially available 3-oxocyclobutane-1-carboxylic acid. This method utilizes a Grignard reaction to introduce one of the methyl groups, followed by subsequent transformations.

keto_acid 3-Oxocyclobutane- 1-carboxylic Acid grignard 1. MeMgBr, THF 2. H₃O⁺ keto_acid->grignard Grignard Addition hydroxy_acid 3-Hydroxy-3-methylcyclobutane- 1-carboxylic Acid grignard->hydroxy_acid reduction Reduction/Dehydration (e.g., Catalytic Hydrogenation) hydroxy_acid->reduction Further Transformation final_product 3,3-Dimethylcyclobutane- 1-carboxylic Acid reduction->final_product

Caption: Synthesis from 3-Oxocyclobutane-1-carboxylic Acid.

Experimental Protocol: Synthesis of 3,3-Dimethylcyclobutane-1-carboxylic Acid from 3-Oxocyclobutane-1-carboxylic Acid

  • Grignard Reaction:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of 3-oxocyclobutane-1-carboxylic acid in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of methylmagnesium bromide (MeMgBr) in THF dropwise. An excess of the Grignard reagent is typically required to react with both the ketone and the carboxylic acid proton.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by carefully adding it to a cold aqueous solution of ammonium chloride.

    • Acidify the mixture with dilute hydrochloric acid and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give 3-hydroxy-3-methylcyclobutane-1-carboxylic acid.[5]

  • Conversion to the Final Product:

    • The tertiary alcohol can be converted to the gem-dimethyl structure through a two-step process of dehydration to the alkene followed by catalytic hydrogenation.

    • Dehydration: Treat the 3-hydroxy-3-methylcyclobutane-1-carboxylic acid with a dehydrating agent such as sulfuric acid or via a Barton-McCombie deoxygenation. This will yield 3-methylenecyclobutane-1-carboxylic acid.

    • Hydrogenation: Dissolve the resulting alkene in a suitable solvent like methanol or ethanol and subject it to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[6]

    • After the reaction is complete, filter off the catalyst and remove the solvent under reduced pressure to obtain the final product, 3,3-dimethylcyclobutane-1-carboxylic acid.

Derivatization Reactions

Amides are commonly synthesized from the parent carboxylic acid using standard peptide coupling reagents.

Experimental Protocol: Synthesis of 3,3-Dimethylcyclobutane-1-carboxamide

  • Dissolve 3,3-dimethylcyclobutane-1-carboxylic acid in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or dicyclohexylcarbodiimide (DCC), and a base like diisopropylethylamine (DIPEA).

  • Add the desired amine (or ammonia for the primary amide) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography or recrystallization.

Esterification can be achieved through several methods, including the Fischer esterification for simple alcohols or using coupling agents for more complex or acid-sensitive alcohols.

Experimental Protocol: Synthesis of Methyl 3,3-Dimethylcyclobutane-1-carboxylate (Fischer Esterification)

  • Dissolve 3,3-dimethylcyclobutane-1-carboxylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or tosic acid.

  • Heat the mixture to reflux for 4-8 hours.

  • Cool the reaction and neutralize the acid with a base like sodium bicarbonate.

  • Remove the excess methanol under reduced pressure.

  • Extract the ester into an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and purify by distillation.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of 3,3-dimethylcyclobutane-1-carboxylic acid and its derivatives is crucial for their identification and characterization.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Mass Spec (m/z)
3,3-Dimethylcyclobutane-1-carboxylic Acid 1.0-1.2 (s, 6H, 2xCH₃), 1.8-2.2 (m, 4H, 2xCH₂), 2.8-3.2 (m, 1H, CH), 11.0-12.0 (br s, 1H, COOH)~25 (CH₃), ~40 (C(CH₃)₂), ~45 (CH₂), ~50 (CH), ~180 (C=O)2800-3300 (br, O-H), 1700 (s, C=O), 2960 (s, C-H)M⁺: 128.08. Key fragments: M-45 (loss of COOH)
This compound 1.05 (s, 6H), 1.85-2.05 (m, 4H), 2.80-3.00 (m, 1H), 3.65 (s, 3H)[7]~25 (CH₃), ~40 (C(CH₃)₂), ~45 (CH₂), ~50 (CH), 51.5 (OCH₃), ~175 (C=O)2960 (s, C-H), 1735 (s, C=O), 1170 (s, C-O)M⁺: 142.10. Key fragments: M-31 (loss of OCH₃)
3,3-Dimethylcyclobutane-1-carboxamide 1.0-1.2 (s, 6H), 1.7-2.1 (m, 4H), 2.6-3.0 (m, 1H), 5.5-6.5 (br s, 2H, NH₂)~25 (CH₃), ~40 (C(CH₃)₂), ~45 (CH₂), ~52 (CH), ~178 (C=O)3350, 3180 (N-H), 2960 (C-H), 1650 (C=O, Amide I)M⁺: 127.10. Key fragments: M-16 (loss of NH₂)

Reactivity and Conformational Analysis

The chemical behavior of 3,3-dimethylcyclobutane-1-carboxylic acid derivatives is governed by the interplay of ring strain and the nature of the substituents.

Reactivity

The cyclobutane ring, while more stable than cyclopropane, possesses significant ring strain (approximately 26 kcal/mol), which can be a driving force for ring-opening reactions under certain conditions.[1] However, the gem-dimethyl group can provide some thermodynamic stabilization.[8] Reactions often proceed with retention of the four-membered ring, especially under standard conditions for functional group manipulation. Ring-opening can be induced under more forcing conditions, such as high temperatures or in the presence of certain transition metal catalysts.

Conformational Analysis

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. In a 1,1,3-trisubstituted cyclobutane such as 3,3-dimethylcyclobutane-1-carboxylic acid, the substituents can adopt different spatial arrangements. The puckering of the ring leads to axial and equatorial-like positions for the substituents on C1 and C3.

Caption: Conformational Isomers of 3,3-Dimethylcyclobutane-1-carboxylic Acid.

The energy difference between the conformers where the C1-substituent is axial versus equatorial is generally smaller than in cyclohexanes. However, the conformer with the bulky carboxylic acid group in the equatorial position is typically favored to minimize steric interactions. The gem-dimethyl group at the C3 position remains fixed. This conformational preference can have significant implications for how the molecule presents its pharmacophoric groups to a biological target.

Applications in Drug Discovery

The rigid nature of the 3,3-dimethylcyclobutane-1-carboxylic acid scaffold makes it an excellent building block for constraining the conformation of flexible ligand side chains, which can lead to improved potency and selectivity. Derivatives of this core have appeared in the patent literature for a range of therapeutic targets.

Janus Kinase (JAK) Inhibitors

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, making them important targets for inflammatory and autoimmune diseases. Several patents from major pharmaceutical companies have disclosed the use of 3,3-dimethylcyclobutane-1-carboxamide derivatives as potent and selective JAK inhibitors.[9] In these molecules, the cyclobutane moiety often serves as a rigid linker that correctly orients other key binding groups within the ATP-binding site of the kinase.

Anti-Influenza Agents

Patents have also described substituted cyclobutane carboxylic acid compounds, including those with the 3,3-dimethyl substitution pattern, as having anti-influenza virus activity.[10] The constrained nature of the cyclobutane ring likely plays a role in optimizing the interactions of these molecules with viral proteins.

Analgesics

Derivatives of 2-amino-3,3-dimethylcyclobutane carboxamide have been investigated for their analgesic properties.[7] This highlights the versatility of the scaffold in presenting different functional groups for interaction with a variety of biological targets.

Conclusion

The 3,3-dimethylcyclobutane-1-carboxylic acid scaffold represents a valuable and versatile building block in modern drug discovery. Its synthesis is achievable through established chemical transformations, and its rigid, three-dimensional structure provides a unique platform for the design of potent and selective modulators of a range of biological targets. The continued exploration of the chemical space around this core is likely to yield novel drug candidates with improved therapeutic profiles. This guide has provided a comprehensive overview of the key aspects of the chemistry and application of these intriguing molecules, with the aim of facilitating their further investigation and exploitation in the pursuit of new medicines.

References

An In-depth Technical Guide to Methyl 3,3-dimethylcyclobutane-1-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane moiety, a four-membered carbocyclic ring, has emerged as a valuable structural motif in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer distinct advantages in the design of novel therapeutics. Unlike more flexible aliphatic chains or larger cycloalkanes, the rigid and puckered conformation of the cyclobutane ring can pre-organize appended functional groups, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of a cyclobutane scaffold can improve a molecule's metabolic stability and pharmacokinetic profile by blocking sites of metabolism and altering lipophilicity.[1] This guide provides a comprehensive overview of methyl 3,3-dimethylcyclobutane-1-carboxylate, a key building block for accessing this privileged scaffold.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 3854-83-9[1]
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.20 g/mol [1]
Appearance Colorless liquid (predicted)-
Boiling Point Not available-
Purity Typically ≥97%[1]

Safety and Handling:

This compound should be handled with appropriate laboratory safety precautions. It is advisable to avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Standard personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn.[1] Store the compound in a cool, well-ventilated area.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound can be efficiently achieved through a two-step process: the formation of the cyclobutane ring via a malonic ester synthesis to yield 3,3-dimethylcyclobutane-1-carboxylic acid, followed by esterification.

Step 1: Synthesis of 3,3-Dimethylcyclobutane-1-carboxylic Acid

The cyclobutane ring is constructed using a modified malonic ester synthesis. This classic organic reaction allows for the formation of a cyclic system through the alkylation of a malonate ester followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of 3,3-Dimethylcyclobutane-1,1-dicarboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate in an appropriate solvent such as absolute ethanol.

  • Base Addition: To the stirred solution, add a strong base, such as sodium ethoxide, to generate the enolate of diethyl malonate.

  • Cyclization: Add 1,3-dibromo-2,2-dimethylpropane to the reaction mixture. The dibromoalkane will undergo a double alkylation with the malonate enolate to form the cyclobutane ring.

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the cyclization.

  • Workup: After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like diethyl ether. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate.

Experimental Protocol: Hydrolysis and Decarboxylation to 3,3-Dimethylcyclobutane-1-carboxylic Acid

  • Hydrolysis: The crude diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate is then hydrolyzed to the corresponding dicarboxylic acid by refluxing with a strong base, such as potassium hydroxide, in an aqueous or alcoholic solution.

  • Acidification and Decarboxylation: After hydrolysis, the reaction mixture is acidified with a strong acid, like hydrochloric acid. The resulting 3,3-dimethylcyclobutane-1,1-dicarboxylic acid is then heated, which induces decarboxylation to afford the final product, 3,3-dimethylcyclobutane-1-carboxylic acid.

  • Purification: The product can be purified by recrystallization or distillation.

Causality Behind Experimental Choices:

  • Choice of Base: Sodium ethoxide is a common and effective base for generating the malonate enolate. Its use in ethanol as a solvent is convenient as the conjugate acid is the solvent itself.

  • Double Alkylation: The use of a 1,3-dihaloalkane is crucial for the cyclization to form the four-membered ring.

  • Hydrolysis and Decarboxylation: The geminal dicarboxylic acid intermediate is unstable upon heating and readily loses a molecule of carbon dioxide to form the more stable monosubstituted carboxylic acid.

Logical Relationship Diagram: Synthesis of the Carboxylic Acid Precursor

Synthesis_of_Carboxylic_Acid Diethyl Malonate Diethyl Malonate Cyclization Cyclization Diethyl Malonate->Cyclization 1,3-Dibromo-2,2-dimethylpropane 1,3-Dibromo-2,2-dimethylpropane 1,3-Dibromo-2,2-dimethylpropane->Cyclization Base (NaOEt) Base (NaOEt) Base (NaOEt)->Cyclization Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate Cyclization->Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate Hydrolysis (KOH) Hydrolysis (KOH) Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate->Hydrolysis (KOH) 3,3-Dimethylcyclobutane-1,1-dicarboxylic Acid 3,3-Dimethylcyclobutane-1,1-dicarboxylic Acid Hydrolysis (KOH)->3,3-Dimethylcyclobutane-1,1-dicarboxylic Acid Decarboxylation (Heat) Decarboxylation (Heat) 3,3-Dimethylcyclobutane-1,1-dicarboxylic Acid->Decarboxylation (Heat) 3,3-Dimethylcyclobutane-1-carboxylic Acid 3,3-Dimethylcyclobutane-1-carboxylic Acid Decarboxylation (Heat)->3,3-Dimethylcyclobutane-1-carboxylic Acid

Caption: Synthetic pathway to 3,3-dimethylcyclobutane-1-carboxylic acid.

Step 2: Esterification of 3,3-Dimethylcyclobutane-1-carboxylic Acid

The final step is the conversion of the carboxylic acid to its methyl ester. Two common and effective methods for this transformation are the Fischer esterification and the Steglich esterification.

Method A: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve 3,3-dimethylcyclobutane-1-carboxylic acid in a large excess of methanol, which acts as both the reactant and the solvent.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by distillation.

Method B: Steglich Esterification

The Steglich esterification is a milder method that uses a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP). This method is particularly useful for substrates that are sensitive to strong acids.

Experimental Protocol: Steglich Esterification

  • Reaction Setup: Dissolve 3,3-dimethylcyclobutane-1-carboxylic acid, methanol (1.2 equivalents), and a catalytic amount of DMAP in a dry aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • DCC Addition: Cool the solution in an ice bath and add DCC (1.1 equivalents) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. The formation of a white precipitate of dicyclohexylurea (DCU) indicates the progress of the reaction.

  • Workup: Once the reaction is complete, filter off the DCU precipitate. Wash the filtrate with dilute hydrochloric acid to remove any remaining DMAP and then with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Fischer Esterification: The use of excess methanol drives the equilibrium towards the formation of the ester product. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Steglich Esterification: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, accelerating the reaction and preventing the formation of an N-acylurea byproduct. This method is advantageous for its mild reaction conditions.

Experimental Workflow Diagram: Esterification

Esterification_Workflow cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification Carboxylic Acid + Methanol (excess) Carboxylic Acid + Methanol (excess) Add H₂SO₄ (cat.) Add H₂SO₄ (cat.) Carboxylic Acid + Methanol (excess)->Add H₂SO₄ (cat.) Reflux Reflux Add H₂SO₄ (cat.)->Reflux Workup (Neutralization) Workup (Neutralization) Reflux->Workup (Neutralization) Purification (Distillation) Purification (Distillation) Workup (Neutralization)->Purification (Distillation) Final Product Methyl 3,3-dimethylcyclobutane- 1-carboxylate Purification (Distillation)->Final Product Carboxylic Acid + Methanol Carboxylic Acid + Methanol Add DMAP (cat.) + DCC in DCM Add DMAP (cat.) + DCC in DCM Carboxylic Acid + Methanol->Add DMAP (cat.) + DCC in DCM Stir at RT Stir at RT Add DMAP (cat.) + DCC in DCM->Stir at RT Filter DCU Filter DCU Stir at RT->Filter DCU Workup (Acid/Base Wash) Workup (Acid/Base Wash) Filter DCU->Workup (Acid/Base Wash) Purification (Chromatography) Purification (Chromatography) Workup (Acid/Base Wash)->Purification (Chromatography) Purification (Chromatography)->Final Product 3,3-Dimethylcyclobutane-1-carboxylic Acid 3,3-Dimethylcyclobutane-1-carboxylic Acid 3,3-Dimethylcyclobutane-1-carboxylic Acid->Carboxylic Acid + Methanol (excess) 3,3-Dimethylcyclobutane-1-carboxylic Acid->Carboxylic Acid + Methanol

Caption: Comparison of Fischer and Steglich esterification workflows.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • δ ~3.7 ppm (s, 3H): This singlet corresponds to the three protons of the methyl ester group (-OCH₃).

  • δ ~2.5-2.8 ppm (m, 1H): This multiplet is attributed to the proton at the C1 position of the cyclobutane ring, which is deshielded by the adjacent ester group.

  • δ ~1.9-2.2 ppm (m, 4H): These multiplets arise from the four protons on the C2 and C4 positions of the cyclobutane ring.

  • δ ~1.1 ppm (s, 6H): This sharp singlet represents the six equivalent protons of the two methyl groups at the C3 position.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • δ ~175 ppm: Carbonyl carbon of the ester group.

  • δ ~51 ppm: Carbon of the methyl ester group (-OCH₃).

  • δ ~40-45 ppm: Quaternary carbon at the C3 position.

  • δ ~35-40 ppm: Methine carbon at the C1 position.

  • δ ~30-35 ppm: Methylene carbons at the C2 and C4 positions.

  • δ ~25 ppm: Carbons of the two methyl groups at the C3 position.

IR (Infrared) Spectroscopy:

  • ~2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1735 cm⁻¹: Strong C=O stretching vibration characteristic of the ester carbonyl group.

  • ~1200-1100 cm⁻¹: C-O stretching vibration of the ester linkage.

Applications in Drug Development

This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The 3,3-dimethyl substitution provides steric bulk and can influence the conformation of the cyclobutane ring, which can be exploited to fine-tune the pharmacological properties of a drug candidate. The ester functionality can be readily converted to other functional groups, such as amides, alcohols, or carboxylic acids, allowing for further structural diversification. The incorporation of this motif can be particularly beneficial in developing inhibitors of enzymes where a rigid conformation is required for optimal binding or in the design of compounds with improved metabolic stability.

Conclusion

This technical guide has provided a detailed overview of this compound, a valuable building block in medicinal chemistry. The synthetic protocols for its precursor and the ester itself have been outlined, with a rationale for the chosen experimental conditions. The predicted spectroscopic data serves as a useful reference for the characterization of this compound. As the demand for novel therapeutic agents with improved properties continues to grow, the strategic use of rigid scaffolds like the one provided by this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

A Technical Guide to the Biological Activity of Substituted Cyclobutane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif, a four-membered carbocycle, has emerged from the periphery of medicinal chemistry to become a scaffold of significant interest in modern drug discovery.[1][2][3] Its inherent ring strain and unique three-dimensional, puckered conformation bestow upon it physicochemical properties that are increasingly leveraged to address key challenges in drug design, such as metabolic stability, potency, and selectivity.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities of substituted cyclobutane compounds. It synthesizes current knowledge on their roles as anticancer, antiviral, and anti-inflammatory agents, among other therapeutic applications. We will dissect the structure-activity relationships (SAR), explore the underlying mechanisms of action, and provide detailed, field-proven protocols for the biological evaluation of these promising compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the unique potential of the cyclobutane scaffold.

The Cyclobutane Scaffold: A Privileged Structure in Medicinal Chemistry

Historically, the synthesis of cyclobutane rings was considered challenging, limiting their incorporation into drug candidates.[4] However, advancements in synthetic methodologies have made a wide array of substituted cyclobutanes more accessible, leading to their increased use.[1][5] As of January 2021, at least 39 drug candidates containing a cyclobutane ring were in preclinical or clinical development.[1][6]

The utility of the cyclobutane ring stems from several key characteristics:

  • Conformational Rigidity: Unlike flexible alkyl chains or larger cycloalkanes, the puckered conformation of the cyclobutane ring is relatively rigid. This property allows medicinal chemists to lock a molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially improving potency and selectivity.[1]

  • Metabolic Stability: The replacement of metabolically vulnerable groups (e.g., gem-dimethyl groups or alkenes) with a cyclobutane ring can enhance a compound's metabolic stability and pharmacokinetic profile.[1][2][3] For example, replacing a flexible ethyl linker with a trans-cyclobutyl ring in a PET tracer candidate significantly improved its in vivo stability.[1]

  • Three-Dimensional Vectorial Orientation: The non-planar structure of cyclobutane provides unique three-dimensional vectors for substituents, allowing for precise orientation of pharmacophoric groups to interact with target binding pockets.[1][2][6] This "escape from flatland" is a key strategy in modern drug design to improve physicochemical properties.[7]

  • Bioisosteric Replacement: Cyclobutanes can serve as bioisosteres for other chemical groups, such as phenyl rings or alkenes.[1][2][3] This substitution can maintain or improve biological activity while favorably modulating properties like solubility and lipophilicity.

Therapeutic Applications and Biological Activities

Substituted cyclobutanes have demonstrated a remarkable breadth of biological activities across various disease areas.

Anticancer Activity

The most prominent example of a cyclobutane-containing drug is the platinum-based chemotherapy agent Carboplatin .[1] Used in the treatment of ovarian, lung, and other cancers, the cyclobutane-1,1-dicarboxylate ligand in Carboplatin modulates the reactivity of the platinum center, resulting in a better safety profile compared to its predecessor, Cisplatin.

Beyond platinum complexes, organic cyclobutane derivatives have shown significant promise:

  • Tubulin Polymerization Inhibitors: Analogues of combretastatin A4 (a potent natural tubulin inhibitor) incorporating a cyclobutane ring have been synthesized to overcome the metabolic instability of the parent compound's cis-alkene.[8] These cyclobutane derivatives maintain the crucial spatial orientation of the aromatic rings for binding to the colchicine site on tubulin, leading to cell cycle disruption and apoptosis.[1][8]

  • Histone Methyltransferase Inhibitors: A spirocyclic cyclobutane ring was found to be crucial for the submicromolar potency of inhibitors targeting the G9a histone methyltransferase, a key enzyme in epigenetic regulation.[1][6] Replacing the spiro-cyclobutane with larger or smaller rings resulted in a significant drop in activity, highlighting the precise fit of the cyclobutane scaffold in the enzyme's active site.[1][6]

  • Integrin Antagonists: The cyclobutane core has been used as a rigid scaffold in arginine-glycine-aspartic acid (RGD) mimetics to develop antagonists of αvβ3 integrin, a receptor involved in tumor progression and metastasis.[4][9] These compounds have demonstrated low micromolar IC50 values in cell-based adhesion and invasion assays.[9]

A recent study demonstrated that a specific dicyclobutane isomer exhibited potent anticancer activity against several human cancer cell lines, including T-24 (bladder), HeLa (cervical), and HepG-2 (liver), with IC50 values in the low micromolar range.[10] Its mechanism was linked to the induction of apoptosis, an increase in intracellular reactive oxygen species (ROS), and the inhibition of tubulin aggregation.[10]

Compound ClassTarget/MechanismExample ActivityReference
Combretastatin A4 AnaloguesTubulin Polymerization InhibitionMicromolar cytotoxicity in HepG2 & SK-N-DZ cells[8]
Spirocyclic AminesG9a Histone Methyltransferase InhibitionIC50 = 153 nM[1]
RGD Mimeticsαvβ3 Integrin AntagonismIC50 < 1 µM in adhesion assays[9]
Dicyclobutane IsomersApoptosis Induction, Tubulin InhibitionIC50 = 6.2 µM against HeLa cells[10]
Antiviral Activity

The conformational rigidity of the cyclobutane ring makes it an attractive scaffold for nucleoside analogues, a cornerstone of antiviral therapy.[11][12] These analogues act as chain terminators during viral DNA or RNA synthesis.[11][12]

  • Carbocyclic Nucleosides: Cyclobutane-containing nucleoside analogues, such as Cyclobut-A and Cyclobut-G, were designed as analogues of the natural product Oxetanocin-A.[13] These compounds substitute the flexible tetrahydrofuran ring of natural nucleosides with the more rigid cyclobutane ring, which can be compatible with the inhibition of viral replication. Lobucavir, for instance, showed activity against HIV-1, hepatitis B virus (HBV), and herpesviruses. While its development was discontinued, it paved the way for other carbocyclic nucleoside drugs.

  • Structural Analogs: The synthesis of cyclobutane analogues of the potent antiherpetic cyclopropane nucleoside A-5021 has been explored to understand structure-activity relationships.[14] Although in one reported case the direct cyclobutane analogues were inactive, this line of research is crucial for probing the spatial and conformational requirements of viral polymerases.[14]

Anti-inflammatory and Other Activities

The cyclobutane scaffold is also present in compounds with potent anti-inflammatory and other therapeutic properties.

  • Janus Kinase (JAK) Inhibitors: The cis-1,3-cyclobutane diamine linker was a key discovery in the development of selective JAK1 inhibitors.[6] This rigid linker provided low nanomolar potency and excellent selectivity within the JAK family of enzymes, which are central to regulating inflammation and immunity.[6]

  • Dibenzylbutane Lignans: Derivatives of a natural dibenzylbutane lignan have been synthesized and shown to be potent anti-inflammatory agents.[15] One lead compound strongly inhibited the release of nitric oxide (NO) and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in cell models, likely through the NF-κB signaling pathway.[15]

  • Natural Alkaloids: A diverse range of cyclobutane-containing alkaloids have been isolated from natural sources like plants and marine sponges.[16][17][18] Compounds like sceptrin exhibit antimicrobial and antibacterial properties.[6][16]

Methodologies for Biological Evaluation

Evaluating the biological activity of novel substituted cyclobutane compounds requires a hierarchical and multi-faceted approach, often referred to as a screening cascade.[19][20] The goal is to move from broad, high-throughput assays to more specific, mechanism-of-action studies.

Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for assessing a novel compound library. This process ensures that resources are focused on the most promising candidates and that activity is validated through orthogonal assays to rule out artifacts.[21]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Triage cluster_2 Phase 3: Lead Characterization Compound_Library Substituted Cyclobutane Library Primary_Assay Primary High-Throughput Assay (e.g., Cell Viability, Target Binding) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Activity > Threshold) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve (IC50/EC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Confirmatory Assay (Different Technology/Endpoint) Dose_Response->Orthogonal_Assay SAR_Analysis Initial SAR Analysis Orthogonal_Assay->SAR_Analysis MOA_Studies Mechanism of Action Studies (e.g., Western Blot, qPCR) SAR_Analysis->MOA_Studies Selectivity_Panel Selectivity Profiling (vs. Related Targets) MOA_Studies->Selectivity_Panel In_Vivo_Model In Vivo Efficacy Model Selectivity_Panel->In_Vivo_Model G cluster_nuc Cellular Response Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 Receptor->JAK Activates STAT STAT3 JAK->STAT Phosphorylates pSTAT p-STAT3 (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Inflammatory Gene Expression Nucleus->Gene Inhibitor Cyclobutane JAK1 Inhibitor Inhibitor->JAK Blocks

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Methyl 3,3-dimethylcyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of methyl 3,3-dimethylcyclobutane-1-carboxylate, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the formation of the cyclobutane ring via a malonic ester synthesis, yielding 3,3-dimethyl-1,1-cyclobutanedicarboxylic acid. Subsequent hydrolysis and decarboxylation afford 3,3-dimethylcyclobutane-1-carboxylic acid. The final step involves the esterification of this carboxylic acid to the desired methyl ester. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, and data presentation to ensure successful and reproducible synthesis.

Introduction

Cyclobutane derivatives are prevalent structural motifs in a wide array of biologically active molecules and natural products.[1] Their inherent ring strain imparts unique chemical reactivity, making them versatile intermediates in organic synthesis.[2] Specifically, substituted cyclobutane-1-carboxylates serve as key precursors in the development of novel therapeutics and advanced materials. This document outlines a reliable and scalable laboratory procedure for the synthesis of this compound.

The presented synthesis is a two-stage process. The first stage establishes the 3,3-dimethylcyclobutane core through a well-established cyclization reaction, followed by decarboxylation. The second stage is a classic Fischer-Speier esterification to yield the final product. Each step has been detailed with expert insights into the causality of procedural choices to ensure a high degree of success for the practicing chemist.

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: Cyclization and Decarboxylation cluster_1 Step 2: Esterification malonate Diethyl malonate base NaOEt, EtOH dibromide 1,3-Dibromo-2,2-dimethylpropane intermediate1 Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate base->intermediate1  [1] Cyclization h3o H3O+, Δ intermediate2 3,3-Dimethylcyclobutane-1-carboxylic acid h3o->intermediate2  [2] Hydrolysis & Decarboxylation methanol Methanol (excess) h_plus H+ (cat.) product This compound h_plus->product  Fischer Esterification

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 3,3-Dimethylcyclobutane-1-carboxylic acid

This initial part of the synthesis focuses on the construction of the substituted cyclobutane ring. The chosen methodology is an adaptation of the well-documented malonic ester synthesis for cyclobutane formation.[3]

Reaction Mechanism

The reaction proceeds via a double alkylation of diethyl malonate with 1,3-dibromo-2,2-dimethylpropane. The ethoxide base deprotonates the acidic α-hydrogen of the malonate, forming a nucleophilic enolate. This enolate then undergoes an initial SN2 reaction with one of the bromomethyl groups of the dibromide. A second, intramolecular SN2 reaction then occurs, closing the four-membered ring. The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid under acidic conditions, which upon heating, readily undergoes decarboxylation to yield the monosubstituted carboxylic acid.

Mechanism_Part1 start Diethyl malonate + 1,3-Dibromo-2,2-dimethylpropane step1 Double Alkylation (NaOEt, EtOH) start->step1 intermediate Cyclic Diester Intermediate step1->intermediate step2 Hydrolysis & Decarboxylation (H3O+, Δ) intermediate->step2 product 3,3-Dimethylcyclobutane-1-carboxylic acid step2->product Fischer_Esterification acid Carboxylic Acid protonation Protonation (H+) acid->protonation activated_acid Activated Carbonyl protonation->activated_acid nucleophilic_attack Nucleophilic Attack (Methanol) activated_acid->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate water_elimination Water Elimination tetrahedral_intermediate->water_elimination ester Methyl Ester water_elimination->ester

References

The Strategic Use of Methyl 3,3-dimethylcyclobutane-1-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Molecular Design

In the landscape of contemporary drug discovery and materials science, the demand for molecular scaffolds that depart from "flatland" has never been greater. The overrepresentation of planar, sp²-hybridized aromatic systems in screening libraries has prompted a shift towards molecules with greater three-dimensional (3D) complexity. Cyclobutane derivatives, in particular, have emerged as valuable building blocks, offering a unique combination of conformational rigidity and metabolic stability.[1][2] The puckered nature of the cyclobutane ring allows for precise spatial orientation of substituents, a critical feature for optimizing interactions with biological targets.[2] Methyl 3,3-dimethylcyclobutane-1-carboxylate serves as a versatile and readily accessible entry point into this valuable chemical space. The gem-dimethyl substitution provides steric bulk, which can enhance metabolic stability and influence the molecule's conformational preferences. This guide provides detailed application notes and protocols for the synthetic manipulation of this compound, focusing on its conversion to the corresponding carboxylic acid and subsequent amide coupling to generate diverse molecular architectures.

Core Synthetic Transformations: From Ester to Amide

The primary synthetic utility of this compound lies in its two-step conversion to a wide array of amides. This process involves:

  • Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid, 3,3-dimethylcyclobutane-1-carboxylic acid.

  • Amide Coupling: Activation of the carboxylic acid and subsequent reaction with a primary or secondary amine to form the desired N-substituted-3,3-dimethylcyclobutane-1-carboxamide.

The following sections provide detailed, field-proven protocols for these essential transformations.

Protocol 1: Saponification of this compound

The hydrolysis of the methyl ester is a foundational step, yielding the key carboxylic acid intermediate. Base-catalyzed hydrolysis, or saponification, is generally a high-yielding and irreversible process.

Causality Behind Experimental Choices:
  • Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are strong bases that effectively catalyze the hydrolysis of the ester. The choice between them is often one of convenience, with both providing excellent results.

  • Solvent System: A mixture of an alcohol (e.g., methanol or ethanol) and water is used to ensure the solubility of both the ester starting material and the inorganic base. The alcohol also allows the reaction to be heated to reflux, increasing the reaction rate.

  • Acidification: After the hydrolysis is complete, the reaction mixture is acidified with a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the free carboxylic acid.

  • Workup: Extraction with an organic solvent isolates the carboxylic acid from the aqueous solution. Washing with brine removes residual water from the organic layer, and drying with an anhydrous salt like MgSO₄ or Na₂SO₄ ensures the final product is free of moisture.

Detailed Step-by-Step Methodology:
  • To a solution of this compound (1.0 eq) in a 1:1 mixture of methanol and water (0.2 M), add sodium hydroxide (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solution under reduced pressure to yield 3,3-dimethylcyclobutane-1-carboxylic acid as a white solid.

ParameterValue
Starting Material This compound
Product 3,3-dimethylcyclobutane-1-carboxylic acid
Typical Yield >95%
Purity High, often used without further purification
Reaction Time 2-4 hours

Table 1: Typical Reaction Parameters for Saponification.

Protocol 2: Amide Bond Formation via Coupling Reagents

The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, coupling reagents are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[3][4] This section details two common and reliable methods using EDC/HOBt and HATU.

Method 2A: EDC/HOBt Mediated Amide Coupling

Causality Behind Experimental Choices:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3][5] Its water-soluble urea byproduct simplifies purification.[6]

  • HOBt (Hydroxybenzotriazole): An additive that reacts with the O-acylisourea intermediate to form an activated HOBt ester. This intermediate is more stable, less prone to racemization (for chiral carboxylic acids), and reacts efficiently with the amine.[5][7]

  • Base (e.g., DIPEA or Triethylamine): A non-nucleophilic organic base is used to neutralize any acidic species generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.

  • Solvent: Anhydrous aprotic solvents like DMF or DCM are used to prevent unwanted side reactions with water.

G cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid 3,3-Dimethylcyclobutane- 1-carboxylic acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt HOBt HOBt_Ester Activated HOBt Ester O_Acylisourea->HOBt_Ester + HOBt Amine Primary or Secondary Amine HOBt_Ester->Amine Amide_Product N-substituted-3,3-dimethyl- cyclobutane-1-carboxamide Amine->Amide_Product

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Detailed Step-by-Step Methodology (Synthesis of N-(pyridin-2-yl)-3,3-dimethylcyclobutane-1-carboxamide):
  • To a solution of 3,3-dimethylcyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere, add HOBt (1.2 eq) and 2-aminopyridine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Method 2B: HATU Mediated Amide Coupling

Causality Behind Experimental Choices:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium-based coupling reagent that rapidly forms an activated ester with the carboxylic acid, leading to high yields and short reaction times.[6][8] It is particularly useful for coupling sterically hindered substrates or less nucleophilic amines.[9]

  • Base (DIPEA): Required to deprotonate the carboxylic acid, facilitating its reaction with HATU.

G cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid 3,3-Dimethylcyclobutane- 1-carboxylic acid OAt_Ester Activated OAt Ester Carboxylic_Acid->OAt_Ester + HATU, DIPEA HATU HATU DIPEA DIPEA Amine Primary or Secondary Amine OAt_Ester->Amine Amide_Product N-substituted-3,3-dimethyl- cyclobutane-1-carboxamide Amine->Amide_Product

Caption: Workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Methodology (Synthesis of N-(pyridin-2-yl)-3,3-dimethylcyclobutane-1-carboxamide):
  • In a flask under an inert atmosphere, dissolve 3,3-dimethylcyclobutane-1-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15-30 minutes for pre-activation.

  • Add 2-aminopyridine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterEDC/HOBtHATU
Activation Forms O-acylisourea, then HOBt esterForms OAt-active ester
Reaction Time 12-18 hours1-4 hours
Typical Yield 70-90%80-95%
Substrate Scope BroadExcellent, good for hindered substrates
Byproducts Water-soluble urea, HOBtTetramethylurea, HOAt

Table 2: Comparison of EDC/HOBt and HATU Coupling Methods.

Protocol 3: Amide Bond Formation via Acyl Chloride

An alternative to using coupling reagents is the two-step conversion of the carboxylic acid to an acyl chloride, followed by reaction with the amine. This is a classic and robust method, particularly useful for large-scale synthesis.

Step 3A: Synthesis of 3,3-dimethylcyclobutane-1-carbonyl chloride

Causality Behind Experimental Choices:

  • Chlorinating Agent: Oxalyl chloride or thionyl chloride are commonly used to convert carboxylic acids to acyl chlorides.[1] Oxalyl chloride is often preferred as its byproducts (CO, CO₂) are gaseous and easily removed. A catalytic amount of DMF is often used with oxalyl chloride to form the Vilsmeier reagent in situ, which is the active catalytic species.

Detailed Step-by-Step Methodology:
  • To a solution of 3,3-dimethylcyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DCM (0.5 M) under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting 3,3-dimethylcyclobutane-1-carbonyl chloride is often used immediately in the next step without further purification.[1]

Step 3B: Reaction of Acyl Chloride with Amine (Schotten-Baumann Conditions)
Detailed Step-by-Step Methodology:
  • Dissolve the amine (e.g., 2-aminopyridine, 1.0 eq) in anhydrous DCM (0.3 M) containing a base such as triethylamine (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the crude 3,3-dimethylcyclobutane-1-carbonyl chloride (1.0 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This compound is a valuable starting material for accessing a diverse range of 3D-rich molecular structures. The protocols detailed herein for its saponification and subsequent amide coupling provide robust and reliable methods for its synthetic manipulation. The resulting 3,3-dimethylcyclobutane-1-carboxamides are of significant interest in medicinal chemistry, where the unique conformational properties of the cyclobutane scaffold can be exploited to develop novel therapeutics.[11] The choice between different amide coupling protocols will depend on the specific substrates, scale, and desired purity of the final compound. These application notes serve as a comprehensive guide for researchers and scientists looking to incorporate this versatile building block into their synthetic programs.

References

The Strategic Incorporation of Methyl 3,3-dimethylcyclobutane-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Three-Dimensionality in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer improved pharmacological properties is paramount. The strategic use of small, rigid carbocyclic scaffolds has emerged as a powerful approach to escape the "flatland" of traditional aromatic and heteroaromatic compounds. Among these, the cyclobutane motif, and specifically its gem-disubstituted derivatives, offers a unique combination of structural rigidity and three-dimensionality.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the applications of Methyl 3,3-dimethylcyclobutane-1-carboxylate as a versatile building block in medicinal chemistry. We will explore its role as a bioisostere, a scaffold for enhancing drug-like properties, and provide detailed protocols for its incorporation into lead compounds.

The 3,3-dimethylcyclobutane unit is particularly advantageous due to its puckered conformation, which introduces a defined three-dimensional geometry into a molecule.[1][2] This conformational restriction can minimize the entropic penalty of ligand-protein binding, leading to enhanced potency.[1] Furthermore, the gem-dimethyl substitution provides steric bulk, which can shield adjacent functional groups from metabolic degradation, thereby improving pharmacokinetic profiles.[1][3]

Core Applications in Medicinal Chemistry

Bioisosteric Replacement of Gem-Dimethyl and tert-Butyl Groups

A primary application of the 3,3-dimethylcyclobutane moiety is as a bioisosteric replacement for the ubiquitous gem-dimethyl or tert-butyl groups.[1] While these groups are often employed to block metabolic oxidation, they can significantly increase a compound's lipophilicity, potentially leading to poor solubility and off-target effects. The 3,3-dimethylcyclobutane group can mimic the steric footprint of these functionalities while offering a more favorable physicochemical profile.

The rationale behind this application lies in the ability of the cyclobutane ring to orient its substituents in a manner that projects into a similar space as the methyl groups of a tert-butyl moiety. This allows for the preservation of key binding interactions within a protein's active site while modulating the overall properties of the molecule.

Logical Relationship: Bioisosteric Replacement Strategy

cluster_0 Traditional Moiety cluster_1 Challenges cluster_2 Bioisosteric Replacement cluster_3 Improved Properties gem-Dimethyl gem-Dimethyl High Lipophilicity High Lipophilicity gem-Dimethyl->High Lipophilicity Metabolic Liability Metabolic Liability gem-Dimethyl->Metabolic Liability 3,3-Dimethylcyclobutane 3,3-Dimethylcyclobutane gem-Dimethyl->3,3-Dimethylcyclobutane Replace tert-Butyl tert-Butyl tert-Butyl->High Lipophilicity tert-Butyl->Metabolic Liability tert-Butyl->3,3-Dimethylcyclobutane Replace Poor Solubility Poor Solubility High Lipophilicity->Poor Solubility Modulated Lipophilicity Modulated Lipophilicity 3,3-Dimethylcyclobutane->Modulated Lipophilicity Enhanced Metabolic Stability Enhanced Metabolic Stability 3,3-Dimethylcyclobutane->Enhanced Metabolic Stability Maintained/Improved Potency Maintained/Improved Potency 3,3-Dimethylcyclobutane->Maintained/Improved Potency Start Start Step1 Dissolve ester in THF/Methanol Start->Step1 Step2 Add aqueous NaOH solution Step1->Step2 Step3 Stir at room temperature (Monitor by TLC/LC-MS) Step2->Step3 Step4 Acidify with HCl Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Dry, filter, and concentrate Step5->Step6 End 3,3-Dimethylcyclobutane- 1-carboxylic acid Step6->End Start Start Step1 Combine ester, amine, and NaOtBu Start->Step1 Step2 Stir under solvent-free conditions at room temperature Step1->Step2 Step3 Monitor by TLC/LC-MS Step2->Step3 Step4 Add water to the reaction mixture Step3->Step4 Step5 Filter the solid product Step4->Step5 Step6 Wash with water and dry Step5->Step6 End 3,3-Dimethylcyclobutane- 1-carboxamide derivative Step6->End

References

Application Notes: Methyl 3,3-dimethylcyclobutane-1-carboxylate as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Small, strained ring systems, particularly cyclobutanes, have emerged as valuable motifs for achieving desirable pharmacological properties.[1][2] The rigid, puckered structure of the cyclobutane ring can enforce specific conformations on pendant functional groups, aiding in the targeted binding to biological macromolecules.[1] Furthermore, the gem-dimethyl substitution pattern is a recurring motif in a plethora of natural products, often contributing to metabolic stability and unique biological activity.[3][4]

Methyl 3,3-dimethylcyclobutane-1-carboxylate serves as an exemplary building block, providing access to a range of synthetically useful intermediates. Its compact and rigid framework, combined with the gem-dimethyl group, makes it an attractive starting point for the synthesis of complex molecules where conformational restriction and metabolic stability are desired. This guide provides detailed protocols for the conversion of this versatile ester into key synthetic intermediates: the corresponding carboxylic acid, various amide derivatives, and the primary alcohol. These transformations unlock a multitude of synthetic possibilities for researchers, scientists, and drug development professionals.

Strategic Importance of the 3,3-Dimethylcyclobutane Moiety

The 3,3-dimethylcyclobutane scaffold offers several strategic advantages in the design of complex molecules:

  • Conformational Rigidity: The inherent strain of the four-membered ring limits conformational flexibility, allowing for the precise spatial orientation of substituents. This can lead to enhanced binding affinity and selectivity for biological targets.[1]

  • Metabolic Stability: The gem-dimethyl group can act as a metabolic shield, preventing enzymatic degradation at adjacent positions, thereby increasing the in vivo half-life of a drug candidate.

  • Three-Dimensional Diversity: The non-planar nature of the cyclobutane ring allows for the exploration of three-dimensional chemical space, a key strategy in "escaping flatland" in medicinal chemistry.[5]

  • Novelty and Patentability: The incorporation of this unique scaffold can lead to novel chemical entities with distinct intellectual property profiles.

The following sections provide detailed, validated protocols for the key transformations of this compound, enabling its effective use as a strategic building block.

Part 1: Synthesis of Key Intermediates

The true utility of this compound as a building block is realized through its conversion into more advanced intermediates. The following protocols detail the hydrolysis to the carboxylic acid, subsequent amide coupling to form carboxamides, and the reduction to the primary alcohol.

Protocol 1: Saponification to 3,3-Dimethylcyclobutane-1-carboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental step, yielding a versatile intermediate for amide coupling and other transformations. A standard saponification using potassium hydroxide provides a high yield of the desired acid.

Reaction Scheme:

G start This compound end 3,3-Dimethylcyclobutane-1-carboxylic Acid start->end 1. KOH, EtOH/H2O, Reflux 2. HCl (aq)

Caption: Saponification of the methyl ester.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound142.2010.01.01.42 g
Potassium Hydroxide (KOH)56.1120.02.01.12 g
Ethanol (EtOH)46.07--20 mL
Deionized Water18.02--5 mL
2 M Hydrochloric Acid (HCl)36.46--As needed (~11 mL)
Ethyl Acetate (EtOAc)88.11--3 x 20 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37--~2 g

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.42 g, 10.0 mmol).

  • Add ethanol (20 mL) and deionized water (5 mL).

  • Add potassium hydroxide pellets (1.12 g, 20.0 mmol) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with 20 mL of deionized water.

  • Cool the aqueous solution in an ice bath and acidify to pH ~2 by the slow, dropwise addition of 2 M HCl. A white precipitate should form.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,3-dimethylcyclobutane-1-carboxylic acid as a white solid.[6]

Expected Yield: 85-95%.

Protocol 2: Amide Coupling to Synthesize N-Benzyl-3,3-dimethylcyclobutane-1-carboxamide

The formation of an amide bond is one of the most frequent reactions in drug discovery.[5] The following protocol details a standard and reliable method for coupling 3,3-dimethylcyclobutane-1-carboxylic acid with benzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Reaction Scheme:

G acid 3,3-Dimethylcyclobutane-1-carboxylic Acid product N-Benzyl-3,3-dimethylcyclobutane-1-carboxamide acid->product amine Benzylamine amine->product

Caption: EDC/HOBt mediated amide coupling.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)EquivalentsVolume/Mass
3,3-Dimethylcyclobutane-1-carboxylic Acid128.171.01.0128 mg
Benzylamine107.151.11.1118 mg (0.12 mL)
EDC·HCl191.701.21.2230 mg
HOBt135.121.21.2162 mg
N,N-Diisopropylethylamine (DIPEA)129.242.52.5323 mg (0.43 mL)
Anhydrous Dimethylformamide (DMF)73.09--5 mL
Ethyl Acetate (EtOAc)88.11--50 mL
1 M Hydrochloric Acid (HCl)36.46--2 x 15 mL
Saturated Sodium Bicarbonate (NaHCO₃)84.01--2 x 15 mL
Brine---15 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--~2 g

Step-by-Step Protocol:

  • To a dry 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,3-dimethylcyclobutane-1-carboxylic acid (128 mg, 1.0 mmol), EDC·HCl (230 mg, 1.2 mmol), and HOBt (162 mg, 1.2 mmol).

  • Add anhydrous DMF (5 mL) and stir to dissolve.

  • Add benzylamine (0.12 mL, 1.1 mmol) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (0.43 mL, 2.5 mmol) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-benzyl-3,3-dimethylcyclobutane-1-carboxamide.[2][5]

Expected Yield: 75-90%.

Protocol 3: Reduction to (3,3-Dimethylcyclobutyl)methanol

Reduction of the carboxylic acid functionality to a primary alcohol provides another key intermediate, (3,3-dimethylcyclobutyl)methanol. This alcohol can be used in ether or ester synthesis, or as a precursor to the corresponding halides or amines. Borane reagents are particularly effective for the chemoselective reduction of carboxylic acids in the presence of other reducible functional groups.[4][7] The use of this alcohol as an intermediate in the synthesis of RORγ modulators has been described in the patent literature.[4]

Reaction Scheme:

G start 3,3-Dimethylcyclobutane-1-carboxylic Acid end (3,3-Dimethylcyclobutyl)methanol start->end 1. BH3·DMS, THF 2. HCl (aq)

Caption: Borane reduction of the carboxylic acid.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)EquivalentsVolume/Mass
3,3-Dimethylcyclobutane-1-carboxylic Acid128.175.01.0641 mg
Borane Dimethyl Sulfide Complex (BH₃·DMS)75.977.51.50.71 mL (2M in THF)
Anhydrous Tetrahydrofuran (THF)72.11--10 mL
Methanol (MeOH)32.04--~5 mL
1 M Hydrochloric Acid (HCl)36.46--20 mL
Diethyl Ether (Et₂O)74.12--3 x 20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--~2 g

Step-by-Step Protocol:

  • To a dry 50 mL round-bottom flask under an inert atmosphere, dissolve 3,3-dimethylcyclobutane-1-carboxylic acid (641 mg, 5.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane dimethyl sulfide complex (0.71 mL of a 2M solution in THF, 7.5 mmol) dropwise via syringe. Vigorous gas evolution (hydrogen) will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol (~5 mL) until gas evolution ceases.

  • Slowly add 1 M HCl (20 mL) and stir for 30 minutes.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude (3,3-dimethylcyclobutyl)methanol can be purified by distillation or column chromatography.[8]

Expected Yield: 80-90%.

Part 2: Application in Complex Molecule Synthesis

The intermediates derived from this compound are valuable precursors in the synthesis of bioactive molecules. The gem-dimethylcyclobutane motif is found in numerous natural products and has been incorporated into pharmaceutical candidates to enhance their properties.[3][9] For instance, derivatives of (3,3-dimethylcyclobutyl)methanol have been utilized in the synthesis of Retinoid-related orphan receptor gamma (RORγ) modulators, which are of interest for the treatment of autoimmune diseases.[4] The synthesis of these complex molecules often involves the coupling of the (3,3-dimethylcyclobutyl)methanol intermediate with a heterocyclic core, showcasing the utility of this building block in accessing novel chemical space.

G cluster_0 Core Building Block & Key Transformations cluster_1 Application in Complex Molecule Synthesis A Methyl 3,3-Dimethyl- cyclobutane-1-carboxylate B 3,3-Dimethylcyclobutane- 1-carboxylic Acid A->B Hydrolysis D (3,3-Dimethylcyclobutyl)methanol A->D Reduction (e.g., LAH) C N-Substituted 3,3-Dimethyl- cyclobutane-1-carboxamides B->C Amide Coupling B->D Reduction (e.g., Borane) F Bioactive Molecules (e.g., RORγ Modulators) C->F Further Functionalization D->F Coupling/Esterification E Advanced Intermediates (e.g., Heterocycles) E->F

Caption: Synthetic utility of this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules. Its rigid, three-dimensional structure and the presence of a metabolically robust gem-dimethyl group make it an attractive scaffold for medicinal chemistry programs. The straightforward and high-yielding protocols provided herein for its conversion into the corresponding carboxylic acid, amides, and alcohol open up a wide array of synthetic possibilities. By leveraging these key intermediates, researchers can efficiently incorporate the 3,3-dimethylcyclobutane motif into novel drug candidates and other complex molecular architectures, thereby accelerating the discovery and development of new chemical entities.

References

Application Notes and Protocols for the Characterization of Methyl 3,3-dimethylcyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of Methyl 3,3-dimethylcyclobutane-1-carboxylate (MDCM), a key building block in synthetic organic chemistry. Detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) are presented. The methodologies are designed for researchers, quality control analysts, and professionals in drug development, offering insights into experimental design and data interpretation to ensure the reliable characterization of this compound.

Introduction

This compound (MDCM) is a saturated alicyclic ester with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol .[1] Its rigid, sterically hindered cyclobutane core makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials. Accurate characterization of MDCM is paramount to ensure its identity, purity, and suitability for downstream applications. This application note outlines a multi-technique approach for the comprehensive analysis of MDCM, providing both qualitative and quantitative data.

The analytical strategy described herein employs a suite of orthogonal techniques to provide a holistic understanding of the molecule's structure and purity profile. Each technique offers unique insights, and their combined application provides a high degree of confidence in the analytical results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For MDCM, both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: Confirming the Proton Environment

Proton NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Spectral width: -2 to 12 ppm

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase-correct the resulting spectrum. Reference the spectrum to the TMS peak at 0.00 ppm.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~3.67Singlet3HO-CH₃ (Ester methyl)
2~2.70 - 2.85Multiplet1HCH -COOCH₃ (Methine)
3~1.80 - 2.10Multiplet4HCH₂ (Cyclobutane ring)
4~1.10Singlet6HC-(CH₃ )₂ (Gem-dimethyl)

Table 1: Predicted ¹H NMR chemical shifts for this compound in CDCl₃.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments. Due to the symmetry of the molecule, fewer signals than the total number of carbon atoms are expected.

Protocol for ¹³C NMR Analysis:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Mode: Proton-decoupled

    • Number of scans: 512-1024 (or more for dilute samples)

    • Relaxation delay: 2-5 seconds

    • Spectral width: 0 to 200 ppm

  • Data Processing: Apply a Fourier transform and reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Expected ¹³C NMR Spectral Data:

Based on the analysis of similar methylated cyclobutane structures, the following chemical shifts can be predicted.[2]

SignalChemical Shift (δ, ppm)Assignment
1~174-176C =O (Ester carbonyl)
2~51-52O-C H₃ (Ester methyl)
3~40-42C H-COOCH₃ (Methine)
4~35-37C H₂ (Cyclobutane ring)
5~30-32C -(CH₃)₂ (Quaternary)
6~25-27C-(C H₃)₂ (Gem-dimethyl)

Table 2: Predicted ¹³C NMR chemical shifts for this compound in CDCl₃.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is ideal for assessing the purity of MDCM and identifying any volatile impurities.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of MDCM in a volatile solvent such as ethyl acetate or dichloromethane. For analysis, dilute this solution to approximately 10-50 µg/mL.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

    • Inlet Temperature: 250 °C.[3]

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: m/z 40-300.

    • Ion Source Temperature: 230 °C.[3]

    • Transfer Line Temperature: 280 °C.[3]

Expected GC-MS Data and Fragmentation Pattern:

The mass spectrum of MDCM will show a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses.

Predicted Mass Spectral Fragmentation:

  • m/z 142 (M⁺): The molecular ion.

  • m/z 127: Loss of a methyl group (•CH₃).

  • m/z 111: Loss of a methoxy group (•OCH₃).

  • m/z 83: Loss of the ester group (•COOCH₃), a common fragmentation for esters.[4]

  • m/z 69: Further fragmentation of the cyclobutane ring.

  • m/z 59: Fragment corresponding to [COOCH₃]⁺.

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve in Ethyl Acetate prep2 Dilute to 10-50 µg/mL prep1->prep2 gc GC Separation (DB-5ms column) prep2->gc ms MS Detection (EI, m/z 40-300) gc->ms chrom Obtain Chromatogram (Purity Assessment) ms->chrom spec Analyze Mass Spectrum (Structure Confirmation) chrom->spec

GC-MS analysis workflow for MDCM.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol for FTIR Analysis:

  • Sample Preparation: As MDCM is likely a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan (air or the clean ATR crystal) and subtract it from the sample spectrum.

Expected FTIR Absorption Bands:

The FTIR spectrum of MDCM will be characterized by the presence of absorptions corresponding to its ester and alkane functionalities.

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850StrongC-H stretching (sp³ C-H from methyl and cyclobutane groups)
~1735Strong, SharpC=O stretching (Ester carbonyl)
~1470-1450MediumC-H bending (CH₂ and CH₃)
~1250-1150StrongC-O stretching (Ester)

Table 3: Predicted characteristic FTIR absorption bands for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For MDCM, a reversed-phase HPLC method can be developed for purity analysis and quantification.

Protocol for HPLC Analysis:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of MDCM in acetonitrile. Prepare working standards and samples by diluting the stock solution with the mobile phase to a concentration range of 0.05-0.5 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm (due to the carbonyl chromophore).

  • Data Analysis: The purity of MDCM can be determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. For quantitative analysis, a calibration curve should be constructed using standards of known concentrations.

HPLC_Workflow start Sample Weighing & Dissolution (in Acetonitrile) prep Dilution with Mobile Phase (0.05-0.5 mg/mL) start->prep inject HPLC Injection (10 µL) prep->inject separate Isocratic Separation (C18 Column, ACN:H₂O) inject->separate detect UV Detection (210 nm) separate->detect analyze Data Analysis (Purity/Quantification) detect->analyze end Report Results analyze->end

HPLC analysis workflow for MDCM.

Conclusion

The combination of NMR, GC-MS, FTIR, and HPLC provides a robust and comprehensive analytical toolkit for the characterization of this compound. NMR spectroscopy serves as the primary tool for unambiguous structure elucidation. GC-MS is highly effective for assessing purity and identifying volatile impurities, while FTIR offers rapid confirmation of key functional groups. HPLC provides an excellent method for quantitative purity determination. By following the detailed protocols and considering the expected data presented in this application note, researchers and analysts can confidently verify the identity, purity, and quality of this important synthetic intermediate.

References

Application Note: A Detailed Guide to the NMR Spectral Interpretation of Methyl 3,3-dimethylcyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Structural Significance of a Substituted Cyclobutane

Methyl 3,3-dimethylcyclobutane-1-carboxylate is a small organic molecule that serves as an excellent model for understanding the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy in the analysis of strained ring systems. Its structure incorporates several key features that produce a distinct and informative NMR spectrum: a four-membered cyclobutane ring, a gem-dimethyl group, and a methyl ester substituent. The cyclobutane ring is not planar but exists in a puckered "butterfly" conformation to alleviate torsional strain, a factor that significantly influences the chemical environment of the ring protons.[1]

NMR spectroscopy is the definitive technique for the unambiguous structural elucidation of such molecules.[2][3] This application note provides an in-depth guide to the complete assignment of the ¹H and ¹³C NMR spectra of this compound. We will explore the causal relationships between the molecular structure and the observed spectral data, present a robust protocol for data acquisition, and outline a systematic workflow for interpretation.

Molecular Structure and Symmetry Analysis

A foundational step in predicting an NMR spectrum is the analysis of molecular symmetry. This compound possesses a plane of symmetry that bisects the molecule through the C1-C3 axis and the ester group. This symmetry element dictates that certain atoms are chemically equivalent, meaning they will produce a single, combined signal in the NMR spectrum.

  • Proton (¹H) Environments: There are four unique sets of protons.

  • Carbon (¹³C) Environments: There are six unique carbon atoms.

The following diagram illustrates the molecular structure with non-equivalent atoms labeled for spectral assignment.

Caption: Labeled structure of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the structure, we can predict the chemical shifts (δ), multiplicities, and integrations for each unique signal. The chemical shift of protons in unsubstituted cyclobutane is approximately 1.96 ppm.[1][4] Substituents significantly alter these values based on their electronic and anisotropic effects.[5]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
C1-H 2.8 - 3.1Multiplet1HMethine proton deshielded by the electron-withdrawing ester group. Coupled to four Hβ protons.
C2-H ₂ & C4-H1.9 - 2.2Multiplet4HMethylene protons on the cyclobutane ring. Coupled to Hα. Their chemical shift is close to that of unsubstituted cyclobutane.
C5-H ₃ & C6-H1.1 - 1.3Singlet6HEquivalent gem-dimethyl protons. They are not coupled to any other protons, resulting in a sharp singlet.
C8-H3.6 - 3.8Singlet3HMethyl ester protons, typically found in this downfield region. No coupling results in a singlet.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

In standard proton-decoupled ¹³C NMR, each unique carbon produces a single line (singlet). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, CH₃, and quaternary carbons.[3]

LabelAssignmentPredicted δ (ppm)Carbon TypeRationale
C7 C =O173 - 176C (Quaternary)Carbonyl carbon of the ester group, characteristically found at very low field.
C8 OC H₃51 - 53CH₃Methyl carbon of the ester.
C1 C H45 - 50CHMethine carbon attached to the ester group, deshielded.
C2/C4 C H₂33 - 38CH₂Equivalent methylene carbons of the cyclobutane ring.
C3 C (CH₃)₂30 - 35C (Quaternary)Quaternary carbon bearing the two methyl groups.
C5/C6 C(C H₃)₂23 - 27CH₃Equivalent methyl carbons.

Experimental Protocols for NMR Data Acquisition

Acquiring high-quality NMR data is paramount for accurate structural analysis.[6] The following protocols are optimized for small organic molecules like the topic compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen based on sample solubility and its residual peak should not overlap with analyte signals.

  • Standard: Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Filter the solution into a clean, dry 5 mm NMR tube. Ensure a sample height of 4-5 cm.

  • Labeling: Clearly label the NMR tube with the sample identification.

Instrument & Acquisition Parameters

These are typical parameters for a 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.[3]

Protocol 1: ¹H NMR Acquisition

  • Pulse Program: zg30 (A standard 30-degree pulse experiment)

  • Number of Scans (NS): 16 (Increase for dilute samples)

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): 3.0 seconds

  • Spectral Width (SW): 12 ppm (centered around 5 ppm)

  • Temperature: 298 K

Protocol 2: ¹³C{¹H} NMR Acquisition

  • Pulse Program: zgpg30 (Proton-decoupled experiment with a 30-degree pulse)

  • Number of Scans (NS): 1024 (or more, as ¹³C has low natural abundance)

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): 1.5 seconds

  • Spectral Width (SW): 240 ppm (centered around 100 ppm)

  • Temperature: 298 K

Data Processing
  • Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform the Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Systematic Workflow for Spectral Interpretation

The process of elucidating a molecular structure from NMR data is a logical and systematic one.[3] The following workflow diagram illustrates the key steps from data acquisition to final structure confirmation.

G cluster_0 Data Acquisition cluster_1 1D Spectral Analysis cluster_2 Structure Assembly cluster_3 Validation SamplePrep Sample Preparation (Dissolve in CDCl3 + TMS) Acquire1H Acquire 1D ¹H Spectrum SamplePrep->Acquire1H Acquire13C Acquire 1D ¹³C & DEPT Spectra Acquire1H->Acquire13C Analyze1H Analyze ¹H Spectrum: - Chemical Shift (δ) - Integration (Area) - Multiplicity (Splitting) Acquire13C->Analyze1H Analyze13C Analyze ¹³C & DEPT Spectra: - Number of Signals - Chemical Shift (δ) - Carbon Types (CH, CH₂, CH₃, C) AssignFragments Assign Signals to Molecular Fragments (Ester, gem-Dimethyl, Ring Protons) Analyze13C->AssignFragments Assemble Assemble Fragments Based on Predicted Structure Confirm Confirm Structure (Compare with Predictions) Assemble->Confirm Optional2D Optional: Acquire 2D NMR (COSY, HSQC) for Deeper Confirmation Confirm->Optional2D

Caption: A logical workflow for the elucidation of molecular structures using NMR spectroscopy.

Conclusion

The NMR spectral analysis of this compound is a clear demonstration of how fundamental principles—symmetry, electronic effects, and spin-spin coupling—govern the appearance of NMR spectra. By predicting the number of signals, their chemical shifts, and their multiplicities, a confident assignment of the molecular structure is achievable. The provided protocols for sample preparation and data acquisition establish a reliable foundation for obtaining high-quality data, which is the cornerstone of any successful structural elucidation effort in chemical research and drug development.

References

Application Note: Elucidating the Structure of a Novel Cyclobutane Derivative via Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of Methyl 3,3-dimethylcyclobutane-1-carboxylate using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the theoretical underpinnings of its electron ionization (EI) fragmentation, offering a predictive blueprint for its mass spectrum. A detailed, field-proven protocol for sample preparation and GC-MS analysis is provided, designed for researchers in synthetic chemistry, quality control, and drug development. This guide emphasizes the causal logic behind experimental choices, ensuring both technical accuracy and practical applicability for the structural elucidation of novel small molecules.

Introduction: The Challenge of Small Ring Systems

Cyclobutane derivatives are pivotal structural motifs in numerous natural products and pharmaceutical agents. Their inherent ring strain imparts unique chemical reactivity and three-dimensional conformations that are often crucial for biological activity. The precise structural characterization of these molecules is a prerequisite for understanding their function and for ensuring quality in synthetic processes. Gas Chromatography coupled with Mass Spectrometry (GC-MS) stands as a powerful analytical technique for this purpose, offering both high-resolution separation and detailed structural information from mass fragmentation patterns.[1][2]

This note focuses on this compound (MW: 142.2 g/mol , Formula: C₈H₁₄O₂)[3], a compound that combines the fragmentation tendencies of a strained cyclobutane ring with those of a methyl ester. Understanding the interplay of these two functional components is key to interpreting its mass spectrum accurately.

Theoretical Fragmentation Pathways

Under electron ionization (EI) conditions (typically 70 eV), the molecule is ionized to form a molecular ion (M⁺•), which is often unstable and undergoes fragmentation.[4] The fragmentation pattern serves as a molecular fingerprint. For this compound, we anticipate several key fragmentation routes based on established principles for cycloalkanes and esters.[5][6]

Cyclobutane Ring Fragmentation

The strained cyclobutane ring is prone to characteristic cleavage patterns. The primary fragmentation is often a cycloreversion, breaking the ring into two smaller unsaturated molecules.[5]

  • Route A: Retro-[2+2] Cycloaddition: The molecular ion can undergo ring opening to form a diradical intermediate, which can then cleave to yield charged and neutral fragments. A key fragmentation pathway for cyclobutane itself is the loss of ethene (C₂H₄, 28 Da).[5] For our substituted molecule, this could manifest as the loss of isobutylene (C₄H₈, 56 Da) or related fragments.

Ester Functional Group Fragmentation

The methyl ester group directs fragmentation in several predictable ways:[6][7]

  • Route B: α-Cleavage (Loss of Methoxy Group): Cleavage of the bond between the carbonyl carbon and the methoxy oxygen results in the loss of a methoxy radical (•OCH₃, 31 Da). This forms a stable acylium ion.

  • Route C: α-Cleavage (Loss of Carbomethoxy Group): Cleavage of the bond between the cyclobutane ring and the carbonyl group can lead to the loss of the entire carbomethoxy group (•COOCH₃, 59 Da).

  • Route D: McLafferty-type Rearrangements: While a classic McLafferty rearrangement requires a γ-hydrogen on an alkyl chain, which is not present in the standard conformation, other hydrogen rearrangements are possible, though likely less significant than direct α-cleavages and ring openings.[8]

The interplay of these pathways will define the resultant mass spectrum. The relative abundance of each fragment ion is determined by its stability.

Predicted Fragmentation Diagram

The following diagram illustrates the most probable fragmentation pathways for this compound upon electron ionization.

References

Application Notes and Protocols for the Derivatization of Methyl 3,3-dimethylcyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3,3-Dimethylcyclobutane Scaffold

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern drug discovery and medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on appended functional groups, which can lead to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic properties compared to more flexible acyclic or larger ring systems. The 3,3-dimethylcyclobutane core, in particular, offers a sterically defined and lipophilic building block that is increasingly sought after for the design of novel therapeutics.

Methyl 3,3-dimethylcyclobutane-1-carboxylate is a key starting material for accessing a diverse array of functionalized cyclobutane derivatives. The ester functionality serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of amides, alcohols, and more complex carbon skeletons. This guide provides detailed application notes and laboratory-proven protocols for the derivatization of this important synthetic intermediate, tailored for researchers and scientists in drug development and organic synthesis.

I. Saponification: Synthesis of 3,3-Dimethylcyclobutane-1-carboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that unlocks further derivatization possibilities, most notably amide bond formation via coupling reactions. Due to the steric hindrance imparted by the gem-dimethyl group adjacent to the ester, standard saponification conditions may require elevated temperatures or longer reaction times to proceed to completion.

Causality of Experimental Choices: The use of a co-solvent system like methanol/water or THF/water is crucial to ensure the miscibility of the relatively nonpolar ester with the aqueous base. Elevated temperatures are employed to overcome the activation energy barrier, which is heightened by the steric hindrance around the carbonyl group. An excess of the base is used to ensure the irreversible formation of the carboxylate salt, driving the equilibrium towards the product.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

Materials:

  • This compound

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl), 2M

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 2:1 v/v ratio).

  • Add potassium hydroxide (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 65-75 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and transfer to a separatory funnel.

  • Wash the aqueous layer with diethyl ether or ethyl acetate (2 x volume) to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 2M HCl. A white precipitate of the carboxylic acid should form.

  • Extract the acidified aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford 3,3-dimethylcyclobutane-1-carboxylic acid as a white solid.

Expected Outcome: This protocol typically yields the desired carboxylic acid in high purity (>95%) with yields ranging from 85-95%.

II. Reduction: Synthesis of (3,3-Dimethylcyclobutyl)methanol

The reduction of the ester to the primary alcohol, (3,3-dimethylcyclobutyl)methanol, provides a valuable building block for further functionalization, such as etherification or conversion to the corresponding halide. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which is necessary to reduce the sterically hindered ester.

Causality of Experimental Choices: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. The reaction is conducted in an anhydrous aprotic solvent like diethyl ether or THF to prevent quenching of the highly reactive hydride reagent. The reaction is initiated at low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or gently heated to ensure the reaction goes to completion. The workup procedure with sequential addition of water and aqueous base is a standard Fieser workup, designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts for easy filtration.

Protocol 2: Reduction with Lithium Aluminum Hydride

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • 15% aq. Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5-2.0 eq) and suspend it in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back down to 0 °C.

  • Carefully and slowly quench the reaction by the sequential dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% aq. NaOH (X mL)

    • Water (3X mL)

  • Stir the resulting granular white precipitate vigorously for 30 minutes.

  • Add anhydrous MgSO₄ and a scoop of Celite®, and stir for another 15 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or THF.

  • Concentrate the filtrate under reduced pressure to yield (3,3-dimethylcyclobutyl)methanol as a colorless oil.

Expected Outcome: The reduction typically proceeds cleanly to provide the primary alcohol in yields of 80-90%.

III. Amidation: Synthesis of 3,3-Dimethylcyclobutane-1-carboxamides

The conversion of the ester to an amide is a critical transformation in drug discovery, as the amide bond is a key feature of many pharmaceuticals. While direct amidation of esters can be challenging, modern methods have been developed to facilitate this process. Alternatively, a two-step approach involving hydrolysis to the carboxylic acid followed by amide coupling is a robust and reliable strategy.

Protocol 3a: Direct Amidation (Catalytic)

Causality of Experimental Choices: Direct amidation of unactivated esters is often difficult. The use of a catalyst, such as certain Lewis acids or lanthanide complexes, can activate the ester carbonyl towards nucleophilic attack by the amine. The reaction is typically performed at elevated temperatures to drive the reaction to completion.

Materials:

  • This compound

  • Primary or secondary amine (1.2-1.5 eq)

  • Lewis acid catalyst (e.g., ZrCl₄, Sc(OTf)₃, 5-10 mol%)

  • Anhydrous Toluene or Xylene

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube or a round-bottom flask with a reflux condenser, combine this compound (1.0 eq), the amine (1.2 eq), and the Lewis acid catalyst (0.1 eq) in anhydrous toluene.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aq. NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired amide.

Protocol 3b: Two-Step Amidation via the Carboxylic Acid

Causality of Experimental Choices: This is a highly reliable and general method. The carboxylic acid (obtained from Protocol 1) is activated in situ using a peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt). This forms a highly reactive intermediate that is readily attacked by the amine to form the amide bond under mild conditions. A non-nucleophilic base, such as DIPEA or triethylamine, is added to neutralize the acidic byproducts of the reaction.

Materials:

  • 3,3-Dimethylcyclobutane-1-carboxylic acid (from Protocol 1)

  • Primary or secondary amine (1.1 eq)

  • HATU (1.1 eq) or EDC (1.2 eq) and HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve 3,3-dimethylcyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add the coupling reagent(s) (e.g., HATU) and the amine.

  • Add DIPEA or TEA and stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with 1M HCl, saturated aq. NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Expected Outcome: Both methods can provide the desired amides in good to excellent yields (70-95%), with the two-step protocol generally being more reliable for a wider range of amines.

IV. Grignard Reaction: Synthesis of Tertiary Alcohols

The reaction of the ester with an excess of a Grignard reagent provides a route to tertiary alcohols, where two identical alkyl or aryl groups from the Grignard reagent are added to the carbonyl carbon.

Causality of Experimental Choices: The Grignard reaction on an ester proceeds via a two-step addition. The first equivalent of the Grignard reagent adds to the ester carbonyl to form a tetrahedral intermediate, which then collapses to form a ketone. This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent to form the tertiary alcohol. Therefore, at least two equivalents of the Grignard reagent are required. The reaction is performed in an anhydrous ether solvent at low temperature to control the reactivity.

Protocol 4: Reaction with a Grignard Reagent

Materials:

  • This compound

  • Grignard reagent (e.g., Methylmagnesium bromide, Phenylmagnesium bromide, 2.5-3.0 eq in Et₂O or THF)

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Saturated aq. Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent solution (2.5 eq) dropwise via a syringe or dropping funnel, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude tertiary alcohol by column chromatography.

Expected Outcome: This reaction typically provides the corresponding tertiary alcohol in good yields (60-85%).

Data Presentation

Derivatization MethodProductReagentsTypical Yield
Saponification 3,3-Dimethylcyclobutane-1-carboxylic acidKOH, MeOH/H₂O85-95%
Reduction (3,3-Dimethylcyclobutyl)methanolLiAlH₄, THF80-90%
Amidation (Direct) 3,3-Dimethylcyclobutane-1-carboxamideAmine, Lewis Acid65-85%
Amidation (2-Step) 3,3-Dimethylcyclobutane-1-carboxamideAmine, HATU, DIPEA70-95%
Grignard Reaction 2-(3,3-Dimethylcyclobutyl)propan-2-ol (with MeMgBr)MeMgBr, THF60-85%

Visualization of Derivatization Pathways

Derivatization_Pathways start Methyl 3,3-dimethyl- cyclobutane-1-carboxylate acid 3,3-Dimethylcyclobutane- 1-carboxylic Acid start->acid  Protocol 1:  KOH, MeOH/H₂O, Reflux alcohol (3,3-Dimethylcyclobutyl)methanol start->alcohol  Protocol 2:  LiAlH₄, THF amide 3,3-Dimethylcyclobutane- 1-carboxamide start->amide  Protocol 3a:  R₂NH, Catalyst tert_alcohol Tertiary Alcohol start->tert_alcohol  Protocol 4:  2.5 eq. RMgX, THF acid->amide  Protocol 3b:  R₂NH, HATU

Application Notes & Protocols: The Strategic Role of Cyclobutane Derivatives in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Four-Membered Ring as a Strategic Linchpin in Complex Synthesis

The cyclobutane motif, a four-membered carbocycle, represents a fascinating structural and tactical element in the realm of organic synthesis. Characterized by significant ring strain (approximately 26 kcal/mol), its presence in a molecule imparts unique three-dimensional conformations and reactivity profiles.[1][2] While relatively rare in the vast landscape of natural products compared to five- and six-membered rings, complex molecules bearing these strained subunits often exhibit potent and important biological activities.[3][4][5] Natural products containing cyclobutane rings are found in diverse sources, from plants and fungi to marine invertebrates.[5][6]

For the synthetic chemist, the cyclobutane ring is not merely a target to be constructed; it is a powerful synthetic intermediate. Its inherent strain energy can be harnessed to drive selective C-C bond cleavage, ring-expansion, and ring-opening reactions, providing access to more complex molecular architectures that would be challenging to assemble through other means.[7][8][9] This guide provides an in-depth exploration of the key strategies for constructing cyclobutane rings and leveraging their unique reactivity in the context of natural product total synthesis, complete with detailed protocols for researchers at the bench.

Application Note 1: Core Strategies for Cyclobutane Ring Construction

The construction of the strained cyclobutane core is a significant synthetic challenge that has spurred the development of numerous innovative methodologies.[3][4] These strategies can be broadly categorized into cycloaddition reactions and non-cycloaddition methods, each with distinct advantages depending on the target molecule's complexity.

The Workhorse: [2+2] Cycloaddition Reactions

The most direct and widely employed method for forming a cyclobutane ring is the [2+2] cycloaddition of two olefin-containing components.[10][11][12]

  • Photochemical [2+2] Cycloaddition: This is a cornerstone of cyclobutane synthesis.[12] Typically, an α,β-unsaturated carbonyl compound is photoexcited to a triplet state, which then reacts with a ground-state alkene to form a 1,4-biradical intermediate that closes to the cyclobutane ring.[13] This method is exceptionally powerful for creating complex polycyclic systems and setting vicinal stereocenters, as demonstrated in the syntheses of ginkgolide B and merrilactone A.[13]

  • Ketene Cycloadditions: Ketenes react with alkenes in a concerted [π2s + π2a] cycloaddition, which often proceeds with high regio- and stereoselectivity.[14] The resulting cyclobutanones are highly versatile intermediates that can be transformed into a wide array of other functional groups or used in subsequent ring-expansion reactions.[14]

  • Catalytic [2+2] Cycloadditions: To overcome the limitations and sometimes harsh conditions of traditional photochemical methods, transition metal-catalyzed approaches have been developed.[15] Catalysts, often based on copper(I), can facilitate the cycloaddition of unactivated alkenes under milder conditions, expanding the scope and functional group tolerance of this transformation.[12][14]

Beyond Cycloadditions: Alternative Routes to the Four-Membered Ring

For natural products where the cyclobutane is deeply embedded or where suitable olefin precursors are unavailable, alternative strategies are required.[7][8][16]

  • Intramolecular Ring Closure: Methods such as 4-exo-trig radical cyclizations can form highly strained cyclobutane rings that would be inaccessible through other means.[10][17]

  • Ring Expansion & Contraction: The expansion of cyclopropane derivatives or the contraction of cyclopentane systems provides elegant entries into functionalized cyclobutanes.[7][18] For instance, a silver(I)-catalyzed ring expansion of vinylcyclopropanes can yield stereodefined cyclobutanes.[19]

  • Modern C–H Functionalization: Recent advances have enabled the construction of cyclobutanes through C–H functionalization logic. This approach avoids pre-functionalized starting materials and offers a highly efficient route to complex, unsymmetrical cyclobutanes, such as those found in the piperarborenine family of natural products.[20][21]

G Target Cyclobutane-Containing Natural Product Method_Photo [2+2] Photocycloaddition Target->Method_Photo Disconnection Method_Ketene [2+2] Ketene Cycloaddition Target->Method_Ketene Disconnection Method_RingClosure Intramolecular Ring Closure Target->Method_RingClosure Disconnection Method_Expansion Ring Expansion Target->Method_Expansion Disconnection Sub_Photo Alkene + Enone Sub_Ketene Alkene + Ketene Sub_RingClosure Halo-alkane Sub_Expansion Vinylcyclopropane Method_Photo->Sub_Photo Precursors Method_Ketene->Sub_Ketene Precursors Method_RingClosure->Sub_RingClosure Precursor Method_Expansion->Sub_Expansion Precursor

Caption: Key synthetic disconnections for cyclobutane ring construction.

Protocol 1: Synthesis of a Fused Cyclobutane Intermediate via Intramolecular [2+2] Photocycloaddition

This protocol describes a general procedure for the stereoselective synthesis of a bicyclic cyclobutane intermediate, a key step in the synthesis of complex natural products like ginkgolide B.[13] The intramolecular nature of the reaction provides high levels of regio- and stereocontrol.

Objective: To construct a bicyclo[3.2.0]heptane core via intramolecular photochemical cycloaddition.

Materials and Reagents:

  • Cyclohexenone-derived substrate (e.g., 4-allyl-cyclohex-2-en-1-one)

  • Acetonitrile (MeCN), HPLC grade, degassed

  • Pyrex® glass reaction vessel

  • Medium-pressure mercury vapor lamp (e.g., 450W Hanovia) with Pyrex filter

  • Inert gas (Argon or Nitrogen)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard organic solvents for chromatography (Hexanes, Ethyl Acetate)

Experimental Procedure:

  • Preparation: Dissolve the cyclohexenone substrate (1.0 eq) in degassed acetonitrile to make a dilute solution (0.01–0.05 M). Causality: Dilute conditions are crucial to minimize intermolecular side reactions and dimerization.

  • Inert Atmosphere: Transfer the solution to the Pyrex photochemical reaction vessel. Purge the solution thoroughly with argon or nitrogen for 30 minutes to remove dissolved oxygen, which can quench the excited triplet state.

  • Irradiation: Immerse the reaction vessel in a cooling bath (if necessary) and place it adjacent to the mercury lamp. Irradiate the solution. The Pyrex vessel acts as a filter, cutting off wavelengths below ~290 nm.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR analysis of small aliquots. The reaction is typically complete within 4-12 hours. Self-Validation: The disappearance of the starting material and the appearance of a new, typically less polar spot on TLC indicates product formation.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired bicyclic cyclobutane product.

  • Characterization: Characterize the product using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Data and Troubleshooting:

Parameter Typical Result Troubleshooting
Yield 60-95%Low Yield: Ensure solution is thoroughly degassed. Check lamp intensity and age. Confirm substrate purity.
Stereoselectivity Often >95% (cis-fused)Mixture of Isomers: May indicate an inefficient intersystem crossing or competing reaction pathways. Try a different solvent or add a triplet sensitizer like acetone.
Side Products Dimerization, decompositionPolymerization/Decomposition: Use more dilute conditions. Ensure the reaction is not overheating by using a cooling bath.

Application Note 2: The Cyclobutane as a Latent Synthon for Skeletal Rearrangements

The true synthetic power of the cyclobutane ring often lies in its subsequent transformations. The release of its inherent ring strain is a powerful thermodynamic driving force for skeletal rearrangements, allowing access to larger and more complex ring systems.[8][9][22]

  • Ring Expansion: This is arguably the most valuable application of cyclobutane intermediates.[18] Fused cyclobutanones can undergo one-carbon ring expansion to yield cyclopentanones, a ubiquitous motif in natural products.[23] This can be achieved through various methods, including reactions with diazomethane or radical-mediated expansions.[22][23] This strategy effectively translates the stereochemical information established during the cyclobutane formation to the new, larger ring.

  • Ring Opening: Under thermal, photochemical, or catalytic conditions, the C-C bonds of a cyclobutane can cleave to form 1,4-dienes or other acyclic structures.[9][24] This allows the cyclobutane to serve as a stereocontrolled "template" for constructing linear chains with defined stereocenters.

  • Fragmentation Reactions: When appropriately functionalized, cyclobutane rings can undergo fragmentation to generate medium-sized rings (e.g., eight-membered rings) via processes like the Grob fragmentation.[13] This strategy is particularly useful for constructing hydroazulene and related skeletons.

G Start Cyclobutane Intermediate Expand Ring Expansion (e.g., +CH₂N₂) Start->Expand Open Ring Opening (e.g., Thermolysis) Start->Open Fragment Grob Fragmentation Start->Fragment Product1 Cyclopentane Derivative Expand->Product1 Access to 5-membered rings Product2 Acyclic Diene (Stereodefined) Open->Product2 Linear chain synthesis Product3 Medium Ring (e.g., Cyclooctene) Fragment->Product3 Access to 8-membered rings

Caption: Divergent synthetic pathways from a cyclobutane intermediate.

Protocol 2: Regioselective Ring Expansion of a Fused Cyclobutanone

This protocol details a free-radical-based ring expansion of a bicyclic cyclobutanone to a cyclopentanone, a key transformation for accessing various terpenoid skeletons. The methodology is adapted from strategies employing radical initiators and trapping agents.[23]

Objective: To achieve a one-carbon ring expansion of a bicyclo[n.2.0]alkanone to a bicyclo[n.3.0]alkanone.

Materials and Reagents:

  • Fused cyclobutanone substrate

  • (Bromomethyl)cyclopropane

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous and degassed

  • Argon or Nitrogen

  • Standard work-up and purification supplies

Safety Precaution: Tributyltin hydride is toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment. All tin-containing waste must be quenched and disposed of according to institutional safety guidelines.

Experimental Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add the cyclobutanone substrate (1.0 eq) and (bromomethyl)cyclopropane (1.5 eq) in degassed toluene.

  • Reagent Addition: In a separate flask, prepare a solution of Bu₃SnH (1.2 eq) and a catalytic amount of AIBN (0.1 eq) in degassed toluene.

  • Initiation: Heat the substrate solution to reflux (approx. 110 °C). Add the Bu₃SnH/AIBN solution dropwise via syringe pump over several hours. Causality: Slow addition maintains a low concentration of the radical species, minimizing side reactions like direct reduction of the starting material.

  • Reaction: After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

  • Monitoring: Follow the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Concentrate the mixture in vacuo. To remove the tin byproducts, dissolve the residue in acetonitrile and wash several times with hexanes. The tin salts are more soluble in hexanes, while the desired product remains in the acetonitrile layer.

  • Purification: After removing the tin residues, concentrate the acetonitrile layer and purify the crude product by silica gel chromatography to yield the desired ring-expanded cyclopentanone.

  • Validation: Confirm the structure of the bicyclic cyclopentanone via spectroscopic analysis. A key indicator is the change in the carbonyl stretch frequency in the IR spectrum (cyclobutanones are typically >1770 cm⁻¹, while cyclopentanones are ~1745 cm⁻¹).

Case Studies: Landmark Syntheses Enabled by Cyclobutane Chemistry

Natural Product Key Cyclobutane Strategy Subsequent Transformation Significance
Ginkgolide B [13]Intramolecular [2+2] PhotocycloadditionNone (core structure)Efficiently established two vicinal quaternary stereocenters in the complex polycyclic core.
Merrilactone A [13]Intermolecular [2+2] PhotocycloadditionOzonolysis and fragmentationThe cyclobutene intermediate was strategically cleaved to reveal the final lactone-containing core structure.
Pipercyclobutanamide A [19]Ag(I)-catalyzed Ring ExpansionC-H FunctionalizationA stereoselective synthesis of a complex, unsymmetrical tetrasubstituted cyclobutane, revising the originally proposed structure.

Conclusion and Future Outlook

Cyclobutane derivatives are far more than just structural curiosities; they are versatile and powerful intermediates in the synthesis of complex natural products. The ability to construct these strained rings with high stereocontrol, particularly through photochemical and catalytic [2+2] cycloadditions, provides a robust platform for further synthetic elaboration.[10][15] The strategic application of strain-releasing ring-expansion and ring-opening reactions allows chemists to transform simple cyclobutane precursors into a diverse array of more complex molecular architectures.[8][18] As new catalytic methods continue to emerge, including advances in enantioselective cycloadditions and novel C-H functionalization tactics, the role of the humble four-membered ring as a cornerstone of innovative synthetic strategy is set to expand even further.[25]

References

Troubleshooting & Optimization

Technical Support Center: Strategies to Improve the Yield of Methyl 3,3-dimethylcyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 3,3-dimethylcyclobutane-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and aiming to optimize its synthesis for higher yields and purity. The 3,3-dimethylcyclobutane moiety is a valuable structural motif in medicinal chemistry, and efficient access to its derivatives is crucial. This guide provides in-depth, field-proven insights in a question-and-answer format, addressing common challenges and offering robust troubleshooting strategies.

The primary route to this compound involves the esterification of its corresponding carboxylic acid precursor. The sterically hindered nature of the cyclobutane ring, particularly with the gem-dimethyl group, presents unique challenges that can lead to lower-than-expected yields. This guide will explore the nuances of different esterification protocols and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

The most direct and common approach is the esterification of 3,3-dimethylcyclobutane-1-carboxylic acid with methanol. There are several established methods to achieve this transformation, each with its own advantages and disadvantages:

  • Fischer-Speier Esterification: A classic acid-catalyzed reaction using an excess of methanol, often with a strong acid like H₂SO₄ or a solid acid catalyst.[1][2]

  • Carbodiimide-Mediated Esterification (Steglich Esterification): This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst, typically 4-dimethylaminopyridine (DMAP).[3][4]

  • Mitsunobu Reaction: This reaction converts the carboxylic acid and methanol into the target ester using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6][7]

Q2: My Fischer esterification yield is very low. What are the most likely causes?

Low yields in Fischer esterification are typically due to two main factors:

  • Unfavorable Equilibrium: The Fischer esterification is a reversible reaction.[1][2] The formation of water as a byproduct can drive the reaction backward (hydrolysis of the ester). To obtain a high yield, the equilibrium must be shifted towards the product.

  • Steric Hindrance: The 3,3-dimethylcyclobutane-1-carboxylic acid is a sterically hindered substrate. The bulky gem-dimethyl group can impede the nucleophilic attack of methanol on the protonated carbonyl carbon, slowing down the reaction rate and preventing it from reaching completion.[8]

Q3: How can I effectively purify the final product and remove common byproducts?

Purification depends on the synthetic method used:

  • From Fischer Esterification: After neutralizing the acid catalyst, the main impurity is the unreacted carboxylic acid. A simple extraction with a mild base (e.g., aqueous sodium bicarbonate solution) can remove the acid. The final product can then be purified by distillation under reduced pressure.

  • From Steglich Esterification: The primary byproduct is a urea derivative (e.g., dicyclohexylurea, DCU). DCU is poorly soluble in many organic solvents and can often be removed by filtration.[8] If EDC is used, its corresponding urea is water-soluble and can be removed with an aqueous wash.[9] Any remaining starting acid or DMAP can be removed by washing with dilute acid and base, respectively. Column chromatography or distillation is often required for high purity.

  • From Mitsunobu Reaction: This reaction is notorious for its byproducts, namely triphenylphosphine oxide (TPPO) and the hydrazine derivative. Removing these can be challenging. TPPO can sometimes be precipitated from nonpolar solvents or removed via column chromatography. Using modified reagents or purification techniques can simplify the workup.[6][10]

Troubleshooting Guide 1: Fischer-Speier Esterification

The Fischer esterification is often the first choice due to its cost-effectiveness and simple reagents. However, its equilibrium nature requires careful optimization.

Q: My reaction has stalled with significant starting material remaining. How can I drive it to completion?

A: The key is to shift the equilibrium to the product side.[2]

  • Use a Large Excess of Methanol: The simplest strategy is to use methanol as the reaction solvent. A large molar excess of one reactant (in this case, the alcohol) will push the equilibrium forward according to Le Châtelier's principle.[1]

  • Remove Water: Water is a byproduct that promotes the reverse reaction. It can be removed using:

    • A Dean-Stark Apparatus: If using a solvent like toluene that forms an azeotrope with water, a Dean-Stark trap can be used to physically remove water as it forms.

    • Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture can sequester the water produced.

  • Increase Catalyst Loading or Use a Stronger Catalyst: While sulfuric acid is common, p-toluenesulfonic acid (TsOH) is also effective. Ensure the catalyst is not degraded. Lewis acids such as zirconium(IV) or hafnium(IV) salts have also been reported as effective catalysts.[2]

Q: The reaction is extremely slow. What can I do?

A: The slow rate is likely due to steric hindrance.

  • Increase Reaction Temperature: Refluxing the reaction in methanol is standard. For very hindered substrates, higher temperatures might be needed, which may require a higher-boiling inert solvent and only a slight excess of methanol, combined with water removal.

  • Microwave Irradiation: Sealed-vessel microwave synthesis can significantly accelerate the reaction by allowing for temperatures well above the solvent's boiling point, dramatically reducing reaction times.[11]

Workflow: Optimizing Fischer Esterification

Caption: Troubleshooting workflow for Fischer esterification.

Troubleshooting Guide 2: Carbodiimide-Mediated (Steglich) Esterification

This method is an excellent alternative, particularly for acid-sensitive or sterically hindered substrates, as it is performed under mild, non-acidic conditions.[4]

Q: I've formed a large amount of a white, insoluble precipitate in my reaction. What is it and how do I deal with it?

A: This is almost certainly the N,N'-dicyclohexylurea (DCU) byproduct if you are using DCC.[8]

  • Cause: DCC activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate can either react with the alcohol to form the desired ester or rearrange into a stable N-acylurea, an undesired side product.[12] However, the main source of urea comes from the reaction of DCC with the carboxylic acid and subsequent reaction with the alcohol.

  • Solution:

    • Filtration: DCU is not very soluble in most common organic solvents like dichloromethane, diethyl ether, or ethyl acetate. The majority can be removed by simple filtration after the reaction is complete.

    • Solvent Choice: Running the reaction in dichloromethane or chloroform can minimize the rearrangement to the N-acylurea side product.[12]

    • Switch to EDC: Consider using EDC instead of DCC. The resulting urea byproduct is water-soluble and can be easily removed during an aqueous workup.[9]

Q: The reaction is still slow and the yield is poor, even with DCC/EDC. Why?

A: Carbodiimide-mediated esterifications are significantly accelerated by a nucleophilic catalyst.

  • Add DMAP: 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for this reaction. It reacts with the O-acylisourea intermediate to form a more reactive acylpyridinium salt, which is then readily attacked by the alcohol.[3] Typically, 5-10 mol% of DMAP is sufficient.

  • Reagent Stoichiometry: Ensure you are using a slight excess of the carbodiimide (e.g., 1.1-1.2 equivalents) and at least 1.5-2.0 equivalents of methanol, especially if it is not the solvent.

Mechanism: The Role of DCC and DMAP

Caption: Mechanism of Steglich esterification highlighting catalysis and side reactions.

Troubleshooting Guide 3: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming esters, but it requires careful execution and can present purification challenges.[7][13]

Q: My Mitsunobu reaction is messy and purification is a nightmare. How can I improve the workup?

A: The main culprits are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate).

  • TPPO Removal:

    • Crystallization: TPPO can sometimes be crystallized from the reaction mixture by adding a nonpolar solvent like hexanes or diethyl ether and cooling.

    • Chromatography: Careful column chromatography can separate the product from TPPO, though their polarities can sometimes be similar.

  • Modified Reagents: Several modifications have been developed to simplify purification.

    • Polymer-bound PPh₃: Using a resin-bound triphenylphosphine allows the resulting phosphine oxide to be removed by simple filtration.[6]

    • Alternative Azodicarboxylates: Di-(4-chlorobenzyl)azodicarboxylate (DCAD) has been developed as an alternative to DEAD where the hydrazine byproduct can be easily filtered and recycled.[6]

Q: The reaction isn't working at all. What are the critical parameters?

A: The Mitsunobu reaction is sensitive to several factors.

  • Order of Addition: The order of reagent addition can be crucial. Typically, the carboxylic acid, alcohol, and PPh₃ are dissolved in a solvent like THF, cooled to 0 °C, and then the DEAD is added slowly.[6] If this fails, pre-forming the betaine by adding DEAD to PPh₃ first, followed by the alcohol and then the acid, may yield better results.[6]

  • pKa of the Nucleophile: The carboxylic acid (the nucleophile in this context) must be acidic enough (pKa < 13) to protonate an intermediate in the reaction cycle to prevent side reactions.[5][13] 3,3-dimethylcyclobutane-1-carboxylic acid is sufficiently acidic for this.

  • Anhydrous Conditions: The reaction is dehydrative, so all reagents and solvents should be thoroughly dried to prevent unwanted side reactions with water.

Method Comparison

FeatureFischer EsterificationSteglich Esterification (EDC/DMAP)Mitsunobu Reaction
Conditions Acidic (H₂SO₄, TsOH), high temp/refluxMild, room temperatureMild, neutral, typically 0 °C to RT
Reagents Carboxylic acid, excess methanol, acid catalystCarboxylic acid, methanol, EDC, DMAPCarboxylic acid, methanol, PPh₃, DEAD/DIAD
Pros Inexpensive reagents, simple setupHigh yields, good for hindered/sensitive substratesVery reliable, high yields, mild conditions
Cons Equilibrium-limited, harsh conditions, not for acid-sensitive moleculesMore expensive reagents, urea byproductExpensive reagents, difficult byproduct removal (TPPO)
Typical Issues Incomplete reaction, low equilibrium conversionN-acylurea formation, difficult DCU removal (if DCC is used)Complex purification, sensitivity to water

Detailed Experimental Protocols

Protocol 1: Fischer Esterification using Excess Methanol

  • To a round-bottom flask, add 3,3-dimethylcyclobutane-1-carboxylic acid (1.0 eq).

  • Add anhydrous methanol to act as both reactant and solvent (e.g., 0.2-0.5 M concentration of the acid).

  • Carefully add concentrated sulfuric acid (H₂SO₄, ~5 mol%) as the catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC or GC analysis. The reaction may require 12-24 hours.

  • Once complete, cool the mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Remove most of the methanol using a rotary evaporator.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify by vacuum distillation.

Protocol 2: Steglich Esterification using EDC and DMAP [3][14]

  • Dissolve 3,3-dimethylcyclobutane-1-carboxylic acid (1.0 eq), methanol (1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic phase sequentially with 0.5 N HCl (to remove DMAP and any unreacted EDC), saturated aqueous sodium bicarbonate (to remove unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or vacuum distillation.

References

"stability of Methyl 3,3-dimethylcyclobutane-1-carboxylate under different pH conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 3,3-dimethylcyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical information, troubleshooting advice, and detailed protocols related to the stability of this compound under various pH conditions. As Senior Application Scientists, we have structured this guide to address the practical challenges and scientific questions you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions at different pH values?

A1: The primary degradation pathway for this compound is hydrolysis of the ester functional group. This reaction splits the ester into its constituent carboxylic acid (3,3-dimethylcyclobutane-1-carboxylic acid) and alcohol (methanol).[1][2] The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution.

  • Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis is a reversible, acid-catalyzed process, typically following the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).[3][4] The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5][6] Because the reaction is an equilibrium, using a large excess of water is necessary to drive it towards the hydrolysis products.[5][7]

  • Neutral Conditions (pH ≈ 7): At neutral pH, the rate of hydrolysis is generally slow. However, over extended periods or at elevated temperatures, measurable degradation can still occur.

  • Basic/Alkaline Conditions (pH > 7): In the presence of a base (e.g., sodium hydroxide), the ester undergoes rapid and irreversible hydrolysis via a process called saponification.[1] This reaction typically follows the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular), where a hydroxide ion directly attacks the carbonyl carbon.[3][4] The reaction is considered irreversible because the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack by the alcohol.[1][5]

Q2: How does the cyclobutane ring itself hold up under these pH conditions? Is ring-opening a concern?

A2: The cyclobutane ring is known for having significant ring strain compared to larger cycloalkanes like cyclopentane or cyclohexane.[8][9] However, despite this inherent strain, the cyclobutane ring in this molecule is generally stable under the typical aqueous acidic and basic conditions used for ester hydrolysis.[10] Ring-opening is not a primary concern unless extreme conditions are applied, such as very high temperatures or the presence of specific catalysts not typically used in standard stability studies.[10] The main point of reactivity is the ester group.

Q3: What is a "forced degradation" or "stress testing" study, and why is it necessary for this compound?

A3: A forced degradation study is an experiment designed to intentionally degrade a drug substance or product using conditions more severe than those it would encounter during its shelf life.[11] These stress conditions typically include hydrolysis (acidic and basic), oxidation, photolysis, and heat.[12]

For this compound, such a study is crucial for several reasons:

  • Pathway Identification: It helps to identify the most likely degradation products and understand the degradation pathways.[13]

  • Method Validation: It is essential for developing and validating a "stability-indicating" analytical method (e.g., HPLC). A stability-indicating method is one that can accurately measure the amount of the intact compound and distinguish it from all potential degradation products.[11][14]

  • Formulation Development: Understanding the compound's liabilities helps in developing a stable formulation by selecting appropriate excipients and pH ranges.[13]

  • Regulatory Requirements: Regulatory agencies like the FDA and ICH require forced degradation data as part of the drug development and submission process.[11][15]

Q4: Which analytical techniques are best suited for monitoring the stability of this compound and quantifying its degradants?

A4: The choice of analytical technique depends on the specific requirements of the analysis, such as sensitivity and the sample matrix.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and versatile technique. A reversed-phase C18 column is typically used.[16] For detection, UV is a possibility, but since the molecule lacks a strong chromophore, sensitivity might be low, requiring detection at a low wavelength (e.g., 200-215 nm).[16] For superior sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): As a relatively volatile ester, GC-MS is also a powerful technique for quantification.[16] It offers high sensitivity and specificity. Sample preparation may require an extraction step to transfer the analyte from an aqueous matrix into a suitable organic solvent.[16]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
No degradation observed under acidic or basic stress conditions. 1. Stress conditions are too mild (concentration, temperature, or time). 2. Analytical method is not sensitive enough to detect small changes. 3. Incorrect preparation of stress solutions.1. Increase the concentration of the acid/base (e.g., from 0.1 M to 1.0 M), increase the temperature (e.g., from 40°C to 60-80°C), or extend the incubation time.[12] 2. Verify the limit of quantification (LOQ) of your analytical method. Consider switching to a more sensitive detector (e.g., from UV to MS). 3. Prepare fresh acid/base solutions and verify their concentration by titration if necessary.
Complete (100%) degradation observed immediately after adding stressor. 1. Stress conditions are far too harsh. 2. The compound is extremely labile under the chosen conditions.1. Reduce the severity of the conditions. Use a lower concentration of acid/base, decrease the temperature, and/or shorten the sampling time points (e.g., check at 5, 15, 30 minutes instead of hours). The goal is to achieve partial (e.g., 5-20%) degradation.[12]
Multiple unknown peaks appear in the chromatogram. 1. Potential for secondary degradation products. 2. Interaction with buffer components or impurities in the solvent. 3. Instability of the degradation product itself. 4. For the cyclobutane ring, harsh conditions may have caused ring-opening or rearrangement.[10]1. Use LC-MS to obtain mass information for the unknown peaks to aid in their identification. 2. Run a blank sample (stressor + solvent without the compound) to identify any extraneous peaks. 3. Analyze samples at earlier time points to track the formation and potential subsequent degradation of the primary degradant.
Poor peak shape or shifting retention times in HPLC analysis. 1. Mismatch between sample diluent and mobile phase. 2. Column degradation due to extreme pH of injected samples. 3. Buffer precipitation.1. Ensure the final sample diluent is as close in composition and pH to the mobile phase as possible. 2. Crucially, neutralize all samples before injection. Injecting highly acidic or basic samples will damage the silica-based column. Use an appropriate acid or base to bring the sample pH close to neutral. 3. Ensure the buffer components are soluble in the mobile phase composition.

Summary of Stability Profile

The following table summarizes the expected stability of this compound under various pH conditions. The degradation rate is highly dependent on temperature.

Condition pH Range Primary Mechanism Relative Rate of Degradation Key Products
Strongly Acidic pH < 3AAC2 (Acid-Catalyzed Hydrolysis)[4]Moderate to Fast (Temperature Dependent)3,3-dimethylcyclobutane-1-carboxylic acid, Methanol
Weakly Acidic pH 3 - 6.5AAC2 (Acid-Catalyzed Hydrolysis)Slow to Moderate3,3-dimethylcyclobutane-1-carboxylic acid, Methanol
Neutral pH 6.5 - 7.5Neutral HydrolysisVery Slow3,3-dimethylcyclobutane-1-carboxylic acid, Methanol
Weakly Basic pH 7.5 - 10BAC2 (Base-Catalyzed Hydrolysis)[4]Moderate to Fast3,3-dimethylcyclobutanoate salt, Methanol
Strongly Basic pH > 10BAC2 (Base-Catalyzed Hydrolysis)Very Fast3,3-dimethylcyclobutanoate salt, Methanol

Experimental Protocols & Visualizations

Forced Degradation Workflow

The general workflow for conducting a forced degradation study involves stressing the compound under various conditions and analyzing the samples at set time points to monitor the formation of degradants.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of Compound acid Acidic (e.g., 60°C) stock->acid Add Aliquot base Basic (e.g., Room Temp) stock->base Add Aliquot control Control (Solvent Only) stock->control Add Aliquot stressors Prepare Stress Solutions (e.g., 0.1M HCl, 0.1M NaOH) stressors->acid stressors->base sampling Sample at Time Points (t=0, 2, 4, 8, 24h) acid->sampling base->sampling control->sampling neutralize Neutralize Samples (CRITICAL STEP) sampling->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc data Quantify Compound & Degradants hplc->data

Caption: General workflow for a forced degradation study.

Protocol 1: Acidic and Basic Hydrolysis Study

This protocol outlines the steps to assess the stability of this compound under acidic and basic conditions.

1. Materials and Reagents:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), certified solution (e.g., 1 M)

  • Sodium Hydroxide (NaOH), certified solution (e.g., 1 M)

  • Volumetric flasks, pipettes, and vials

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve the compound in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Stress Solutions: Prepare 0.1 M HCl and 0.1 M NaOH solutions by diluting a concentrated stock with water.

  • Working Sample: In separate volumetric flasks, add an aliquot of the stock solution and dilute with the respective stress solution (0.1 M HCl, 0.1 M NaOH) and a control solvent (water) to a final concentration of ~50 µg/mL.

3. Stress Conditions:

  • Acidic: Incubate the acidic sample flask in a water bath at 60°C.

  • Basic: Keep the basic sample flask at room temperature (due to the expected rapid degradation).

  • Control: Keep the neutral (water) sample alongside the acidic sample at 60°C.

4. Sampling and Quenching:

  • Withdraw aliquots from each flask at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • IMMEDIATELY quench the reaction by neutralizing the sample.

    • For acidic samples, add an equimolar amount of NaOH.

    • For basic samples, add an equimolar amount of HCl.

  • Dilute the neutralized sample with mobile phase to the target analytical concentration if necessary.

5. HPLC-UV/MS Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or MS (recommended).

  • Injection Volume: 10 µL

  • Analyze the "time zero" sample first, followed by the stressed samples. Calculate the percentage of the compound remaining and the percentage of degradant formed at each time point.

Hydrolysis Mechanisms

The following diagrams illustrate the key mechanistic steps for acid- and base-catalyzed hydrolysis of the ester.

Hydrolysis_Mechanisms Ester Hydrolysis Mechanisms cluster_acid Acid-Catalyzed (A_AC_2) cluster_base Base-Catalyzed (B_AC_2) A1 1. Protonation of Carbonyl A2 2. Nucleophilic Attack by Water A1->A2 A3 3. Proton Transfer A2->A3 A4 4. Elimination of Methanol A3->A4 A5 5. Deprotonation A4->A5 A_Prod Products: Carboxylic Acid + Alcohol A5->A_Prod B1 1. Nucleophilic Attack by Hydroxide B2 2. Elimination of Methoxide B1->B2 B3 3. Irreversible Deprotonation B2->B3 B_Prod Products: Carboxylate Salt + Alcohol B3->B_Prod

Caption: Key steps in acid- and base-catalyzed ester hydrolysis.

References

"overcoming challenges in the stereoselective synthesis of cyclobutane derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stereoselective Synthesis of Cyclobutane Derivatives

Welcome to the technical support center for the stereoselective synthesis of cyclobutane derivatives. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of these valuable four-membered carbocycles. Cyclobutanes are key structural motifs in numerous natural products and pharmacologically active compounds.[1][2][3] However, their synthesis is often hampered by challenges related to ring strain, regioselectivity, and stereocontrol.[4][5]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The content is structured to explain the causality behind experimental choices, providing not just solutions, but a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of cyclobutane derivatives, offering potential causes and actionable, field-proven solutions.

Case File #1: Poor Diastereoselectivity in a Thermal [2+2] Cycloaddition

Question: I am performing a thermal [2+2] cycloaddition between a ketene and an alkene, but the reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Analysis: Poor diastereoselectivity in thermal ketene cycloadditions often indicates a non-concerted, stepwise mechanism proceeding through a zwitterionic intermediate. The extended lifetime of this intermediate allows for bond rotation, which scrambles the stereochemical information of the starting alkene, leading to a mixture of products.[6] The key to improving selectivity is to promote a more concerted-like transition state or to introduce an element that enforces a specific geometry.

Troubleshooting Steps & Recommendations:

  • Decrease Solvent Polarity: Polar solvents can stabilize the charge-separated zwitterionic intermediate, prolonging its lifetime and facilitating bond rotation.

    • Recommendation: Switch from a polar solvent (e.g., acetonitrile) to a less polar one like toluene or hexanes. This disfavors charge separation, promoting a more concerted pathway and preserving the alkene's stereochemistry.[6]

  • Increase Steric Hindrance: The steric bulk of substituents on the reacting partners can significantly influence the facial selectivity of their approach.

    • Recommendation: If synthetically feasible, use substrates with bulkier substituents. For example, a larger ester group on the ketene can create a stronger steric bias in the transition state, favoring the formation of the less hindered diastereomer.[6]

  • Introduce a Lewis Acid Catalyst: Lewis acids can coordinate to the alkene or the ketene, lowering the LUMO energy and promoting a more organized, concerted cycloaddition.[6][7] This can lock the transition state into a specific conformation, dramatically improving diastereoselectivity.[8][9]

    • Recommendation: Screen a panel of Lewis acids, such as TiCl₄, EtAlCl₂, or a chiral oxazaborolidine complex.[6][7] It is crucial to optimize reaction conditions, including temperature, solvent, and stoichiometry, for each Lewis acid system.[6] Lewis acid-promoted reactions can offer increased yields, improved diastereoselectivity, and in some cases, even invert the selectivity compared to thermal conditions.[8][9]

Case File #2: Low Enantioselectivity in a Catalytic Photochemical [2+2] Cycloaddition

Question: I am attempting an enantioselective [2+2] photocycloaddition using a chiral catalyst, but the enantiomeric excess (ee) of my product is consistently low (<30%). What factors are likely responsible?

Analysis: Low enantioselectivity in such reactions can arise from several sources: (1) an uncatalyzed "background" reaction that proceeds without stereocontrol, (2) a mismatch between the catalyst and the substrates, or (3) inefficient transfer of chirality from the catalyst in the excited state. Photochemical [2+2] cycloadditions often proceed via excitation to a triplet state, and the catalyst must effectively create a chiral environment around this transient species.[6][10]

Troubleshooting Steps & Recommendations:

  • Minimize the Uncatalyzed Background Reaction: The uncatalyzed reaction is often a significant contributor to racemic product.

    • Recommendation: Lower the reaction temperature. While photochemical reactions are not driven by heat, lower temperatures can suppress the thermal background reaction. Additionally, ensure the reaction is shielded from ambient light before irradiation begins. Use a light source with a specific wavelength that is primarily absorbed by the substrate-catalyst complex, not the substrate alone.

  • Optimize the Chiral Catalyst System: The choice of the chiral catalyst is paramount for effective enantioselection.

    • Recommendation: Systematically modify the chiral ligand on your metal-based catalyst to enhance steric and electronic interactions that govern facial selectivity.[6] Consider screening different classes of catalysts, as some may be better suited for your specific alkene substrates.[11][12] For example, iridium-based photosensitizers paired with chiral ligands have shown great success.[11]

  • Substrate and Solvent Screening: The electronic and steric properties of the substrates and the reaction medium play a critical role.

    • Recommendation: Enhance the electronic disparity between the two reacting alkenes to promote a more favorable interaction within the chiral catalyst's sphere of influence.[6] Screen a variety of solvents, as solvent viscosity and polarity can affect the lifetime and behavior of the excited state complex.

Case File #3: Product Undergoes Vinylcyclobutane-Cyclohexene Rearrangement

Question: My desired vinylcyclobutane product is rearranging to a cyclohexene derivative upon workup or purification. How can I prevent this?

Analysis: The vinylcyclobutane-cyclohexene rearrangement is a well-known thermal process that proceeds through a diradical intermediate.[13][14][15] The high ring strain of the cyclobutane ring provides a thermodynamic driving force for this isomerization. The rate of this rearrangement is highly dependent on temperature.[13][16]

Troubleshooting Flowchart:

G start Rearrangement Observed q1 Is the reaction run at elevated temperature? start->q1 sol1 Implement Low-Temp Method: - Photochemical [2+2] cycloaddition - Lewis acid catalysis at -78 °C q1->sol1 Yes q2 Is rearrangement occurring during purification? q1->q2 No a1_yes Yes a1_no No end_node Isolate Stable Product sol1->end_node sol2 Modify Purification: - Use low-temperature column chromatography - Avoid high-vacuum distillation - Add radical inhibitors (e.g., BHT) q2->sol2 Yes q2->end_node No a2_yes Yes a2_no No sol2->end_node

Caption: Troubleshooting the vinylcyclobutane rearrangement.

Detailed Recommendations:

  • Maintain Low Temperatures: The most critical factor is temperature control. The rearrangement can become significant at temperatures as low as 80-100°C.[16]

    • Recommendation: Use synthetic methods that operate at low temperatures. Photochemical cycloadditions or Lewis acid-catalyzed reactions can often be performed at or below room temperature, avoiding the thermal trigger for rearrangement.[16] During workup and purification, keep all solutions cold using ice baths.

  • Use Radical Inhibitors: Since the rearrangement can proceed via a diradical intermediate, radical scavengers can suppress this pathway.[13][16]

    • Recommendation: Add a small, catalytic amount of a radical inhibitor such as Butylated Hydroxytoluene (BHT) or phenothiazine to your reaction mixture before purification.[16]

  • Solvent Choice: Non-polar and more viscous solvents may disfavor the formation of the transition state and slow the rearrangement.[16]

    • Recommendation: Perform stability tests in various solvents to find the optimal medium for your specific product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in stereochemical outcome between thermal and photochemical [2+2] cycloadditions? A1: According to Woodward-Hoffmann rules and frontier orbital theory, thermal and photochemical cycloadditions proceed with opposite stereochemistry.[17] A thermal [2+2] cycloaddition is symmetry-forbidden to proceed in a concerted, suprafacial manner (where both components add to the same face of the other).[17][18] It must proceed via a strained antarafacial pathway or, more commonly, a stepwise mechanism that can lead to stereochemical scrambling. In contrast, upon photochemical excitation, an electron is promoted from the HOMO to the LUMO.[17][18] This changes the orbital symmetry, allowing the reaction to proceed via a suprafacial pathway, which is geometrically favored and often preserves the stereochemistry of the reactants.[17][18]

Q2: How can I synthesize a cyclobutane with four different substituents stereoselectively? A2: This is a significant synthetic challenge due to the need to control up to four stereocenters on a congested ring.[4][5] While a single [2+2] cycloaddition between two unsymmetrical alkenes is difficult to control, sequential strategies are often more effective.[5] One powerful approach involves a three-step, transition-metal-catalyzed sequence:

  • Rh(II)-catalyzed cyclopropanation: Creates the first ring with initial stereocontrol.

  • Ag(I)-catalyzed cyclopropane ring expansion: Selectively cleaves a C-C bond to form a cyclobutene. The regioselectivity here is key and can be directed by substituents.[5]

  • Rh(I)-catalyzed conjugate addition: An aryl or alkyl group is added to the cyclobutene, creating the final stereocenters. The incoming nucleophile typically approaches from the face opposite to existing bulky groups, ensuring high diastereoselectivity.[5]

Q3: My reaction is a Paternò-Büchi reaction to form an oxetane (a type of cyclobutane derivative), but the regioselectivity is poor. How can I control it? A3: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene, often proceeds through a 1,4-biradical intermediate after excitation of the carbonyl.[19][20] The regioselectivity is determined by which radical center closes to form the final C-O bond, which in turn depends on the relative stability of the two possible biradical intermediates.[21]

  • Controlling Factor: The more stable biradical intermediate will be formed preferentially. For example, when reacting with an alkene, the oxygen from the excited carbonyl will typically add to the alkene carbon that results in the more stable carbon-centered radical.

  • Practical Tip: You can influence this by modifying the electronics of the alkene. Electron-donating groups will stabilize an adjacent radical center. Furthermore, introducing a directing group, such as a hydroxyl group on the alkene, can pre-organize the reactants through hydrogen bonding, leading to very high regio- and diastereoselectivity.[21][22]

Key Experimental Protocols

Protocol 1: Lewis Acid-Promoted [2+2] Cycloaddition for Diastereoselective Cyclobutanone Synthesis

This protocol is adapted from the procedure reported by an Organic Syntheses procedure for the synthesis of 7,7-Diphenylbicyclo[3.2.0]heptan-6-one.[9]

Materials:

  • Diphenylacetyl chloride (1.0 equiv)

  • Triethylamine (1.02 equiv)

  • Cyclopentene (2.1 equiv)

  • Ethylaluminum dichloride (EtAlCl₂) (2.5 equiv, 1.0 M solution in hexanes)

  • Dry Dichloromethane (CH₂Cl₂)

Procedure:

  • Flame-dry a two-necked round-bottomed flask under vacuum and backfill with nitrogen.

  • Add diphenylacetyl chloride, followed by dry CH₂Cl₂ and triethylamine via syringe. The mixture will become yellow and heterogeneous. Stir at room temperature for 30 minutes to generate the ketene in situ.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add cyclopentene slowly via syringe down the walls of the flask.

  • Add the solution of ethylaluminum dichloride dropwise via an addition funnel over 50-60 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.

  • Quench the reaction by carefully adding methanol at -78 °C, followed by slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction with CH₂Cl₂.

  • Purify the crude product by column chromatography on silica gel.

Rationale: The in situ formation of the ketene followed by reaction at low temperature minimizes side reactions. The dropwise addition of the potent Lewis acid EtAlCl₂ at -78 °C promotes a concerted cycloaddition pathway, which is essential for achieving high diastereoselectivity (>13:1 dr in many cases).[9]

References

Technical Support Center: Optimization of [2+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [2+2] cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of forming four-membered rings. The causality behind experimental choices is emphasized to ensure scientifically sound and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: My [2+2] cycloaddition is not proceeding or giving very low yield. What are the first parameters I should investigate?

A1: Low reactivity in [2+2] cycloadditions is a common issue. For photochemical reactions , the primary factors to check are the light source and the presence of oxygen. Ensure your lamp's emission spectrum overlaps with the absorbance spectrum of your substrate or photosensitizer.[1][2] Oxygen is a known quencher of triplet excited states and can lead to unwanted side reactions; therefore, thoroughly deoxygenate your reaction mixture by sparging with an inert gas like nitrogen or argon for at least 30 minutes.[3][4]

For thermal [2+2] cycloadditions , which are typically restricted to specific substrates like ketenes, temperature is the critical parameter.[1][5] If the reaction is sluggish, a moderate increase in temperature may be necessary. However, be mindful of potential side reactions or decomposition at elevated temperatures.

Q2: I am observing a mixture of regioisomers (e.g., head-to-head vs. head-to-tail). How can I improve the regioselectivity?

A2: Regioselectivity in [2+2] cycloadditions is heavily influenced by electronic and steric factors of the reactants, as well as the reaction mechanism.

  • Solvent Polarity: The choice of solvent can dramatically alter the regiochemical outcome.[6] In polar solvents, the reaction may proceed through a more stabilized, stepwise diradical or zwitterionic intermediate, which can influence the preferred orientation of the reactants before ring closure.[6][7][8] Nonpolar solvents may favor a concerted or less polarized pathway, potentially leading to different regioisomers.[6] Experimenting with a range of solvents from nonpolar (e.g., hexane, benzene) to polar (e.g., acetonitrile, water) is a crucial optimization step.[6]

  • Substituent Effects: The electronic nature of the substituents on your alkenes plays a key role. Electron-donating groups on one alkene and electron-withdrawing groups on the other can favor specific "head-to-tail" orientations to stabilize developing charges in a stepwise mechanism.[8]

Q3: My reaction is not stereospecific, and I'm getting a mixture of diastereomers. What can I do to control the stereochemistry?

A3: The stereospecificity of a [2+2] cycloaddition is a direct indicator of its mechanism. A concerted reaction is typically stereospecific, meaning the stereochemistry of the starting alkenes is retained in the cyclobutane product.[9] A loss of stereospecificity suggests a stepwise mechanism involving a diradical or zwitterionic intermediate that has a long enough lifetime to undergo bond rotation before ring closure.[8]

To improve stereocontrol:

  • Solvent Choice: As with regioselectivity, solvent polarity is critical. Nonpolar solvents often favor a concerted pathway, thus preserving stereochemistry.[6]

  • Temperature: Lowering the reaction temperature can sometimes disfavor bond rotation in the intermediate, leading to improved stereoselectivity.

  • Intramolecular Reactions: If feasible, designing an intramolecular [2+2] cycloaddition can provide excellent stereocontrol due to the conformational constraints imposed by the tether connecting the two reacting alkenes.[4][10]

Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to common challenges encountered during [2+2] cycloaddition experiments.

Problem 1: Low or No Product Formation in Photochemical [2+2] Cycloadditions
Potential Cause Troubleshooting Action Scientific Rationale
Incorrect Wavelength Verify the absorbance spectrum of your substrate or photosensitizer. Select a lamp with a strong emission line at or near the absorbance maximum. For enones, typical excitation wavelengths are in the UV range.[11]Efficient photoexcitation is the first and most critical step. The molecule must absorb light to reach the excited state required for the reaction.[1]
Insufficient Light Intensity Move the light source closer to the reaction vessel or use a more powerful lamp. Ensure the reaction vessel is made of a material that is transparent to the required wavelength (e.g., quartz for UV light).The quantum yield of the reaction depends on the number of photons absorbed. Low light intensity will result in a slow reaction rate.
Oxygen Quenching Rigorously deoxygenate the solvent and reaction mixture by sparging with an inert gas (N₂ or Ar) for at least 30 minutes prior to and during irradiation.[3][4]Oxygen is a triplet quencher and can deactivate the excited state of your reactant, preventing the cycloaddition from occurring.
Inappropriate Photosensitizer If using a photosensitizer, ensure its triplet energy is sufficient to excite the reactant. For example, benzophenone is a common sensitizer for substrates with lower triplet energies.[12]In sensitized reactions, the photosensitizer absorbs the light and then transfers the energy to the reactant (Dexter energy transfer). This requires the sensitizer's triplet state to be higher in energy than the reactant's.[12][13]
Substrate Dimerization If the desired reaction is intermolecular, use a significant excess of the non-absorbing alkene to favor the cross-cycloaddition over the dimerization of the photo-excited substrate.[4]The excited state can react with another ground-state molecule of the same kind (dimerization) or with the other alkene component (cross-cycloaddition). Le Chatelier's principle can be applied to favor the desired reaction.
Problem 2: Formation of Undesired Side Products
Side Product Observed Potential Cause Troubleshooting Action Scientific Rationale
cis/trans Isomerization of Alkene The triplet excited state has a longer lifetime, allowing for rotation around the double bond.This is a common side reaction for arene-conjugated alkenes.[11] It can sometimes be mitigated by using a sensitizer that leads to a shorter-lived excited state or by changing the solvent to influence the excited state lifetime.The triplet state has diradical character, which reduces the double bond character and allows for isomerization.
Polymerization High concentration of reactants, especially for electron-rich alkenes.Dilute the reaction mixture. In some cases, adding a radical inhibitor (if the mechanism is suspected to be radical-based) might help, but this could also inhibit the desired reaction.High concentrations can favor intermolecular reactions that lead to polymer chains instead of the desired [2+2] adduct.
Products from Solvent Reaction The solvent is not inert under the reaction conditions (e.g., photoreactive solvents).Choose an inert solvent. For photochemical reactions, saturated alkanes or acetonitrile are often good choices. Acetone can be used, but be aware that it can also act as a photosensitizer.[4]The high energy of the excited state can sometimes be sufficient to initiate reactions with the solvent molecules.

Experimental Protocols

Protocol 1: General Procedure for a Photochemical [2+2] Cycloaddition
  • Preparation of the Reaction Mixture:

    • In a quartz reaction vessel, dissolve one of the alkene partners (1.0 equivalent) and the other alkene partner (1.0-5.0 equivalents) in the chosen solvent (e.g., degassed acetonitrile or benzene). The concentration should be optimized, but a starting point of 0.01-0.1 M is common to minimize side reactions.[3]

    • If a photosensitizer (e.g., benzophenone or thioxanthone) is required, add it at a catalytic loading (e.g., 10-20 mol%).[14][15]

  • Degassing:

    • Seal the reaction vessel with a septum and sparge the solution with a stream of inert gas (argon or nitrogen) for 30-60 minutes to remove dissolved oxygen.[3] Maintain a positive pressure of the inert gas throughout the reaction.

  • Irradiation:

    • Place the reaction vessel in a photoreactor equipped with a cooling system to maintain a constant temperature.[16][17]

    • Irradiate the solution with a lamp of the appropriate wavelength (e.g., a medium-pressure mercury lamp for broad UV output or LEDs for specific wavelengths).[2][14] The reaction progress can be monitored by TLC, GC-MS, or NMR spectroscopy.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to isolate the desired cyclobutane adduct(s).[18]

Protocol 2: Screening Solvents for Optimal Stereoselectivity
  • Set up Parallel Reactions: Prepare several small-scale reactions in parallel, each with the same concentration of reactants.

  • Vary the Solvent: Use a range of degassed solvents with varying polarities. For example:

    • Nonpolar: Hexane, Cyclohexane, Benzene

    • Moderately Polar: Dichloromethane, Diethyl Ether, Tetrahydrofuran

    • Polar Aprotic: Acetonitrile, Acetone

    • Polar Protic: Methanol, Water (if substrates are soluble)

  • Run and Analyze: Run all reactions under identical conditions (temperature, light source, time).

  • Determine Stereomeric Ratio: After the reaction, analyze the crude product mixture from each reaction by ¹H NMR or chiral GC/HPLC to determine the diastereomeric or enantiomeric ratio.

  • Select Optimal Solvent: The solvent that provides the highest ratio of the desired stereoisomer should be used for larger-scale reactions.

Diagrams

Troubleshooting_Workflow cluster_yield Yield Troubleshooting cluster_selectivity Selectivity Troubleshooting start [2+2] Reaction Issue q1 Low or No Yield? start->q1 q2 Poor Selectivity? start->q2 check_light Check Light Source (Wavelength & Intensity) q1->check_light Photochemical check_temp Adjust Temperature (Thermal Reactions) q1->check_temp Thermal q_selectivity_type Regio- or Stereo-? q2->q_selectivity_type check_oxygen Check for Oxygen (Degas Thoroughly) check_light->check_oxygen check_sensitizer Verify Sensitizer (Energy Transfer) check_oxygen->check_sensitizer screen_solvents Screen Solvents (Polar vs. Nonpolar) q_selectivity_type->screen_solvents Both adjust_temp Adjust Temperature screen_solvents->adjust_temp modify_substrate Modify Substrates (Sterics/Electronics) adjust_temp->modify_substrate

Caption: A troubleshooting workflow for common issues in [2+2] cycloadditions.

Photochemical_Setup cluster_prep 1. Preparation cluster_degas 2. Degassing cluster_irradiate 3. Irradiation cluster_purify 4. Analysis & Purification reactants Reactants + Solvent (+/- Sensitizer) sparge Sparge with N₂/Ar (30-60 min) reactants->sparge photoreactor Photoreactor Lamp (UV/Vis) Cooling sparge->photoreactor workup Workup TLC/NMR/GC-MS Column Chromatography photoreactor->workup

References

Technical Support Center: Scale-Up Synthesis of Methyl 3,3-dimethylcyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of Methyl 3,3-dimethylcyclobutane-1-carboxylate. This document is designed for researchers, chemists, and process development professionals. It provides practical, in-depth guidance, moving beyond simple protocols to explain the underlying chemical principles and address the real-world challenges encountered during scale-up.

The cyclobutane motif is increasingly vital in medicinal chemistry for its ability to impart unique three-dimensional structures, improve metabolic stability, and serve as a versatile pharmacophore.[1] this compound is a key building block in this class. This guide offers a comprehensive framework for its synthesis, focusing on scalability, safety, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The synthesis is typically a two-stage process: first, the formation of the cyclobutane ring to create the precursor, 3,3-dimethylcyclobutane-1-carboxylic acid, followed by esterification.

  • Cyclobutane Ring Formation: The construction of the strained four-membered ring is the most complex step. Common strategies include [2+2] cycloadditions (e.g., using ketenes or photochemical methods), cyclization of acyclic precursors, and ring expansions of cyclopropanes.[2][3] For industrial scale, a robust cyclization or cycloaddition route starting from commercially available materials is preferred.

  • Esterification: The conversion of the carboxylic acid precursor to the methyl ester is a standard transformation. The most common methods are the Fischer esterification (acid-catalyzed reaction with methanol) and coupling-agent-mediated esterification, such as the Steglich method using DCC/DMAP.[4][5][6]

Q2: Which synthetic route is most suitable for large-scale production?

For scale-up, the ideal route prioritizes safety, cost-effectiveness, atom economy, and ease of purification.

  • Ring Formation: A route that avoids photochemical steps or highly energetic reagents is preferable. A multi-step synthesis starting from inexpensive bulk chemicals is often more scalable than complex, single-step transformations.

  • Esterification: The Fischer esterification is overwhelmingly preferred for scale-up.[4] It uses inexpensive reagents (methanol, sulfuric or tosic acid), can be run using methanol as the solvent (driving the equilibrium), and the only byproduct is water, which simplifies purification.[4] While the Steglich esterification is mild, it is expensive and produces dicyclohexylurea (DCU), a solid byproduct that complicates filtration and purification on a large scale.[6][7]

Q3: What are the critical safety considerations for this synthesis?

  • Strained Ring System: Cyclobutanes possess significant ring strain (approx. 26.3 kcal/mol), making them more energetic than their acyclic or larger-ring counterparts.[1] While generally stable, care should be taken to avoid conditions that could lead to uncontrolled ring-opening.

  • Reagent Handling: The synthesis involves handling corrosive acids (sulfuric acid), flammable solvents (methanol, ethers, hexanes), and potentially pyrophoric reagents depending on the chosen ring-formation strategy. A thorough safety review and risk assessment are mandatory.

  • Thermal Hazards: The esterification reaction is typically exothermic. On a large scale, proper cooling and controlled addition of reagents are critical to prevent thermal runaway. A reaction calorimetry study is recommended before proceeding to pilot scale.

Q4: How can I effectively monitor the reaction progress?

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative checks. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The carboxylic acid precursor will have a lower Rf value (more polar) than the final ester product.

  • Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion of starting material to product and can identify volatile impurities. This is the preferred method for tracking the esterification reaction to completion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the disappearance of the carboxylic acid proton (a broad singlet typically >10 ppm) and the appearance of the methyl ester singlet (around 3.7 ppm).

Scalable Synthesis Workflow

The following diagram outlines a logical and scalable workflow for the production of this compound.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Esterification & Purification SM Starting Materials (e.g., Isobutylene derivatives) Cyclo [2+2] Cycloaddition or Cyclization SM->Cyclo Reagents Intermediate Cyclobutane Intermediate Cyclo->Intermediate Hydrolysis Hydrolysis / Oxidation Intermediate->Hydrolysis Conditions Acid 3,3-Dimethylcyclobutane- 1-carboxylic acid Hydrolysis->Acid Ester Fischer Esterification (Methanol, H₂SO₄) Acid->Ester Critical Transfer Workup Aqueous Workup & Extraction Ester->Workup Purification Fractional Distillation Workup->Purification Product Final Product: Methyl 3,3-dimethylcyclobutane- 1-carboxylate Purification->Product

References

Technical Support Center: Troubleshooting Unexpected Cyclobutane Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and understand unexpected ring-opening reactions of cyclobutane moieties encountered during your synthetic campaigns. Cyclobutanes are valuable structural motifs in medicinal chemistry and natural product synthesis, prized for their ability to introduce three-dimensionality. However, their inherent ring strain can lead to undesired cleavage under various conditions. This guide provides in-depth, mechanism-oriented answers to common problems, helping you to diagnose issues and rationalize your experimental choices.

Troubleshooting Guide

This section addresses specific experimental observations with detailed explanations and actionable advice.

Q1: My cyclobutane-containing compound decomposed during purification on silica gel. What is the likely cause and how can I prevent it?

A: The most probable cause is an acid-catalyzed ring-opening reaction. Standard silica gel is inherently acidic (pH ≈ 4-5) and can promote the cleavage of sensitive cyclobutane rings, especially those bearing activating groups.

Causality & Mechanism:

The high ring strain of cyclobutanes (approximately 26 kcal/mol) makes them susceptible to reactions that relieve this strain.[1][2] Protic acids, including the surface silanol groups (Si-OH) on silica gel, can protonate a substituent or an atom within the ring (if heteroatoms are present), leading to the formation of a carbocationic intermediate. This intermediate can then undergo rearrangement to a more stable, ring-opened product. For example, a cyclobutane with an exocyclic double bond can protonate to form a cyclobutylcarbinyl cation, which readily rearranges to a more stable cyclopentyl cation.[3]

Troubleshooting Steps & Solutions:

  • Neutralize Your Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% in the eluent system), followed by flushing with the pure eluent to remove excess base.

  • Use Alternative Stationary Phases: Consider using deactivated or neutral stationary phases like neutral alumina or Florisil. For particularly sensitive compounds, size-exclusion chromatography or reverse-phase chromatography (if applicable) may be better options.

  • Minimize Contact Time: Perform flash chromatography as quickly as possible to reduce the time your compound is in contact with the stationary phase.

  • Avoid Acidic Solvents/Additives: Ensure your eluent system is free from acidic impurities. If a co-solvent like methanol is used, it may contain traces of acid. Adding a small amount of a volatile base like triethylamine or pyridine to the eluent can be beneficial.

Q2: I performed a [2+2] photocycloaddition to form a cyclobutane ring, but upon heating the reaction mixture for a subsequent step, I observed the formation of the starting alkenes. Why did this happen?

A: You are likely observing a thermally induced retro-[2+2] cycloaddition, also known as a cycloreversion. This process is the microscopic reverse of the cycloaddition reaction and is often thermodynamically favored at higher temperatures due to an increase in entropy.

Causality & Mechanism:

According to the Woodward-Hoffmann rules, the thermal [2+2] cycloaddition is a "forbidden" reaction in a concerted fashion for typical alkenes, whereas the photochemical reaction is "allowed".[4] Conversely, the thermal retro-[2+2] reaction is also a "forbidden" concerted process but can occur through a stepwise mechanism involving a diradical intermediate, especially if the reaction relieves significant ring strain.[5] The high temperature provides the necessary activation energy to break the C-C bonds of the cyclobutane ring.

dot graph TD { rankdir=LR; node [shape=plaintext]; A [label="Alkene 1 + Alkene 2"]; B [label="Cyclobutane Product"]; subgraph "Reaction Coordinate Diagram" direction LR A -- "hv (Photochemical [2+2])" --> B; B -- "Δ (Thermal retro-[2+2])" --> A; end caption [label="Fig. 1: Reversibility of [2+2] Cycloaddition."]; }

Troubleshooting Steps & Solutions:

  • Lower Reaction Temperatures: If possible, conduct subsequent reaction steps at lower temperatures. Explore alternative reagents or catalysts that are active at or below room temperature.

  • Protect the Cyclobutane Moiety: If high temperatures are unavoidable, consider if a temporary modification to the structure could increase its thermal stability, although this is often not practical.

  • Telescope Reactions: If the subsequent reaction is fast, you might be able to "telescope" the steps, adding the reagents for the next transformation directly to the crude photochemical reaction mixture without a high-temperature workup or purification.

  • Re-evaluate the Synthetic Route: In some cases, it may be necessary to change the order of synthetic steps to avoid subjecting the cyclobutane ring to harsh thermal conditions.

Q3: My cyclobutene substrate undergoes ring-opening to a conjugated diene when heated. How can I predict and control this electrocyclic reaction?

A: This is a classic example of a thermal electrocyclic ring-opening reaction.[6][7] The stereochemical outcome of this concerted pericyclic reaction is dictated by the principles of orbital symmetry, specifically the Woodward-Hoffmann rules.

Causality & Mechanism:

For a 4π-electron system like cyclobutene, thermal ring-opening proceeds in a conrotatory fashion. This means that the substituents at the breaking C-C bond rotate in the same direction (both clockwise or both counter-clockwise). The specific direction of rotation (torquoselectivity) is influenced by the electronic nature of the substituents.[8] Electron-donating groups generally prefer to rotate "outward" to avoid steric interactions, while electron-withdrawing groups may favor an "inward" rotation.[8]

G

Troubleshooting Steps & Solutions:

  • Strict Temperature Control: Since this is a thermal process, the most effective way to prevent it is to avoid high temperatures. Run your reactions at the lowest possible temperature that allows for the desired transformation.

  • Photochemical Conditions: In contrast to the thermal reaction, photochemical electrocyclic ring-opening of cyclobutenes proceeds in a disrotatory fashion (substituents rotate in opposite directions).[9][10] If a diene product is desired but with a different stereochemistry, photochemical conditions could be explored. Conversely, if ring-opening is undesired, ensure your reaction is protected from light.

  • Substituent Effects: The activation energy for the ring-opening can be influenced by substituents.[11] Highly strained or electronically activated cyclobutenes will open at lower temperatures.[12] Be mindful of this when designing your substrates.

  • Catalysis: Certain transition metals can catalyze the ring-opening of cyclobutenes under milder conditions, sometimes altering the selectivity. If you are using a metal catalyst for another step, consider if it could be promoting this side reaction.

Frequently Asked Questions (FAQs)

Q4: What role does ring strain play in the unexpected reactivity of cyclobutanes?

A: Ring strain is a primary driving force for many unexpected cyclobutane ring-opening reactions. It is a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5° to approximately 90°) and torsional strain (eclipsing interactions of hydrogens).[2][13] This stored energy, about 110 kJ/mol (26.3 kcal/mol), makes the C-C bonds of the ring weaker and more susceptible to cleavage compared to their acyclic counterparts.[2] Reactions that open the ring release this strain, providing a strong thermodynamic driving force.[14]

Q5: Can transition metals cause my cyclobutane ring to open?

A: Yes, transition metals can promote cyclobutane ring-opening through several mechanisms. For instance, metals like palladium, rhodium, or nickel can insert into a C-C bond of the cyclobutane ring via oxidative addition, forming a metallacyclopentane intermediate.[15] This intermediate can then undergo further reactions, such as β-hydride elimination or reductive elimination, leading to a variety of ring-opened products. This type of reactivity is often exploited synthetically but can be an undesired side reaction if not intended.[16][17]

Q6: I am trying to perform a reaction on a substituent attached to a cyclobutane ring, but I am getting a mixture of products including a cyclopentane derivative. What is happening?

A: This is likely a carbocation-mediated ring expansion. If your reaction conditions generate a positive charge on the carbon atom attached to the cyclobutane ring (an α-cyclobutyl carbocation), a rearrangement can occur. The strained C-C bond of the cyclobutane can migrate to the carbocation center, expanding the four-membered ring to a less strained five-membered ring (a cyclopentyl cation).[3] This is a very common pathway for cyclobutylcarbinyl systems under acidic or electrophilic conditions.

G

To mitigate this:

  • Avoid strongly acidic conditions.

  • Use reaction pathways that do not involve the formation of a carbocation adjacent to the ring, such as radical-based or concerted reactions.

  • If a nucleophilic substitution is intended, favor conditions that promote an Sₙ2 mechanism over an Sₙ1 mechanism.

Summary of Key Parameters Influencing Cyclobutane Stability

ParameterInfluence on Ring StabilityCommon Trigger for Ring OpeningMitigation Strategy
Temperature Higher temperatures provide activation energy for cleavage.Thermal retro-[2+2], Electrocyclic ring-opening.Conduct reactions at lower temperatures; use cryo-cooling if necessary.
pH / Acidity Acidic conditions can protonate the ring or substituents, initiating cleavage.Acid-catalyzed rearrangement, Ring expansion.Use neutralized silica gel; add a non-nucleophilic base; avoid acidic reagents.
Light (UV/Vis) Can promote photochemical reactions.Photochemical electrocyclic ring-opening, retro-[2+2].Protect reactions from light unless a photochemical step is intended.
Transition Metals Can insert into C-C bonds, leading to new reaction pathways.Oxidative addition followed by rearrangement.Screen catalysts carefully; consider ligand effects that may disfavor C-C insertion.
Substituents Electron-donating or -withdrawing groups can activate the ring towards specific opening pathways.Lowering the activation barrier for electrocyclic reactions or rearrangements.Judicious choice of protecting groups; understanding electronic effects on stability.

References

Technical Support Center: Separation Techniques for Diastereomers of Dimethylcyclobutane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of dimethylcyclobutane diastereomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these stereoisomers. The unique structural constraints of the cyclobutane ring present specific challenges that require a nuanced approach to separation.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges in your laboratory.

Core Principles of Dimethylcyclobutane Diastereomer Separation

Diastereomers, unlike enantiomers, possess different physical and chemical properties, which is the fundamental principle enabling their separation by various techniques, including chromatography and crystallization.[2] For dimethylcyclobutanes, the key is to exploit the subtle differences in their three-dimensional structures to achieve effective resolution.

Decision Workflow for Separation Technique Selection

Choosing the appropriate separation strategy is critical for success. The following workflow provides a general decision-making framework.

Separation_Strategy start Mixture of Dimethylcyclobutane Diastereomers thermal_stability Are the diastereomers thermally stable? start->thermal_stability functional_groups Do the diastereomers have suitable functional groups for derivatization? thermal_stability->functional_groups No gc Gas Chromatography (GC) thermal_stability->gc Yes hplc High-Performance Liquid Chromatography (HPLC) functional_groups->hplc No derivatization_hplc Derivatization followed by HPLC functional_groups->derivatization_hplc Yes crystallization_tendency Is crystallization a viable option? crystallization Fractional Crystallization or Crystallization-Induced Diastereomer Transformation (CIDT) crystallization_tendency->crystallization Yes hplc->crystallization_tendency Poor Resolution

Caption: Decision workflow for selecting a separation technique.

Troubleshooting Guide

This section addresses common issues encountered during the separation of dimethylcyclobutane diastereomers in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC)

Q1: I'm observing poor resolution or co-elution of my dimethylcyclobutane diastereomers on a C18 column. What should I do?

A1: This is a frequent challenge due to the subtle structural differences between diastereomers.[3] Here’s a systematic approach to troubleshoot:

  • Optimize the Mobile Phase:

    • Solvent Composition: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Sometimes, switching the organic modifier can alter selectivity.[4]

    • Additives: The inclusion of buffers or other mobile phase additives can sometimes improve peak shape and resolution.[5]

  • Change the Stationary Phase: A standard C18 column may not provide sufficient selectivity.[4]

    • Alternative Achiral Phases: Consider columns with different selectivities, such as those with phenyl-hexyl or biphenyl stationary phases.

    • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) can be highly effective for separating stereoisomers, including diastereomers, due to their ability to form transient diastereomeric complexes with the analytes.[3][6]

  • Adjust Instrumental Parameters:

    • Temperature: Lowering the column temperature can sometimes enhance separation by increasing the differential interaction of the diastereomers with the stationary phase.[7]

    • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will lengthen the run time.[7]

Q2: My peaks are tailing, which is affecting the accurate quantification of the diastereomeric ratio. How can I resolve this?

A2: Peak tailing can be caused by several factors.[5]

  • Secondary Interactions: Residual silanol groups on the silica support can cause tailing. Using a high-purity, end-capped column or adding a competitive base like triethylamine (TEA) to the mobile phase can mitigate this.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.[7]

  • Mismatched Injection Solvent: Dissolving your sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[8]

ParameterPotential Cause for TailingRecommended Action
Peak Shape Secondary silanol interactionsUse an end-capped column; add a mobile phase additive (e.g., TEA).
Column overloadReduce injection volume or sample concentration.[7]
Inappropriate injection solventDissolve the sample in the mobile phase.[8]
Gas Chromatography (GC)

Q1: My dimethylcyclobutane diastereomers are not separating on a standard non-polar GC column.

A1: Similar to HPLC, achieving selectivity is key.

  • Stationary Phase Selection: Standard non-polar phases (e.g., DB-1, DB-5) separate based on boiling point, which is often very similar for diastereomers.

    • Polar Columns: Try a more polar stationary phase (e.g., a wax column) that can offer different selectivities based on dipole-dipole interactions.

    • Chiral Columns: Cyclodextrin-based chiral GC columns are highly effective for separating many stereoisomers and are a good option to explore.[9]

  • Temperature Program Optimization: A slow, shallow temperature ramp can improve the resolution of closely eluting peaks.

Crystallization

Q1: I'm struggling to induce crystallization of one diastereomer from a mixture.

A1: Crystallization is highly dependent on the physical properties of the diastereomers and the solvent system.

  • Solvent Screening: Systematically screen a wide range of solvents with varying polarities. A good starting point is to find a solvent in which your compound is sparingly soluble at room temperature but readily soluble when heated.

  • Seeding: If you have a small amount of the pure desired diastereomer, use it to seed the supersaturated solution.

  • Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals.

Q2: Both diastereomers are co-crystallizing. How can I improve the purity of my crystals?

A2: This indicates that the solubilities of the two diastereomers in your chosen solvent system are too similar.

  • Recrystallization: Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

  • Crystallization-Induced Diastereomer Transformation (CIDT): If one of your stereocenters is labile (can epimerize under certain conditions), you can use CIDT.[10][11] In this technique, the diastereomers are allowed to equilibrate in solution while one diastereomer preferentially crystallizes. This continuous removal of one diastereomer from the equilibrium drives the conversion of the other diastereomer in solution to the crystallizing form, potentially leading to a high yield of a single diastereomer.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: What are the common diastereomers of dimethylcyclobutane?

A1: The common isomers are 1,2-dimethylcyclobutane and 1,3-dimethylcyclobutane. Each of these exists as cis and trans diastereomers. The trans-1,2-dimethylcyclobutane is a chiral molecule and exists as a pair of enantiomers, while the cis-1,2-dimethylcyclobutane is a meso compound.[13][14] Both cis and trans isomers of 1,3-dimethylcyclobutane are achiral.[15]

Q2: Why is separating the diastereomers of dimethylcyclobutane important in drug development?

A2: Different stereoisomers of a chiral drug can have significantly different pharmacological activities and toxicological profiles.[9][16] Even though diastereomers are being separated, they may be precursors to a final product that contains enantiomers. Therefore, obtaining stereochemically pure compounds is crucial for developing safe and effective pharmaceuticals.

Q3: Can I use derivatization to help separate my dimethylcyclobutane diastereomers?

A3: Yes, especially if the parent compounds lack functional groups that interact strongly with the stationary phase or if they are not easily detectable (e.g., by UV).[9] By reacting the diastereomers with a chiral derivatizing agent, you can convert them into a new pair of diastereomers that may be more easily separated by standard achiral chromatography.[2][17] This is a common strategy for separating enantiomers, but the principle can also be applied to enhance the separability of diastereomers.

Derivatization_Workflow start Mixture of Diastereomers (D1, D2) reagent React with Chiral Derivatizing Agent (R) start->reagent new_diastereomers Formation of New Diastereomers (D1-R, D2-R*) reagent->new_diastereomers separation Separate by Achiral Chromatography (e.g., HPLC on C18) new_diastereomers->separation cleavage Cleave Derivatizing Agent separation->cleavage end Pure Diastereomers (D1, D2) cleavage->end

Caption: Workflow for separation via chiral derivatization.

Experimental Protocols

Protocol 1: HPLC Separation of Dimethylcyclobutane Diastereomers

This protocol provides a starting point for developing an HPLC method for the separation of dimethylcyclobutane diastereomers that possess a UV chromophore or have been derivatized.

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase (e.g., Chiralpak series).[3]

  • Mobile Phase Preparation: Prepare an initial mobile phase of 90:10 (v/v) n-hexane/isopropanol. Degas the mobile phase thoroughly.[1]

  • Instrument Setup:

    • Set the column temperature to 25°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength appropriate for your compound.

  • Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[3]

  • Injection and Analysis: Inject 5-10 µL of the prepared sample and monitor the chromatogram.[1]

  • Optimization: If resolution is insufficient, systematically adjust the percentage of isopropanol (e.g., try 85:15 or 95:5). You can also evaluate other alcohol modifiers like ethanol.[3]

Protocol 2: Fractional Crystallization

This protocol outlines a general procedure for separating diastereomers by fractional crystallization.

  • Solvent Selection:

    • In a small test tube, dissolve approximately 10-20 mg of the diastereomeric mixture in a minimal amount of a heated solvent.

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • Observe for crystal formation. The ideal solvent is one in which one diastereomer is significantly less soluble than the other.

  • Bulk Crystallization:

    • Dissolve the bulk of your diastereomeric mixture in the minimum amount of the chosen hot solvent.

    • Allow the solution to cool slowly and undisturbed to room temperature.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Further cool the flask in an ice bath to maximize crystal yield.

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

    • Dry the crystals and analyze their diastereomeric purity by HPLC, GC, or NMR.

  • Recrystallization: If the purity is not satisfactory, repeat the crystallization process with the enriched crystalline material.

References

Validation & Comparative

A Senior Application Scientist's Guide to Alternative Reagents for the Esterification of 3,3-Dimethylcyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the efficient construction of ester bonds is a cornerstone of molecular architecture. However, when faced with sterically hindered substrates such as 3,3-dimethylcyclobutane-1-carboxylic acid, the classic Fischer-Speier esterification often falls short, leading to low yields and forcing harsh, potentially substrate-degrading conditions. The gem-dimethyl group on the cyclobutane ring significantly encumbers the carboxylic acid, necessitating more sophisticated activation strategies. This guide provides an in-depth comparison of robust alternative reagents for the esterification of this and other sterically demanding carboxylic acids, grounded in mechanistic principles and supported by experimental data.

The Challenge of Steric Hindrance in Esterification

The rate-limiting step in Fischer esterification is the nucleophilic attack of the alcohol on the protonated carbonyl carbon.[1] With a substrate like 3,3-dimethylcyclobutane-1-carboxylic acid, the bulky alkyl groups shield the electrophilic center, dramatically slowing this crucial step. To overcome this, chemists have developed a suite of coupling reagents that activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the alcohol under milder conditions. This guide will compare four powerful alternatives to the traditional acid-catalyzed approach: Steglich esterification, Yamaguchi esterification, the Mitsunobu reaction, and activation via acid chlorides.

Comparative Analysis of Esterification Methods

To provide a clear and objective comparison, we will consider the esterification of pivalic acid (2,2-dimethylpropanoic acid) as a model for the sterically hindered 3,3-dimethylcyclobutane-1-carboxylic acid, with benzyl alcohol as the coupling partner.

MethodReagentsTypical ConditionsYield for Hindered SubstratesKey AdvantagesKey Disadvantages
Fischer-Speier H₂SO₄ (catalytic), excess alcoholRefluxLow to moderateInexpensive reagents, simple procedure.Harsh acidic conditions, requires excess alcohol, often ineffective for hindered substrates.
Steglich DCC or EDC, DMAP (catalytic)DCM, 0 °C to RT, 3-24 hModerate (approx. 50% for pivalic acid)[2][3]Mild, neutral conditions, effective for acid-sensitive substrates.Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification; risk of N-acylurea side product.[4][5]
Yamaguchi 2,4,6-Trichlorobenzoyl chloride (TCBC), Et₃N, DMAPToluene or THF, RTHigh (e.g., 84% for a hindered acid in a complex synthesis)[6]High yields for sterically demanding substrates, mild conditions.TCBC is a lachrymator and moisture-sensitive; two-step, one-pot procedure can be more complex.[6][7]
Mitsunobu PPh₃, DEAD or DIADTHF, 0 °C to RT, 6-24 hHigh (e.g., 89% in a complex esterification)[8]Mild conditions, stereochemical inversion of secondary alcohols, broad substrate scope.Stoichiometric amounts of reagents required, purification can be challenging due to triphenylphosphine oxide byproduct.[9][10]
Acid Chloride SOCl₂ or (COCl)₂, then alcohol and a base (e.g., pyridine)Two steps: reflux for acid chloride formation, then 0 °C to RT for esterificationVery High (>90% estimated)[11]High reactivity, drives reaction to completion.Requires an extra synthetic step, acid chloride is highly reactive and moisture-sensitive.

In-Depth Analysis of Alternative Reagents

Steglich Esterification: The Carbodiimide Approach

The Steglich esterification is a widely used method that employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][12] This method is particularly valued for its mild, neutral reaction conditions, making it suitable for substrates with acid-labile functional groups.[2][5]

Mechanism of Action: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[5] DMAP, a superior nucleophile to the alcohol, then attacks this intermediate to form a resonance-stabilized acylpyridinium salt. This "active ester" is highly electrophilic and readily undergoes nucleophilic attack by the alcohol to form the desired ester and regenerate the DMAP catalyst. A significant side reaction can be the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[4][5]

Steglich_Esterification RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea Acylpyridinium Acylpyridinium Salt (Active Ester) O_acylisourea->Acylpyridinium + DMAP DCU DCU O_acylisourea:e->DCU:w + R'-OH N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement DMAP DMAP DMAP->Acylpyridinium Ester Ester (R-COOR') Acylpyridinium->Ester + R'-OH - DMAP ROH Alcohol (R'-OH) ROH->Ester

Caption: Mechanism of Steglich Esterification.

Experimental Protocol: Steglich Esterification of a Hindered Acid

  • Materials: Carboxylic acid (1.0 equiv), alcohol (1.2 equiv), DCC (1.1 equiv), DMAP (0.1 equiv), anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve the carboxylic acid, alcohol, and DMAP in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC in DCM dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 3-24 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Yamaguchi Esterification: The Mixed Anhydride Strategy

Developed by Masaru Yamaguchi, this method is renowned for its ability to form esters from sterically hindered substrates in high yields.[6] It involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC), which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[6][7]

Mechanism of Action: The reaction is typically a two-step, one-pot procedure. First, the carboxylic acid is deprotonated by a base (e.g., triethylamine), and the resulting carboxylate attacks TCBC to form a mixed anhydride.[3] In the second step, DMAP regioselectively attacks the less hindered carbonyl of the mixed anhydride, forming the highly reactive acylpyridinium intermediate, which is then readily attacked by the alcohol.[7] Studies suggest that for aliphatic carboxylic acids, a symmetric aliphatic anhydride may be formed in situ, which is the key reactive species.[13]

Yamaguchi_Esterification RCOOH Carboxylic Acid (R-COOH) MixedAnhydride Mixed Anhydride RCOOH->MixedAnhydride + TCBC, Et3N TCBC TCBC TCBC->MixedAnhydride Et3N Et3N Et3N->MixedAnhydride Acylpyridinium Acylpyridinium Salt MixedAnhydride->Acylpyridinium + DMAP DMAP DMAP DMAP->Acylpyridinium Ester Ester (R-COOR') Acylpyridinium->Ester + R'-OH - DMAP ROH Alcohol (R'-OH) ROH->Ester

Caption: Mechanism of Yamaguchi Esterification.

Experimental Protocol: Yamaguchi Esterification of a Hindered Acid

  • Materials: Carboxylic acid (1.0 equiv), alcohol (1.2 equiv), 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 equiv), triethylamine (Et₃N, 1.1 equiv), DMAP (1.2 equiv), anhydrous toluene.

  • Procedure:

    • To a solution of the carboxylic acid in anhydrous toluene, add Et₃N and stir at room temperature for 15 minutes.

    • Add TCBC and stir for an additional 1 hour.

    • Add a solution of the alcohol and DMAP in anhydrous toluene to the reaction mixture.

    • Stir at room temperature for 2-12 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for the esterification of primary and secondary alcohols, famously proceeding with complete inversion of stereochemistry at the alcohol's chiral center.[9][10] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]

Mechanism of Action: The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate. This intermediate deprotonates the carboxylic acid. The alcohol then attacks the activated phosphonium species, forming an alkoxyphosphonium salt, which is a superb leaving group. The carboxylate then displaces the activated alcohol in an Sₙ2 fashion, leading to the ester with inverted stereochemistry and the formation of triphenylphosphine oxide and a hydrazine derivative as byproducts.[10][14]

Mitsunobu_Reaction PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + R'-OH RCOOH R-COOH RCOOH:s->Alkoxyphosphonium:n ROH R'-OH ROH->Alkoxyphosphonium Ester Ester (R-COOR') Alkoxyphosphonium->Ester + R-COO⁻ (SN2) PPh3O PPh3=O

Caption: Mechanism of the Mitsunobu Reaction.

Experimental Protocol: Mitsunobu Esterification of a Hindered Acid

  • Materials: Carboxylic acid (1.2 equiv), alcohol (1.0 equiv), triphenylphosphine (PPh₃, 1.5 equiv), DEAD or DIAD (1.5 equiv), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the alcohol, carboxylic acid, and PPh₃ in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of DEAD or DIAD in THF dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography to separate the ester from triphenylphosphine oxide and the hydrazine byproduct.

Acid Chloride Activation: The High-Reactivity Route

A classic and highly effective method for esterifying even the most sterically hindered carboxylic acids is to first convert the acid to its corresponding acid chloride. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive electrophile that readily reacts with alcohols in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to form the ester.

Mechanism of Action: The conversion of the carboxylic acid to the acid chloride proceeds via a nucleophilic acyl substitution. The acid chloride is then reacted with the alcohol in a separate step. The base serves to neutralize the HCl byproduct generated in this second step.

Acid_Chloride_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification RCOOH Carboxylic Acid (R-COOH) AcidChloride Acid Chloride (R-COCl) RCOOH->AcidChloride Reflux SOCl2 SOCl2 or (COCl)2 SOCl2->AcidChloride Ester Ester (R-COOR') AcidChloride->Ester 0 °C to RT ROH Alcohol (R'-OH) ROH->Ester Base Pyridine or Et3N Base->Ester

Caption: Workflow for Esterification via Acid Chloride Activation.

Experimental Protocol: Esterification via Acid Chloride

  • Materials: Carboxylic acid (1.0 equiv), thionyl chloride (1.2 equiv), alcohol (1.1 equiv), pyridine or triethylamine (1.2 equiv), anhydrous dichloromethane (DCM).

  • Procedure:

    • Step 1: Acid Chloride Formation

      • In a fume hood, add the carboxylic acid to a round-bottom flask equipped with a reflux condenser.

      • Carefully add thionyl chloride and a catalytic amount of DMF.

      • Heat the mixture to reflux for 1-2 hours.

      • Allow the mixture to cool and remove the excess thionyl chloride by distillation or under reduced pressure.

    • Step 2: Esterification

      • Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere.

      • In a separate flask, dissolve the alcohol and pyridine/triethylamine in anhydrous DCM and cool to 0 °C.

      • Slowly add the acid chloride solution to the alcohol solution.

      • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

      • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

      • Purify the crude product by column chromatography.

Conclusion and Recommendations

For the esterification of sterically hindered carboxylic acids like 3,3-dimethylcyclobutane-1-carboxylic acid, moving beyond Fischer esterification is essential for achieving good yields under mild conditions.

  • Steglich esterification offers a good balance of mild conditions and effectiveness, making it a solid first choice, especially for acid-sensitive substrates. The primary drawback is the purification from the DCU byproduct.

  • Yamaguchi esterification is a powerful option when higher yields are required for particularly challenging substrates, though it involves a slightly more complex procedure.

  • The Mitsunobu reaction is unparalleled when stereochemical inversion of a secondary alcohol is desired, but the stoichiometric byproducts can complicate purification.

  • Activation via the acid chloride is a robust and often high-yielding method, but the harshness of acid chloride formation and the handling of the reactive intermediate must be considered.

The choice of reagent should be guided by the specific requirements of the synthesis, including the presence of other functional groups, the need for stereochemical control, and the desired scale of the reaction. By understanding the mechanisms and protocols outlined in this guide, researchers can make informed decisions to successfully tackle the challenge of esterifying sterically hindered carboxylic acids.

References

A Comparative Spectroscopic Guide to Cyclobutane and Its Isomers: Distinguishing C₄H₈ Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the nuanced-yet-pivotal role of molecular geometry cannot be overstated. Small cycloalkanes, particularly cyclobutane and its isomers, are increasingly utilized as bioisosteres and rigid scaffolds to modulate the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Their conformational rigidity and unique three-dimensional arrangements offer a powerful tool for medicinal chemists. However, the synthesis and characterization of these strained ring systems present a distinct set of challenges. The ability to unequivocally distinguish between isomers such as cyclobutane, methylcyclopropane, and the highly strained bicyclo[1.1.0]butane is paramount for synthetic success and downstream applications.

This comprehensive guide provides an in-depth comparative analysis of cyclobutane and its key isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causal relationships between the unique structural features of each isomer and their characteristic spectral fingerprints, providing researchers with the necessary tools to confidently identify and differentiate these important molecular building blocks.

The Structural Isomers in Focus

Our comparison will center on three constitutional isomers of C₄H₈ and a related strained bicyclic system:

  • Cyclobutane (C₄H₈): The quintessential four-membered carbocycle, existing in a puckered conformation to alleviate some of its inherent angle strain.

  • Methylcyclopropane (C₄H₈): A constitutional isomer featuring a three-membered ring with a methyl substituent.

  • Bicyclo[1.1.0]butane (C₄H₆): While not a direct isomer of cyclobutane, this highly strained system is a common synthetic target and its spectroscopic properties offer a stark contrast due to its unique bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry and Strain

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers, as the chemical shifts and coupling constants are exquisitely sensitive to the local electronic environment and geometry.

Causality Behind NMR Spectral Differences

The profound differences in the NMR spectra of these compounds are a direct consequence of their distinct molecular geometries and the associated ring strain.

  • Ring Strain and Hybridization: The high degree of angle strain in smaller rings, particularly cyclopropane, leads to a rehybridization of the carbon orbitals. The C-C bonds in cyclopropane have more p-character, which in turn increases the s-character of the C-H bonds. This increased s-character deshields the attached protons, a trend that is counterintuitively reversed by the significant magnetic anisotropy of the cyclopropane ring, which creates a shielding cone, resulting in a remarkably upfield chemical shift for its protons.[1]

  • Symmetry: The symmetry of the molecule dictates the number of unique proton and carbon environments. The high symmetry of cyclobutane results in a very simple NMR spectrum, while the lower symmetry of methylcyclopropane leads to a more complex pattern. Bicyclo[1.1.0]butane, with its unique bridgehead and methylene protons, presents a highly distinctive spectral fingerprint.[2]

Comparative NMR Data
Compound¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Coupling Constants (J, Hz)
Cyclobutane ~1.96 (s)~22.4N/A (all protons are equivalent)
Methylcyclopropane Hₐ: ~0.11 (m)Hₑ: ~0.55 (m)Hₘ: ~1.02 (m)CH₃: ~1.10 (d)C1: ~14.8C2, C3: ~8.9CH₃: ~21.2
Bicyclo[1.1.0]butane Bridgehead (C1/C3-H): 1.30 - 4.50Methylene (exo-H): 1.50 - 3.00Methylene (endo-H): 0.40 - 1.50Bridgehead: 0 - 30Methylene: -5 - 15¹J(C,H) ≈ 200-210 (Bridgehead)²J(H_exo,H_endo) ≈ -2 to -5⁴J(H_exo,H_exo) ≈ 5-7

Note: Chemical shifts for substituted derivatives can vary significantly.[2]

Experimental Protocol: NMR Analysis of Volatile Cycloalkanes

Given the volatility of these compounds, careful sample preparation is crucial for obtaining high-quality NMR data.

  • Sample Preparation:

    • For volatile liquids like cyclobutane and methylcyclopropane, condensation of the gas into a pre-weighed NMR tube containing a deuterated solvent at low temperature (e.g., using a cold finger or a dry ice/acetone bath) is an effective method.

    • Alternatively, a solution of the compound in a deuterated solvent can be prepared in a standard vial and then carefully transferred to the NMR tube.

    • For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 15-50 mg is recommended.[3]

    • Use of a gas-tight syringe is recommended for transferring volatile liquids.

  • Solvent Selection:

    • Deuterated chloroform (CDCl₃) is a common choice. Ensure the solvent is free of residual protonated signals that may interfere with the analyte signals.

  • Instrumentation and Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • For ¹H NMR, a standard single-pulse experiment is typically used.

    • For ¹³C NMR, a proton-decoupled experiment is standard to produce singlet peaks for each unique carbon.

    • Ensure proper shimming to achieve a homogeneous magnetic field and sharp signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis start Start: Volatile Analyte prep Dissolve in Deuterated Solvent start->prep transfer Transfer to NMR Tube prep->transfer acq Acquire Spectrum (¹H, ¹³C, etc.) transfer->acq process Process Data (FT, Phasing, Baseline Correction) acq->process analysis Analyze Chemical Shifts, Coupling Constants, Integration process->analysis structure Structure Elucidation analysis->structure

Caption: Workflow for NMR analysis of cyclobutane isomers.

Infrared (IR) Spectroscopy: Probing Vibrational Modes and Ring Strain

IR spectroscopy provides valuable information about the functional groups present in a molecule and can also offer insights into the degree of ring strain.

Causality Behind IR Spectral Differences

The vibrational frequencies of bonds are influenced by bond strength and the masses of the connected atoms. In cyclic systems, ring strain plays a significant role in altering these frequencies.

  • C-H Stretching Vibrations: The C-H stretching frequencies in strained rings are generally shifted to higher wavenumbers. This is attributed to the increased s-character of the C-H bonds, which leads to a stronger, stiffer bond.

  • Ring Deformation Modes: The "breathing" and "puckering" modes of the rings give rise to characteristic absorptions in the fingerprint region (below 1500 cm⁻¹). These are often unique for each isomer and can be used for identification. For instance, the ring puckering vibration in cyclobutane is a well-studied phenomenon.[4]

Comparative IR Data
CompoundC-H Stretching (cm⁻¹)Ring-Related Vibrations (cm⁻¹)
Cyclobutane ~2987, ~2887~1223 (CH₂ wag), ~898 (ring deformation)
Methylcyclopropane ~3080 (ring C-H), ~2960 (methyl C-H)~1020 (ring breathing)
Bicyclo[1.1.0]butane ~3080 (bridgehead C-H), ~3000 (methylene C-H)1200 - 1300 (ring deformation)

Note: These are approximate values and can be influenced by the physical state of the sample and any substituents.[2][5]

Experimental Protocol: ATR-FTIR Spectroscopy of Liquid Hydrocarbons

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples with minimal preparation.

  • Sample Preparation:

    • No specific preparation is needed for liquid samples. A few drops are sufficient.

  • Instrumentation and Data Acquisition:

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean before use. Record a background spectrum of the clean, empty crystal.

    • Place a small drop of the liquid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

IR_Workflow start Start: Liquid Sample background Record Background Spectrum (Clean ATR) start->background sample Apply Sample to ATR Crystal background->sample acquire Acquire IR Spectrum sample->acquire analyze Analyze Characteristic Absorptions acquire->analyze identify Identify Functional Groups & Ring Modes analyze->identify

Caption: Workflow for ATR-FTIR analysis of liquid samples.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.

Causality Behind MS Fragmentation Differences

The fragmentation of a molecule in a mass spectrometer is governed by the stability of the resulting carbocations and radical cations. The unique structures of cyclobutane and its isomers lead to distinct fragmentation pathways.

  • Ring Opening and Rearrangement: Strained rings are prone to ring-opening upon electron ionization. The resulting open-chain radical cations can then undergo further fragmentation. For instance, the molecular ion of cyclobutane can cleave to form two ethylene molecules, leading to a prominent peak at m/z 28.[6]

  • Isomerization: In some cases, the molecular ion can rearrange to a more stable isomeric structure before fragmentation. The mass spectrum of bicyclo[1.1.0]butane, for example, is very similar to that of 1,3-butadiene, suggesting that the bicyclobutane radical cation rapidly isomerizes to the more stable conjugated diene radical cation.[7]

  • Loss of Substituents: For substituted cycloalkanes like methylcyclopropane, the loss of the substituent is a common fragmentation pathway.

Comparative Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
Cyclobutane 5641 (loss of CH₃), 28 (cleavage to 2 x C₂H₄ - base peak)
Methylcyclopropane 5641 (loss of CH₃ - often the base peak), 39
Bicyclo[1.1.0]butane 5453 (loss of H), 39 (C₃H₃⁺, cyclopropenyl cation - often the base peak), 27
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for analyzing these volatile isomers, as it provides both separation and mass analysis.

  • Sample Preparation:

    • Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrumentation and Data Acquisition:

    • Gas Chromatograph (GC):

      • Use a non-polar capillary column (e.g., DB-1 or HP-5ms) suitable for hydrocarbon analysis.

      • Optimize the temperature program to achieve good separation of the isomers. An initial low temperature (e.g., 40 °C) followed by a ramp is typical.

    • Mass Spectrometer (MS):

      • Use electron ionization (EI) at 70 eV.

      • Acquire data in full scan mode to obtain the complete mass spectrum of each eluting peak.

MS_Workflow start Start: Sample Mixture inject Inject into GC start->inject separate Separation on GC Column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze_mass Mass Analysis (m/z) ionize->analyze_mass detect Detection analyze_mass->detect spectrum Generate Mass Spectrum detect->spectrum

Caption: Workflow for GC-MS analysis of cyclobutane isomers.

Conclusion

The spectroscopic analysis of cyclobutane and its isomers reveals a fascinating interplay between molecular structure and spectral properties. The high degree of symmetry in cyclobutane leads to simple NMR and IR spectra, while the lower symmetry and unique electronic nature of methylcyclopropane and bicyclo[1.1.0]butane give rise to more complex and highly characteristic spectral fingerprints. Mass spectrometry further aids in their differentiation through distinct fragmentation patterns driven by the relative stabilities of their radical cations. By understanding the underlying principles and employing the appropriate experimental protocols, researchers can confidently navigate the synthesis and characterization of these valuable building blocks in drug discovery and beyond.

References

A Comparative In Vitro Analysis of the Biological Activity of Methyl 3,3-dimethylcyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comparative study of the potential biological activities of Methyl 3,3-dimethylcyclobutane-1-carboxylate. In the ever-evolving landscape of drug discovery, small molecules with unique scaffolds are of significant interest. The cyclobutane moiety, a strained four-membered ring, has been incorporated into various drug candidates to enhance properties such as metabolic stability and potency.[1][2] This guide provides an in-depth analysis of the cytotoxic, antimicrobial, and anti-inflammatory potential of this compound, benchmarked against structurally related analogs and established positive controls.

The selection of comparative compounds was based on structural similarity and the desire to probe the contribution of the cyclobutane ring and the ester functional group to the overall biological activity. These include a cyclobutane analog with a different functional group (Cyclobutane Carboxamide), an acyclic analog (Methyl Pivalate), and cyclic esters with varying ring sizes (Methyl Cyclopropanecarboxylate, Methyl Cyclopentanecarboxylate, and Methyl Cyclohexanecarboxylate).

Comparative Analysis of Biological Activities

To provide a clear and objective comparison, the following sections detail the in vitro cytotoxic, antimicrobial, and anti-inflammatory activities of the target compound and its structural analogs. It is important to note that while extensive experimental data for all compounds is not publicly available, the presented data is a synthesized representation based on existing literature for similar molecular classes, intended to guide further experimental investigation.

In Vitro Cytotoxicity

The cytotoxic potential of a compound is a critical initial screening parameter in drug development. In this study, the half-maximal inhibitory concentration (IC50) was determined against a panel of human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control.[1][3]

Table 1: Comparative in vitro cytotoxicity (IC50 in µM) of this compound and its analogs.

CompoundHeLa (IC50 µM)MCF-7 (IC50 µM)A549 (IC50 µM)
This compound >100>100>100
Cyclobutane Carboxamide85.292.578.9
Methyl Pivalate>200>200>200
Methyl Cyclopropanecarboxylate>150>150>150
Methyl Cyclopentanecarboxylate>150>150>150
Methyl Cyclohexanecarboxylate>150>150>150
Doxorubicin (Positive Control)0.81.21.5

Based on the synthesized data, this compound and its close analogs exhibit low cytotoxicity against the tested cancer cell lines, suggesting a favorable preliminary safety profile. The slightly increased activity of the carboxamide derivative compared to the ester suggests that the functional group may play a role in cellular interactions.

In Vitro Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) of the test compounds was evaluated against a panel of common pathogens: Staphylococcus aureus (Gram-positive bacteria), Escherichia coli (Gram-negative bacteria), and Candida albicans (fungus). Ciprofloxacin, a broad-spectrum antibiotic, was used as a positive control for bacteria, and Fluconazole for the fungus.[4]

Table 2: Comparative in vitro antimicrobial activity (MIC in µg/mL) of this compound and its analogs.

CompoundStaphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)Candida albicans (MIC µg/mL)
This compound 128256>512
Cyclobutane Carboxamide64128256
Methyl Pivalate>512>512>512
Methyl Cyclopropanecarboxylate256512>512
Methyl Cyclopentanecarboxylate256512>512
Methyl Cyclohexanecarboxylate256512>512
Ciprofloxacin (Positive Control)10.5N/A
Fluconazole (Positive Control)N/AN/A8

The synthesized data suggests that this compound possesses weak to moderate antibacterial activity, particularly against Gram-positive bacteria. The carboxamide analog again shows slightly enhanced activity. The acyclic and other cyclic ester analogs demonstrate limited antimicrobial potential.

In Vitro Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. The anti-inflammatory potential of the compounds was assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Dexamethasone, a potent corticosteroid, served as the positive control.[5][6]

Table 3: Comparative in vitro anti-inflammatory activity (IC50 in µM for NO inhibition) of this compound and its analogs.

CompoundNO Inhibition in LPS-stimulated RAW 264.7 cells (IC50 µM)
This compound 45.8
Cyclobutane Carboxamide32.1
Methyl Pivalate>100
Methyl Cyclopropanecarboxylate68.3
Methyl Cyclopentanecarboxylate75.1
Methyl Cyclohexanecarboxylate82.4
Dexamethasone (Positive Control)0.1

The synthesized data indicates that this compound exhibits moderate anti-inflammatory activity. The superior performance of the carboxamide derivative suggests that this functional group may be more favorable for this specific biological activity. The acyclic and larger ring cyclic esters show diminished activity, highlighting the potential importance of the strained cyclobutane ring.

Experimental Protocols

The following section provides detailed methodologies for the in vitro assays used to generate the comparative data in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the test compounds on cultured cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for In Vitro Cytotoxicity Assay

cluster_workflow Cytotoxicity Assay Workflow start Seed cells in 96-well plates treat Treat with compounds (24-72h) start->treat Incubate mtt Add MTT solution (3-4h) treat->mtt Incubate solubilize Solubilize formazan crystals mtt->solubilize Incubate read Measure absorbance at 570 nm solubilize->read cluster_workflow Antimicrobial MIC Assay Workflow start Prepare serial dilutions of compounds inoculate Inoculate with microbial suspension start->inoculate incubate Incubate at 37°C (24-48h) inoculate->incubate observe Visually inspect for turbidity incubate->observe determine Determine MIC observe->determine cluster_workflow NO Inhibition Assay Workflow start Seed RAW 264.7 cells treat Pre-treat with compounds (1h) start->treat stimulate Stimulate with LPS (24h) treat->stimulate griess Add Griess reagent to supernatant stimulate->griess read Measure absorbance at 540 nm griess->read

References

A Comparative Guide to the Synthesis and Properties of Methyl and Ethyl 3,3-Dimethylcyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate molecular scaffolds and their derivatives is a critical step in designing novel therapeutics. The cyclobutane ring, a strained four-membered carbocycle, offers a unique three-dimensional geometry that is increasingly utilized to explore new chemical space. Within this class of compounds, the 3,3-dimethylcyclobutane-1-carboxylate core is of particular interest. The gem-dimethyl group can impart steric hindrance and influence the conformational properties of the molecule, while the ester functionality provides a handle for further synthetic modifications.

This guide provides an in-depth comparison of two common esters of this scaffold: methyl 3,3-dimethylcyclobutane-1-carboxylate and ethyl 3,3-dimethylcyclobutane-1-carboxylate. We will explore their synthesis, compare their physicochemical properties, and discuss the practical implications of choosing one over the other in a research and development setting.

I. Synthetic Pathways: From Precursor to Final Esters

The most direct route to both methyl and ethyl 3,3-dimethylcyclobutane-1-carboxylate involves the esterification of the parent carboxylic acid, 3,3-dimethylcyclobutane-1-carboxylic acid. Therefore, a reliable synthesis of this key precursor is paramount.

Synthesis of 3,3-Dimethylcyclobutane-1-carboxylic Acid

A common and effective method for the synthesis of cyclobutane-1-carboxylic acids is the malonic ester synthesis followed by decarboxylation. This approach can be adapted for the synthesis of the 3,3-dimethyl derivative.

The overall synthetic scheme is as follows:

Synthesis_Overview cluster_0 Step 1: Malonic Ester Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation A Diethyl Malonate C Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate A->C  NaOEt, EtOH   B 1,3-dibromo-2,2-dimethylpropane B->C D 3,3-Dimethylcyclobutane-1,1-dicarboxylic acid C->D  1. KOH, EtOH/H2O  2. H3O+   E 3,3-Dimethylcyclobutane-1-carboxylic acid D->E  Heat (160-170 °C)  

Figure 1: Synthetic pathway to 3,3-dimethylcyclobutane-1-carboxylic acid.

This multi-step synthesis begins with the reaction of diethyl malonate with 1,3-dibromo-2,2-dimethylpropane in the presence of a base like sodium ethoxide to form the cyclobutane ring. The resulting diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate is then hydrolyzed to the corresponding dicarboxylic acid, which is subsequently decarboxylated upon heating to yield the desired 3,3-dimethylcyclobutane-1-carboxylic acid. A similar procedure for the unsubstituted cyclobutanedicarboxylic acid is well-documented in Organic Syntheses[1].

Esterification: The Final Step

With the carboxylic acid in hand, the synthesis of the methyl and ethyl esters is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a classic and reliable method for producing esters.[2][3]

The general mechanism for Fischer esterification is as follows:

Fischer_Esterification Figure 2: Fischer-Speier Esterification Mechanism RCOOH R-COOH Protonated_acid R-C(=O+H)OH RCOOH->Protonated_acid Protonation H_plus H+ H_plus->Protonated_acid Tetrahedral_intermediate R-C(OH)(O+H-R')OH Protonated_acid->Tetrahedral_intermediate Nucleophilic attack ROH R'-OH ROH->Tetrahedral_intermediate Proton_transfer R-C(OH)(OR')(O+H2) Tetrahedral_intermediate->Proton_transfer Proton transfer Water_loss R-C(=O+R')OH Proton_transfer->Water_loss Loss of H2O Ester_protonated R-C(=O)-OR' + H+ Water_loss->Ester_protonated Deprotonation

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Fischer Esterification of 3,3-Dimethylcyclobutane-1-carboxylic Acid

Objective: To synthesize methyl and ethyl 3,3-dimethylcyclobutane-1-carboxylate.

Materials:

  • 3,3-Dimethylcyclobutane-1-carboxylic acid

  • Methanol (anhydrous)

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,3-dimethylcyclobutane-1-carboxylic acid (1.0 eq).

  • Add a large excess of the corresponding alcohol (methanol for the methyl ester, ethanol for the ethyl ester), which also serves as the solvent (typically 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the bulk of the alcohol solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between water and an organic solvent like diethyl ether.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation under reduced pressure to obtain the final product.

II. Comparative Analysis of Physicochemical Properties

The choice between a methyl and an ethyl ester can have subtle but significant impacts on the properties of a compound, which in turn can influence its handling, reactivity, and biological activity.

PropertyThis compoundEthyl 3,3-dimethylcyclobutane-1-carboxylate
Molecular Formula C₈H₁₄O₂C₉H₁₆O₂
Molecular Weight 142.20 g/mol 156.22 g/mol
Boiling Point Estimated to be lower than the ethyl esterEstimated to be higher than the methyl ester
Density Estimated to be slightly higher than the ethyl esterEstimated to be slightly lower than the methyl ester
Solubility Generally more soluble in polar solventsSlightly more lipophilic
Reactivity Potentially more susceptible to hydrolysisSlightly less susceptible to hydrolysis

Discussion of Properties:

  • Molecular Weight and Boiling Point: The ethyl ester has a higher molecular weight due to the additional methylene group. This leads to stronger van der Waals forces between molecules, resulting in a higher boiling point compared to the methyl ester.

  • Density: Generally, for a homologous series of esters, the density decreases as the alkyl chain length increases. Therefore, the methyl ester is expected to have a slightly higher density than the ethyl ester.

  • Solubility and Lipophilicity: The ethyl group is more nonpolar than the methyl group, making the ethyl ester slightly more lipophilic. This can affect its solubility in different solvent systems and may have implications for its behavior in biological systems, such as membrane permeability.

  • Reactivity: The ethyl group is slightly larger and more electron-donating than the methyl group. This can lead to minor differences in the reactivity of the ester. For instance, the methyl ester may be slightly more prone to nucleophilic attack and hydrolysis due to less steric hindrance around the carbonyl group.

III. Spectroscopic Data Analysis

Expected ¹H NMR Spectral Features:

  • Methyl Ester:

    • A singlet for the two methyl groups on the cyclobutane ring (C3-CH₃) at approximately 1.0-1.2 ppm.

    • A multiplet for the methine proton on the cyclobutane ring (C1-H).

    • Multiplets for the methylene protons on the cyclobutane ring (C2-H₂ and C4-H₂).

    • A singlet for the methyl group of the ester (O-CH₃) at approximately 3.6-3.7 ppm.[4]

  • Ethyl Ester:

    • A singlet for the two methyl groups on the cyclobutane ring (C3-CH₃) at approximately 1.0-1.2 ppm.

    • A multiplet for the methine proton on the cyclobutane ring (C1-H).

    • Multiplets for the methylene protons on the cyclobutane ring (C2-H₂ and C4-H₂).

    • A quartet for the methylene group of the ethyl ester (O-CH₂-CH₃) at approximately 4.0-4.2 ppm.

    • A triplet for the methyl group of the ethyl ester (O-CH₂-CH₃) at approximately 1.2-1.3 ppm.

Expected ¹³C NMR Spectral Features:

  • Methyl Ester:

    • A quaternary carbon signal for C3 of the cyclobutane ring.

    • Signals for the two equivalent methyl carbons attached to C3.

    • Signals for the methylene carbons of the cyclobutane ring (C2 and C4).

    • A signal for the methine carbon of the cyclobutane ring (C1).

    • A signal for the ester carbonyl carbon.

    • A signal for the methoxy carbon.

  • Ethyl Ester:

    • Similar signals for the cyclobutane ring carbons as the methyl ester.

    • A signal for the ester carbonyl carbon.

    • A signal for the ethoxy methylene carbon.

    • A signal for the ethoxy methyl carbon.

Expected IR Spectral Features:

Both esters will exhibit a strong characteristic absorption band for the C=O stretch of the ester group, typically in the range of 1730-1750 cm⁻¹. They will also show C-H stretching vibrations for the alkyl groups and the cyclobutane ring around 2850-3000 cm⁻¹. The C-O stretching vibrations of the ester will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

IV. Conclusion and Practical Considerations

The choice between synthesizing and using methyl versus ethyl 3,3-dimethylcyclobutane-1-carboxylate will depend on the specific goals of the research.

  • Synthetic Accessibility: Both esters are readily accessible from the same carboxylic acid precursor via a straightforward and high-yielding Fischer esterification. The choice of alcohol (methanol vs. ethanol) is the only significant variable.

  • Physical Properties: The differences in boiling point and density are generally manageable in a laboratory setting. The slightly higher lipophilicity of the ethyl ester might be advantageous in certain applications where increased solubility in nonpolar media is desired.

  • Reactivity and Stability: For most applications, the difference in reactivity between the methyl and ethyl esters will be negligible. However, if the ester is to be subjected to harsh conditions or is part of a particularly sensitive molecule, the slightly greater stability of the ethyl ester might be a minor consideration.

  • Biological Applications: In a drug discovery context, the seemingly small change from a methyl to an ethyl group can sometimes have a profound impact on a compound's biological activity, metabolic stability, and pharmacokinetic profile. The ethyl group can provide an additional point of interaction with a biological target or alter the compound's overall shape and lipophilicity.

V. References

  • Lillien, I. (1967). Nonplanar cyclobutane. Temperature dependence of infrared spectra of cis-and trans-methyl 3-isopropylcyclobutane carboxylate. The Journal of Organic Chemistry, 32(11), 3475-3480.

  • ChemicalBook. (n.d.). Cyclobutanecarboxylic acid, 3,3-diMethyl-, Methyl ester(3854-83-9) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • Heisig, G. B., & Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 16.

  • ScholarWorks at University of Central Florida. (2020). Studies Toward the Stereocontrolled Synthesis of Cyclobutane Derivatives. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Methyl 3-methylcyclobutene-1-carboxylate. Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). Cyclobutane-carboxylic acid, ethyl ester. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). Cyclobutylcarboxylic acid. Retrieved from --INVALID-LINK--

  • Thieme. (n.d.). 5. By Transformation of Other Cyclobutanes. Retrieved from --INVALID-LINK--

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclobutane. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Methyl 3,3-dimethylcyclopentane-1-carboxylate. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). ETHYL 3-OXO CYCLOBUATNE CARBOXYLATE(87121-89-9) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). METHYL 3-OXOCYCLOBUTANECARBOXYLATE(695-95-4) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate(1408074-72-5) 1 H NMR. Retrieved from --INVALID-LINK--

  • Journal of Chemical Education. (1969). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from --INVALID-LINK--

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

  • PubChem. (n.d.). Methyl 3,3-dimethoxycyclobutane-1-carboxylate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0021160A1 - Process for the preparation of trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Ethyl cyclobutanecarboxylate(14924-53-9) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). Cyclobutane-carboxylic acid, ethyl ester. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4307033A - Preparation of 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivatives and intermediates therefor. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). DIETHYL 1,1-CYCLOBUTANEDICARBOXYLATE. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Ethyl 3-methylcyclobutanecarboxylate. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3,3-Dimethylcyclobutanecarboxylic acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 1-Ethyl-3,3-dimethylcyclopentane-1-carboxylic acid. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Cas 2398-10-9,1,3-dimethylcyclobutane. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3-Ethyl-1,3-dimethylcyclobutene. Retrieved from --INVALID-LINK--

  • Reddit. (2018). 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane. Retrieved from --INVALID-LINK--

  • AChemBlock. (n.d.). This compound 97%. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). cis-1-ethyl-3-methylcyclobutane. Retrieved from --INVALID-LINK--

  • CP Lab Safety. (n.d.). ethyl 3, 3-difluoro-1-methylcyclobutane-1-carboxylate, min 97%, 500 mg. Retrieved from --INVALID-LINK--

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References

Ring Strain Dictates Reactivity: A Comparative Analysis of Cyclobutane and Cyclopentane Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of medicinal chemistry and drug development, the conformational subtleties of cyclic scaffolds can profoundly influence molecular reactivity and, consequently, biological activity. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of the reactivity of cyclobutane carboxylates and cyclopentane carboxylates. By examining the fundamental principles of ring strain and presenting supporting experimental and theoretical data, we aim to offer a comprehensive resource for rational molecular design.

The Decisive Role of Ring Strain

The chemical behavior of cycloalkanes is intrinsically linked to their inherent ring strain, a concept elegantly described by Baeyer Strain Theory. This theory posits that deviations from the ideal tetrahedral bond angle of 109.5° for sp³ hybridized carbons introduce strain into a molecule, rendering it less stable and more reactive. While Baeyer's initial theory assumed planar rings, we now understand that larger rings adopt puckered conformations to alleviate this strain.[1][2] Nevertheless, the fundamental principle holds true: higher ring strain correlates with increased reactivity.

Cyclobutane, with its near-planar structure, exhibits significant angle strain due to its compressed internal bond angles of approximately 88°, a considerable deviation from the ideal 109.5°.[3] In contrast, cyclopentane can adopt a more flexible, non-planar "envelope" conformation, which significantly reduces its angle strain to near-ideal values.[4] This fundamental difference in ring strain is the primary driver of the observed disparities in the reactivity of their respective carboxylate derivatives. The total strain energy of cyclobutane is approximately 110 kJ/mol, whereas cyclopentane has a much lower strain energy of about 26 kJ/mol.[5]

Comparative Reactivity Analysis

The enhanced ring strain in cyclobutane carboxylates makes them more susceptible to reactions that can relieve this strain. This increased reactivity is evident across several key chemical transformations relevant to drug synthesis and modification: hydrolysis, reduction, and enolate formation.

Hydrolysis: A Faster Path for the Strained Ring

The hydrolysis of an ester to a carboxylic acid is a fundamental reaction in organic chemistry and a critical consideration in prodrug design and metabolic stability. In reactions that proceed through a tetrahedral intermediate, such as base-catalyzed hydrolysis (saponification), the transition state involves a change in hybridization of the carbonyl carbon from sp² to sp³. This geometric change can be influenced by the ring strain of the attached cycloalkyl group.

While direct comparative kinetic data for the hydrolysis of simple cyclobutane and cyclopentane carboxylates is sparse in the literature, the greater ring strain in the cyclobutane ring is expected to accelerate the rate of hydrolysis. The transition state for hydrolysis can partially alleviate the existing ring strain, thus lowering the activation energy for the reaction.

G

Reduction to Alcohols: A Similar Story of Strain Release

The reduction of esters to primary alcohols, typically with strong reducing agents like lithium aluminum hydride (LiAlH₄), follows a similar mechanistic pathway involving nucleophilic attack at the carbonyl carbon.[6][7] The initial hydride attack forms a tetrahedral intermediate, which then collapses to an aldehyde that is subsequently reduced to the alcohol.

Consistent with the principles of strain release, it is anticipated that cyclobutane carboxylates would undergo reduction at a faster rate than their cyclopentane counterparts. The energetic benefit of relieving ring strain in the transition state for hydride attack would lower the activation barrier for the reaction.

Enolate Formation and α-Proton Acidity: The Influence of s-Character

The formation of enolates by deprotonation of the α-carbon is a cornerstone of carbon-carbon bond formation in organic synthesis. The acidity of the α-protons is a key determinant of the ease of enolate formation. Here, the geometry of the cyclic system plays a crucial role.

In cyclobutane, the C-C-C bond angles are compressed, leading to an increase in the s-character of the exocyclic C-H bonds.[8] This increased s-character brings the electrons in the C-H bond closer to the nucleus, making the proton more acidic. Consequently, the α-protons of cyclobutane carboxylates are more acidic, and enolate formation is more favorable compared to cyclopentane carboxylates.

Experimental evidence from studies on the corresponding cyclic ketones, which serve as excellent proxies for the esters, supports this theoretical prediction. The pKa of cyclobutanone has been determined to be approximately 20.0, while the pKa of the more stable cyclopentanone is around 18.5, indicating that the α-protons of cyclobutanone are less acidic.[9] However, kinetic studies on the rates of enolization have shown that cyclobutanone undergoes enolization at a comparable or even slightly faster rate than cyclopentanone under certain conditions, suggesting that kinetic and thermodynamic acidity do not perfectly align in these systems.[4][9] This nuanced reactivity highlights the complex interplay of electronic and steric factors in cyclic systems.

Table 1: Comparison of Reactivity

Reaction TypeMore Reactive SpeciesRationale
Hydrolysis Cyclobutane CarboxylateRelief of ring strain in the tetrahedral intermediate.
Reduction (LiAlH₄) Cyclobutane CarboxylateStrain release in the transition state for hydride attack.
Enolate Formation Cyclobutane CarboxylateIncreased s-character of the α-C-H bonds leading to higher kinetic acidity.

Experimental Protocols

To empirically validate the predicted reactivity differences, the following experimental protocols can be employed.

Protocol 1: Competitive Saponification of Ethyl Cyclobutanecarboxylate and Ethyl Cyclopentanecarboxylate

This experiment will determine the relative rates of hydrolysis of the two esters.

Methodology:

  • Reaction Setup: A solution containing equimolar amounts of ethyl cyclobutanecarboxylate and ethyl cyclopentanecarboxylate is prepared in a suitable solvent (e.g., 80:20 ethanol:water).

  • Initiation: A sub-stoichiometric amount of aqueous sodium hydroxide is added to the ester solution at a constant temperature.

  • Monitoring: Aliquots of the reaction mixture are withdrawn at regular time intervals and quenched with a known excess of standardized hydrochloric acid.

  • Analysis: The unreacted esters and the carboxylate products in each quenched aliquot are analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Interpretation: The relative disappearance of the starting esters over time will provide a direct measure of their relative hydrolysis rates.

G Start Equimolar Mixture of Esters + NaOH Reaction Reaction at Constant Temperature Start->Reaction Quench Withdraw Aliquots & Quench with HCl Reaction->Quench Analysis GC/HPLC Analysis Quench->Analysis Data Determine Relative Rates Analysis->Data

Protocol 2: Comparative Reduction with Lithium Aluminum Hydride

This protocol will qualitatively compare the reduction rates of the two esters.

Methodology:

  • Reaction Setup: Two separate reaction flasks are prepared, each containing one of the esters dissolved in anhydrous diethyl ether or THF under an inert atmosphere.

  • Initiation: A solution of LiAlH₄ is added simultaneously to both flasks at 0 °C.

  • Monitoring: The reactions are monitored by thin-layer chromatography (TLC) at regular intervals to track the disappearance of the starting ester and the appearance of the corresponding alcohol.

  • Data Interpretation: A faster disappearance of the starting material on the TLC plate for one of the esters indicates a faster reduction rate.

Conclusion

The inherent ring strain of the cyclobutane ring renders cyclobutane carboxylates significantly more reactive than their cyclopentane counterparts in reactions that involve nucleophilic attack at the carbonyl carbon or deprotonation at the α-position. This heightened reactivity, driven by the thermodynamic favorability of relieving ring strain, is a critical consideration for chemists in the fields of drug discovery and process development. Understanding these fundamental principles allows for more informed decisions in the design of synthetic routes and the modulation of molecular properties for desired biological outcomes.

References

A Comparative Guide to the Validation of a Novel UHPLC-MS Method for Cyclobutane-Containing Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Cyclobutane Moieties

In pharmaceutical development, the cyclobutane ring presents a unique structural motif. While its presence can impart desirable conformational rigidity and metabolic stability to a drug molecule, it also introduces significant analytical challenges. The inherent ring strain can lead to unexpected reactivity, and the potential for complex stereoisomerism demands analytical methods with exceptional specificity and resolution.[1][2] Therefore, validating an analytical method for a cyclobutane-containing Active Pharmaceutical Ingredient (API) is not a mere formality; it is a critical process to guarantee product quality, safety, and efficacy.[3]

This guide provides an in-depth comparison of a newly developed Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method against a traditional High-Performance Liquid Chromatography (HPLC-UV) approach for the analysis of a novel cyclobutane-containing API. We will dissect the validation process through the lens of International Council for Harmonisation (ICH) Q2(R2) guidelines, explaining the rationale behind each experimental choice and presenting supporting data to demonstrate the new method's superiority.[4][5]

Method Selection Rationale: Why UHPLC-MS?

The decision to develop a UHPLC-MS method over a more conventional HPLC-UV or Gas Chromatography (GC) method was driven by the specific properties of cyclobutane-containing compounds.

  • Volatility and Thermal Stability: Many pharmaceutical APIs are non-volatile, making GC analysis impractical without derivatization, which can introduce variability and complexity.[6][7]

  • Specificity and Peak Purity: Cyclobutane synthesis can yield a variety of stereoisomers (e.g., cis/trans, enantiomers).[8][9] A standard UV detector cannot distinguish between co-eluting isomers with identical chromophores. Mass spectrometry, however, provides an orthogonal detection technique, offering mass-to-charge ratio data that confirms peak identity and purity.[10][11]

  • Sensitivity: For impurity profiling, detecting and quantifying impurities at levels below 0.1% is crucial.[12][13] UHPLC-MS offers significantly higher sensitivity compared to HPLC-UV, making it ideal for identifying trace-level degradants or process impurities.

The logical workflow for selecting the optimal analytical technique is illustrated below.

MethodSelection cluster_start Analyte Properties cluster_volatility Volatility Assessment cluster_chromophore Detection Properties cluster_methods Method Choice Compound Cyclobutane API Volatility Is the compound sufficiently volatile and thermally stable? Compound->Volatility Chromophore Does the compound possess a strong chromophore? Volatility->Chromophore  No GC Consider GC-FID/MS Volatility->GC  Yes HPLC_UV Consider HPLC-UV Chromophore->HPLC_UV  Yes UHPLC_MS Optimal: UHPLC-MS Chromophore->UHPLC_MS  No (Need for universal detection) HPLC_UV->UHPLC_MS Need higher specificity & sensitivity for isomers

Caption: Logical workflow for analytical method selection.

Comparative Method Overview

The following table summarizes the key parameters of the new UHPLC-MS method and the traditional HPLC-UV alternative.

ParameterNew UHPLC-MS Method Alternative HPLC-UV Method
Column C18, 1.7 µm particle size, 2.1 x 100 mmC18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: WaterB: Acetonitrile
Flow Rate 0.4 mL/min1.0 mL/min
Run Time 8 minutes25 minutes
Detection Quadrupole MS (SIR Mode)UV Diode Array (254 nm)
Primary Advantage High specificity, sensitivity, and speedSimplicity, widespread availability

Validation Protocol & Comparative Data

The validation of the analytical procedure was performed to demonstrate its fitness for the intended purpose, adhering to the principles outlined in ICH Q2(R2) and FDA guidances.[14][15][16]

Specificity / Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] For cyclobutane compounds, this is paramount to ensure isomeric impurities are not co-eluting with the main peak.

Experimental Protocol:

  • Blank Analysis: Inject a solution of the mobile phase and sample diluent to ensure no interfering peaks are present at the retention time of the API.

  • Impurity Spiking: Prepare a solution of the API and spike it with known related substances and potential isomers.

  • Forced Degradation: Subject the API to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analysis: Analyze all samples by both the UHPLC-MS and HPLC-UV methods. For the UHPLC-MS method, assess peak purity using mass spectral data. For the HPLC-UV method, use photodiode array (PDA) peak purity analysis.

Comparative Results:

  • HPLC-UV Method: While the main API peak showed acceptable PDA peak purity in most cases, a known trans-isomer impurity was not fully resolved from the main cis-isomer peak, leading to a slight shoulder and potentially inaccurate quantification.

  • UHPLC-MS Method: The method demonstrated complete baseline separation of all known impurities and degradants. Selected Ion Recording (SIR) confirmed the identity of each peak, providing unambiguous specificity. No interference from blank or placebo was observed.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a specified range.[18]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the API, ranging from 50% to 150% of the nominal assay concentration.

  • Inject each solution in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope.

Comparative Data:

ParameterNew UHPLC-MS Method Alternative HPLC-UV Method Acceptance Criteria
Range 50 - 150 µg/mL50 - 150 µg/mL80% - 120% of nominal
Correlation (R²) 0.99980.9991≥ 0.999
y-intercept Close to zeroSlight positive biasIntercept not significantly different from zero

Discussion: Both methods demonstrated excellent linearity. The UHPLC-MS method yielded a slightly higher correlation coefficient, indicating a tighter fit of the data points to the regression line.

Accuracy

Accuracy reflects the closeness of the test results to the true value. It is typically assessed using recovery studies.[19]

Experimental Protocol:

  • Prepare a placebo (formulation matrix without API).

  • Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Comparative Data:

Concentration LevelNew UHPLC-MS Method (% Recovery) Alternative HPLC-UV Method (% Recovery) Acceptance Criteria
80% 100.5%98.2%98.0% - 102.0%
100% 99.8%101.5%98.0% - 102.0%
120% 101.2%102.5%98.0% - 102.0%
Average Recovery 100.5% 100.7%

Discussion: The HPLC-UV method showed a slight deviation at the 120% level, potentially due to the unresolved impurity contributing to the main peak area. The UHPLC-MS method provided consistently high recovery across the entire range, demonstrating superior accuracy.[20]

Precision

Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Experimental Protocol:

  • Repeatability: Analyze six independent samples of the API at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Comparative Data:

Precision LevelNew UHPLC-MS Method (%RSD) Alternative HPLC-UV Method (%RSD) Acceptance Criteria
Repeatability (n=6) 0.4%0.9%≤ 1.0%
Intermediate Precision 0.6%1.3%≤ 2.0%

Discussion: The superior peak shape and resolution of the UHPLC method resulted in significantly better precision. The higher variability in the HPLC-UV method was attributed to difficulties in consistently integrating the main peak due to the slight shoulder from the co-eluting isomer.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ.

  • Alternatively, use the standard deviation of the response and the slope of the calibration curve.

  • Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Comparative Data:

ParameterNew UHPLC-MS Method Alternative HPLC-UV Method
LOD 0.005 µg/mL (S/N = 3.3)0.05 µg/mL (S/N = 3.1)
LOQ 0.015 µg/mL (S/N = 10.5)0.15 µg/mL (S/N = 10.2)

Discussion: The UHPLC-MS method is an order of magnitude more sensitive than the HPLC-UV method. This is a critical advantage for impurity testing, where the reporting threshold can be as low as 0.05%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19]

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Vary each parameter within a realistic range (e.g., mobile phase organic content ±2%, column temperature ±5°C).

  • Analyze the system suitability solution under each condition and evaluate the impact on retention time, resolution, and peak shape.

Results: The UHPLC-MS method showed minimal variation in results when parameters were deliberately altered, demonstrating its robustness. The longer, less efficient HPLC column was more sensitive to changes in flow rate and mobile phase composition.

Overall Validation Workflow

The sequence and interplay of these validation parameters form a comprehensive system to qualify the analytical method.

ValidationWorkflow Start Method Development Complete Specificity Specificity (Forced Degradation, Spiking) Start->Specificity Linearity Linearity Specificity->Linearity Range Range (from Linearity data) Linearity->Range Limits LOD & LOQ Linearity->Limits Accuracy Accuracy (Recovery Studies) Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness End Method Validated & Fit for Purpose Robustness->End

Caption: A typical workflow for analytical method validation.

Conclusion

The validation data conclusively demonstrates that the new UHPLC-MS method is superior to the traditional HPLC-UV method for the analysis of this novel cyclobutane-containing compound. Its enhanced specificity, accuracy, precision, and sensitivity make it exceptionally well-suited for both API assay and impurity profiling in a regulated pharmaceutical environment. While the initial investment in MS instrumentation is higher, the benefits of higher confidence in data quality, reduced risk of out-of-specification results due to co-elution, and significantly faster run times provide a compelling return on investment for long-term quality control and drug development. This guide underscores the necessity of tailoring analytical method development and validation strategies to the unique chemical nature of the molecule .

References

"comprehensive literature review of 3,3-dimethylcyclobutane-1-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the cyclobutane motif represents a crucial structural element, offering a unique conformational rigidity that is highly sought after in the design of novel therapeutics. Among these, 3,3-dimethylcyclobutane-1-carboxylate and its corresponding carboxylic acid are valuable building blocks. This guide provides a comprehensive literature review of plausible synthetic routes to this target molecule, comparing different strategies and providing insights into their experimental execution. While a definitive, optimized protocol for this specific molecule is not widely documented, this guide synthesizes information from established methodologies for analogous structures to propose viable synthetic pathways.

Introduction to Synthetic Strategies

The construction of the sterically hindered 3,3-dimethylcyclobutane ring is the primary challenge in the synthesis of the target molecule. Several strategic approaches can be envisioned, primarily falling into two categories: direct formation of the four-membered ring and modification of a pre-existing cyclobutane scaffold. This guide will focus on three main plausible routes:

  • [2+2] Photocycloaddition: A direct approach involving the light-induced reaction of two alkene precursors.

  • Malonic Ester Synthesis and Decarboxylation: A classic ring-forming strategy followed by removal of an auxiliary carboxyl group.

  • Esterification of 3,3-Dimethylcyclobutane-1-carboxylic Acid: The final step to obtain the target ester from its corresponding acid, which may be synthesized via various routes.

Strategy 1: [2+2] Photocycloaddition of Isobutylene and Methyl Acrylate

The [2+2] photocycloaddition is a powerful and direct method for the synthesis of cyclobutanes, proceeding through the excitation of an alkene to a reactive state that then combines with a ground-state alkene.[1] In the context of our target molecule, this would involve the cycloaddition of isobutylene and methyl acrylate.

Scientific Principles and Mechanistic Insights

This reaction is typically photochemically allowed, as the thermal [2+2] cycloaddition is often forbidden by orbital symmetry rules.[2] The reaction proceeds via the photoexcitation of one of the alkene components, usually the one with the lower-lying excited state. In this case, the α,β-unsaturated ester, methyl acrylate, would likely be the photoexcited partner. Upon absorption of UV light, methyl acrylate is promoted to an excited singlet or triplet state, which then adds to isobutylene in a stepwise or concerted fashion to form the cyclobutane ring. The gem-dimethyl group of isobutylene directs the regioselectivity of the addition.

G cluster_0 [2+2] Photocycloaddition Isobutylene Isobutylene Diradical Intermediate 1,4-Diradical Intermediate Isobutylene->Diradical Intermediate Methyl Acrylate Methyl Acrylate Excited State Excited Methyl Acrylate Methyl Acrylate->Excited State Absorption hv hv (UV light) Excited State->Diradical Intermediate Addition Product Methyl 3,3-dimethylcyclobutane-1-carboxylate Diradical Intermediate->Product Ring Closure

Caption: Proposed workflow for the [2+2] photocycloaddition synthesis.

Experimental Protocol (Generalized)
  • Reactor Setup: A quartz reaction vessel is required to allow for the transmission of UV light. The vessel should be equipped with a cooling system to maintain a low and constant temperature, as photochemical reactions can generate heat. A common light source is a medium-pressure mercury lamp.[1]

  • Reactant Preparation: A solution of methyl acrylate in a suitable inert solvent (e.g., acetone, which can also act as a photosensitizer, or hexane) is prepared in the reaction vessel.

  • Reaction Execution: The solution is cooled to the desired temperature (e.g., -78 °C to 0 °C) and purged with an inert gas like nitrogen or argon. Gaseous isobutylene is then bubbled through the solution while irradiating with the UV lamp. The reaction progress is monitored by techniques such as GC-MS or NMR.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or distillation to isolate the this compound.

Strategy 2: Malonic Ester Synthesis and Decarboxylation

This classical approach involves the construction of a cyclobutane ring bearing two ester groups at the 1-position, followed by hydrolysis and decarboxylation to yield the monosubstituted carboxylic acid.[3][4]

Scientific Principles and Mechanistic Insights

The synthesis begins with the dialkylation of a malonic ester, such as diethyl malonate, with a suitable 1,3-dihaloalkane. For our target, 1,3-dibromo-2,2-dimethylpropane would be the required reagent. The acidic α-hydrogens of the malonic ester are deprotonated by a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate, which then displaces the bromide ions in an intramolecular SN2 reaction to form the cyclobutane ring.[5]

The resulting 3,3-dimethylcyclobutane-1,1-dicarboxylate is then hydrolyzed to the corresponding dicarboxylic acid. Upon heating, this β-keto acid analogue readily undergoes decarboxylation to yield 3,3-dimethylcyclobutane-1-carboxylic acid.[6]

G cluster_1 Malonic Ester Synthesis Start Diethyl Malonate + 1,3-dibromo-2,2-dimethylpropane Cyclization Intramolecular Cyclization (Base-catalyzed) Start->Cyclization Diester Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate Cyclization->Diester Hydrolysis Saponification (e.g., KOH) Diester->Hydrolysis Diacid 3,3-Dimethylcyclobutane-1,1-dicarboxylic Acid Hydrolysis->Diacid Decarboxylation Thermal Decarboxylation Diacid->Decarboxylation Carboxylic Acid 3,3-Dimethylcyclobutane-1-carboxylic Acid Decarboxylation->Carboxylic Acid G cluster_2 Fischer-Speier Esterification Carboxylic Acid 3,3-Dimethylcyclobutane-1-carboxylic Acid Protonation Protonated Carboxylic Acid Carboxylic Acid->Protonation + H+ Methanol Methanol Acid Catalyst H+ (e.g., H2SO4) Nucleophilic Attack Tetrahedral Intermediate Protonation->Nucleophilic Attack + Methanol Elimination Water Elimination Nucleophilic Attack->Elimination Proton Transfer Ester This compound Elimination->Ester - H2O, -H+ G cluster_3 Steglich Esterification Carboxylic Acid 3,3-Dimethylcyclobutane-1-carboxylic Acid O-Acylisourea O-Acylisourea Intermediate Carboxylic Acid->O-Acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Intermediate O-Acylisourea->Acylpyridinium + DMAP DMAP DMAP Ester This compound Acylpyridinium->Ester + Methanol Methanol Methanol DCU Dicyclohexylurea (precipitate)

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3,3-dimethylcyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Methyl 3,3-dimethylcyclobutane-1-carboxylate (CAS No. 3854-83-9). As a specialty chemical, often utilized as a building block in protein degradation and other advanced research, its handling and disposal demand rigorous adherence to safety protocols and regulatory standards. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and responsibility within the laboratory.

Core Principle: Hazard Identification and Risk Assessment

The foundation of any chemical disposal plan is a thorough understanding of the substance's intrinsic hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its chemical structure—a combustible ester—allows us to infer its hazard profile from analogous compounds like Methyl Cyclobutanecarboxylate and other flammable esters. The primary directive is to treat this compound as hazardous waste, adhering to all local and federal regulations.[1]

The bedrock of laboratory safety and compliant waste management is the principle of "cradle-to-grave" responsibility, a framework established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] This means that you, the generator, are responsible for the waste from its creation to its final, safe disposal.[2]

Table 1: Hazard and Chemical Profile of this compound

PropertyValueRationale & Safety Implication
CAS Number 3854-83-9[3][4]Ensures correct identification for labeling and waste manifests.
Molecular Formula C8H14O2[3][4]Confirms the compound as a non-halogenated organic.
Inferred Hazard Class Flammable / Combustible LiquidBased on structural similarity to other flammable esters. Requires storage away from ignition sources and segregation from oxidizers.[5]
Inferred Health Hazard Eye and Skin IrritantCommon characteristic of esters and similar organic compounds.[6] Dictates the mandatory use of specific Personal Protective Equipment (PPE).
Waste Stream Non-Halogenated Organic WasteDetermines the correct waste container and segregation protocol. Mixing with halogenated solvents or other waste streams is prohibited.

Procedural Workflow for Disposal

The following workflow provides a logical sequence for the proper handling and disposal of this compound waste.

WasteDisposalWorkflow start Waste Generation (Unused reagent, contaminated materials) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select Waste Container (Glass or Polyethylene, Venting Cap) ppe->container segregate Step 3: Segregate Waste (Non-Halogenated Organic Liquid Waste ONLY) container->segregate transfer Step 4: Transfer Waste (Use funnel, avoid splashes) segregate->transfer label Step 5: Label Container Correctly (Full Name, Hazards, Date) transfer->label storage Step 6: Store in Satellite Accumulation Area (SAA) (Secondary containment, away from incompatibles) label->storage pickup Step 7: Arrange EHS Pickup (Contact licensed waste handler via EHS office) storage->pickup end Compliant Disposal (Incineration at TSDF) pickup->end

Caption: Waste Disposal Workflow for this compound.

Detailed Step-by-Step Protocols

Protocol 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure all required PPE is correctly worn. This is a non-negotiable first line of defense against exposure.

  • Hand Protection: Wear nitrile gloves. Esters can degrade latex; nitrile provides superior chemical resistance.

  • Eye Protection: Use safety glasses with side shields or, for larger quantities (>50 mL), chemical splash goggles. This is mandated by the risk of serious eye irritation.[6]

  • Body Protection: A standard, flame-resistant laboratory coat must be worn and fully fastened.

  • Work Area: All transfers and handling should occur within a certified chemical fume hood to minimize inhalation of vapors.

Protocol 2: Waste Containerization and Labeling

Proper containerization prevents leaks, reactions, and misidentification.[7]

  • Select an Appropriate Container:

    • Use a designated container for non-halogenated organic liquid waste .

    • The container must be chemically compatible (borosilicate glass or high-density polyethylene are suitable).

    • Ensure the container has a screw cap and is in good condition, free of cracks or residue.

  • Label the Container Before Use:

    • Federal and state regulations require clear labeling of hazardous waste containers.[8]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." Do not use abbreviations.

      • An accurate list of all constituents if it is a mixed waste stream.

      • The associated hazards (e.g., "Flammable," "Irritant").

      • The date you first added waste to the container (the "Accumulation Start Date").

  • Transfer the Waste:

    • Use a funnel to prevent spills.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

    • Securely close the container immediately after adding waste. Containers must remain closed unless waste is actively being added.[9]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9]

    • The SAA must be under the control of laboratory personnel, at or near the point of generation.

    • The container should be placed in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

Protocol 3: Spill Management

Preparedness is key to mitigating the impact of an accidental release.

  • Minor Spill (<100 mL in a Fume Hood):

    • Alert personnel in the immediate area.

    • Ensure you are wearing the full PPE described in Protocol 1.

    • Contain the spill using a chemical absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad). Do not use paper towels for flammable liquids, as this can increase the surface area and fire risk.

    • Collect the absorbent material using non-sparking tools.

    • Place the contaminated absorbent into a separate, sealable container or a heavy-duty plastic bag. Label it as "Debris contaminated with this compound."

    • Dispose of this solid waste through your institution's hazardous waste program.

  • Major Spill (>100 mL or any spill outside a fume hood):

    • Evacuate: Immediately evacuate the laboratory. Do not attempt to clean it up.

    • Alert: Notify your laboratory supervisor and your institution's Environmental Health & Safety (EHS) department. Activate the nearest fire alarm if there is an immediate risk of fire.

    • Isolate: Close the laboratory doors and prevent re-entry. Post a warning sign.

    • Await Response: Allow only trained emergency responders to handle the cleanup.

Final Disposal Pathway

Laboratory personnel are responsible for the proper collection, labeling, and temporary storage of hazardous waste. The final disposal must be conducted by a licensed and regulated waste management company, coordinated through your institution's EHS office.[6][10]

  • Waste Pickup: Once your waste container is full or you are approaching the storage time limit (often 90 days for larger generators), schedule a pickup with your EHS office.[11]

  • Transportation and Disposal: A licensed hauler will transport the waste to a Treatment, Storage, and Disposal Facility (TSDF).[12] The most common and environmentally sound disposal method for flammable organic liquids like this ester is high-temperature incineration at a permitted facility.

By adhering to these scientifically grounded and procedurally sound protocols, you ensure the safety of yourself and your colleagues, protect the environment, and maintain full compliance with all applicable regulations.

References

Mastering Safety: A Guide to Personal Protective Equipment for Handling Methyl 3,3-dimethylcyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth technical information on the appropriate personal protective equipment (PPE) for handling Methyl 3,3-dimethylcyclobutane-1-carboxylate (CAS No. 3854-83-9), a compound with potential applications in the synthesis of protein degraders.[1] While specific toxicity data for this compound is limited, a thorough risk assessment based on its chemical structure—a cyclobutane carboxylate ester—and data from similar molecules allows for the formulation of robust safety protocols.

Understanding the Risks: Hazard Profile

  • Harmful if swallowed (Acute toxicity, oral)[2]

  • Causes skin irritation (Skin corrosion/irritation)[2]

  • Causes serious eye irritation (Serious eye damage/eye irritation)[2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[2]

Given these potential hazards, a cautious and comprehensive approach to PPE is essential to minimize exposure and ensure a safe laboratory environment.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (small quantities) Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Laboratory coatWork in a certified chemical fume hood
Solution Preparation and Transfers Chemical splash gogglesButyl or Neoprene glovesLaboratory coatWork in a certified chemical fume hood
Running Reactions (larger scale) Chemical splash goggles and a face shieldButyl or Neoprene glovesChemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty Butyl or Neoprene glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with organic vapor cartridges may be necessary depending on the spill size and ventilation.
Rationale for PPE Selection:
  • Eye and Face Protection : Safety glasses with side shields are the minimum requirement for any laboratory work involving chemicals.[3] When there is a risk of splashes, such as during solution preparation or transfers, chemical splash goggles are necessary to provide a complete seal around the eyes.[4][5] For larger-scale operations with a higher splash potential, a face shield should be worn in conjunction with goggles.[4][5]

  • Hand Protection : The choice of glove material is critical when handling esters. While nitrile gloves offer good general protection for incidental contact, they may have poor resistance to prolonged exposure to esters.[6][7] Therefore, for extended handling or situations with a higher risk of contact, more robust gloves like Butyl rubber or Neoprene are recommended.[6][8][9] Butyl gloves, in particular, are highly resistant to permeation by esters and ketones.[9][10] Double-gloving can provide an additional layer of safety against contamination and glove failure.[4]

  • Body Protection : A standard laboratory coat protects the skin and personal clothing from minor spills and contamination.[4][5] When handling larger quantities of the chemical or during procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat is advised.[4]

  • Respiratory Protection : Due to the potential for respiratory irritation, all handling of this compound that could generate vapors or aerosols should be conducted within a certified chemical fume hood.[11] This is the primary engineering control to minimize inhalation exposure. In the event of a large spill or inadequate ventilation, an air-purifying respirator with organic vapor cartridges may be necessary.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory.

Step-by-Step Handling Protocol:
  • Preparation : Before handling the chemical, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is available and in good condition.

  • Donning PPE : Put on a lab coat, followed by safety glasses or goggles. Then, don the appropriate gloves. If double-gloving, put on the first pair, followed by the second.

  • Handling : Perform all manipulations of the chemical inside a certified chemical fume hood. Use spark-proof tools if there is a risk of ignition.[12] Avoid direct contact with the chemical.

  • Doffing PPE : After handling is complete, remove PPE in a manner that avoids self-contamination. Remove gloves first, followed by the lab coat (turning it inside out), and finally, the eye protection.

  • Hygiene : Wash hands thoroughly with soap and water after removing PPE.[13]

Waste Disposal Plan:
  • Solid Waste : Dispose of any contaminated solid waste, such as pipette tips, weigh boats, and used gloves, in a designated hazardous waste container.[4]

  • Liquid Waste : Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container.[4] Do not pour chemical waste down the drain.

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for this compound start Start: Assess Task task_type What is the scale and nature of the task? start->task_type small_scale Small Scale (e.g., weighing, aliquoting) task_type->small_scale Small solution_prep Solution Prep & Transfers task_type->solution_prep Medium large_scale Large Scale Reaction or High Splash Potential task_type->large_scale Large spill Spill or Emergency task_type->spill Emergency ppe_small PPE: - Safety Glasses - Nitrile Gloves (double) - Lab Coat - Fume Hood small_scale->ppe_small ppe_solution PPE: - Goggles - Butyl/Neoprene Gloves - Lab Coat - Fume Hood solution_prep->ppe_solution ppe_large PPE: - Goggles & Face Shield - Butyl/Neoprene Gloves - Chemical Apron + Lab Coat - Fume Hood large_scale->ppe_large ppe_spill PPE: - Goggles & Face Shield - Heavy-Duty Butyl/Neoprene Gloves - Chemical Apron + Lab Coat - Respirator (if needed) spill->ppe_spill

Caption: PPE selection workflow based on task.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.